3-(Chloromethyl)-5-methylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXTXBAFBURKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370929 | |
| Record name | 3-(chloromethyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-37-1 | |
| Record name | 3-(chloromethyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Chloromethyl)-5-methylisoxazole chemical properties
An In-Depth Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 35166-37-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group appended to a stable isoxazole core, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The isoxazole ring itself is a privileged scaffold in medicinal chemistry, often imparting metabolic stability and serving as a valuable bioisostere for other functional groups. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and key applications of this important compound.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 35166-37-1 | [1] |
| Molecular Formula | C₅H₆ClNO | [1][2] |
| Molecular Weight | 131.56 g/mol | [1][2] |
| Appearance | Brown liquid | [1] |
| Boiling Point | 93 °C | [1] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | -3.39 ± 0.12 | [1] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
The most direct and common synthetic route to 3-(chloromethyl)isoxazoles involves the chlorination of the corresponding alcohol precursor, 3-(hydroxymethyl)-5-methylisoxazole. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The choice of thionyl chloride is often preferred in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.
The causality behind this choice relates to Le Chatelier's principle; the removal of gaseous products drives the reaction to completion. Furthermore, the reaction proceeds through a well-understood mechanism, providing a reliable and reproducible method for accessing the target compound. A similar methodology has been documented for the synthesis of related structures, such as 3-(chloromethyl)-5-phenylisoxazole from its corresponding alcohol.[5]
Experimental Protocol: Synthesis via Chlorination of 3-(hydroxymethyl)-5-methylisoxazole
This protocol describes a representative procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(hydroxymethyl)-5-methylisoxazole (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the flask in an ice bath to 0 °C.
Step 2: Addition of Chlorinating Agent
-
Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side-product formation.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Work-up and Purification
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a brown liquid.
Caption: A typical workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent methylene (-CH₂-) carbon is activated towards nucleophilic attack. This reactivity is analogous to that of benzyl chloride, where the stability of the potential carbocation intermediate (though the reaction is often concerted) facilitates the displacement of the chloride ion.
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion in a single, concerted step. This reaction is highly efficient and allows for the introduction of a wide variety of functional groups.
Common Nucleophilic Substitution Reactions:
-
Ether Formation: Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) yields the corresponding ether derivatives. This is a variation of the Williamson ether synthesis.[5]
-
Thioether Formation: Thiolates (e.g., sodium thiophenoxide) readily displace the chloride to form thioethers.[5]
-
Amine Alkylation: Primary and secondary amines, such as morpholine, react to form secondary and tertiary amines, respectively.[5]
-
Ester Formation: Carboxylate salts can be used as nucleophiles to produce esters.
Caption: Sₙ2 reaction of this compound with a nucleophile.
Applications in Research and Development
The value of this compound is realized in its role as a key intermediate for creating more complex, high-value molecules.
-
Pharmaceutical Development: The isoxazole scaffold is present in numerous FDA-approved drugs. This compound serves as a critical starting point for novel therapeutic agents. Its derivatives are being explored for various applications, including anti-inflammatory and anticancer drugs.[6] The chloromethyl handle allows for the straightforward attachment of the isoxazole core to other pharmacophores, enabling the exploration of new chemical space in drug discovery programs. It is particularly used in synthesizing compounds targeting the central nervous system, such as nootropic agents and cognitive enhancers.[4] The incorporation of chlorine itself is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this element.[7]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is a precursor for various agrochemicals.[8] The reactive chloromethyl group is used to build molecules for crop protection, leveraging the stability of the isoxazole ring to produce effective and persistent pesticides and herbicides.[8]
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound is imperative.
-
Hazards: The compound is classified as a combustible liquid.[9] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[9] Some safety data sheets indicate it can cause severe skin burns and eye damage.[10]
-
Handling:
-
Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[9]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[9]
-
-
Storage:
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined chemical properties, predictable reactivity centered on the chloromethyl group, and straightforward synthesis make it an invaluable building block. For researchers in drug discovery and agrochemical development, mastering the use of this intermediate opens up a direct and versatile route to novel compounds with significant biological potential. Its continued application underscores the importance of heterocyclic chemistry in addressing critical challenges in human health and agriculture.
References
- 1. This compound | 35166-37-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
3-(Chloromethyl)-5-methylisoxazole CAS number 35166-37-1
An In-Depth Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: A Versatile Building Block for Chemical Innovation
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 35166-37-1), a pivotal heterocyclic building block in modern organic synthesis. The isoxazole moiety is a well-established "privileged scaffold" in medicinal and agrochemical sciences, recognized for its wide spectrum of biological activities.[1][2] The strategic placement of a reactive chloromethyl group at the 3-position transforms this molecule into a versatile electrophilic partner, enabling facile introduction of the 5-methylisoxazole core into a diverse range of molecular architectures. This document offers an in-depth exploration of its physicochemical properties, robust synthesis methodologies, characteristic reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug discovery and development. Detailed, field-proven protocols and safety guidelines are provided to empower scientists in leveraging this compound's full synthetic potential.
This compound is a liquid at room temperature, possessing a unique combination of a stable heterocyclic core and a reactive side chain.[3] Its properties make it a valuable reagent for subsequent chemical modifications. A summary of its key physical and chemical characteristics is presented below.
| Property | Value | Reference |
| CAS Number | 35166-37-1 | [4] |
| Molecular Formula | C₅H₆ClNO | [4] |
| Molecular Weight | 131.56 g/mol | [4][5] |
| Appearance | Liquid | [3] |
| Boiling Point | 93 °C | [4][6] |
| Density | 1.202 g/cm³ | [4] |
| Flash Point | 83.9 °C | [4] |
| Vapor Pressure | 0.22 mmHg at 25°C | [4] |
| Predicted ¹H NMR | (400 MHz, CDCl₃) δ 6.05 (s, 1H), 4.55 (s, 2H), 2.40 (s, 3H) | [4] |
Synthesis Methodology: A One-Pot Approach
The construction of the 3,5-disubstituted isoxazole ring system can be achieved through various classical methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7][8] However, for the specific synthesis of 5-chloromethyl substituted isoxazoles, a highly efficient one-pot procedure utilizing readily available aldoximes and 2,3-dichloro-1-propene has been developed.[9][10] This method is advantageous as it uses the dichloropropene as both a reactant and the solvent, streamlining the process.
The logical flow for this synthesis involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a cycloaddition reaction with the dichloropropene.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for synthesizing 5-chloromethylisoxazoles.[9][10]
Objective: To synthesize this compound from acetaldehyde oxime and 2,3-dichloro-1-propene.
Materials:
-
Acetaldehyde oxime
-
2,3-dichloro-1-propene (excess)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetaldehyde oxime (1 equiv.) and 2,3-dichloro-1-propene (10 equiv., serving as solvent and reagent).
-
Base Addition: Slowly add triethylamine (2.5 equiv.) to the stirred mixture at room temperature. The addition of the base is crucial as it facilitates the formation of the intermediate nitrile oxide from the oxime.
-
Reaction: Heat the mixture to reflux (approx. 95-100 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt formed.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). This washing sequence removes unreacted starting materials and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 2,3-dichloro-1-propene can be recovered at this stage.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound stems from the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.[9] This allows for the covalent linkage of the 5-methylisoxazole scaffold to a wide array of molecules bearing nucleophilic functional groups, including phenols, thiols, amines, and carboxylates.
Experimental Protocol: Williamson Ether Synthesis
This protocol details a representative nucleophilic substitution reaction, demonstrating the utility of this compound as an alkylating agent.[9][11]
Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-5-methylisoxazole.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 equiv.) in acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 equiv.).
-
Reagent Addition: Add this compound (1.1 equiv.) to the suspension. The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenol to its active nucleophilic phenoxide form but mild enough to prevent side reactions.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃ and salts.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ether product.
Applications in Research and Development
The isoxazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[12] The utility of this compound lies in its ability to serve as a key intermediate for synthesizing novel derivatives for biological screening.
-
Drug Discovery: As a versatile building block, it is used to synthesize libraries of compounds for screening against various therapeutic targets.[13][14] The isoxazole core is known to exhibit a range of activities, including anti-inflammatory (e.g., as part of COX-2 inhibitors), antimicrobial, and neurological effects (e.g., as GABA receptor agonists).[1][2] The chloromethyl handle allows for its strategic incorporation into larger, more complex molecules, such as the potent MDM2 inhibitor APG-115 currently in clinical development.[15]
-
Agrochemicals: In the agrochemical industry, this compound serves as a precursor for creating new pesticides and herbicides.[13] The bioisosteric properties of the isoxazole ring can enhance the bioactivity and metabolic stability of crop protection agents.[2] Its derivatives are particularly explored for developing novel insecticides that target the insect nervous system.[2]
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate precautions.[16][17] It is classified as corrosive and can cause severe skin burns and eye damage.[16]
| Hazard Information | Details | Reference |
| Signal Word | Danger | [16] |
| Pictogram(s) | GHS05 (Corrosion) | [16] |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. | [16] |
| Precautionary Statement(s) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [16] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [16][17] | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [16] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] | |
| P316: Get emergency medical help immediately. | [16] | |
| P405: Store locked up. | [16] | |
| Incompatible Materials | Strong oxidizing agents, bases, amines, strong reducing agents. | [17] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Protect from moisture. | [17] |
First Aid Measures:
-
Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[16][17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its combination of a biologically relevant isoxazole core and a synthetically versatile chloromethyl handle provides chemists with a reliable and efficient means to construct novel molecules with potential applications in pharmacology and agriculture. Understanding its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of chemical science.
References
- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 35166-37-1 this compound AKSci 4345AB [aksci.com]
- 4. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 35166-37-1 [amp.chemicalbook.com]
- 7. sciforum.net [sciforum.net]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 14. 5-(Chloromethyl)-3-methylisoxazole [myskinrecipes.com]
- 15. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
3-(Chloromethyl)-5-methylisoxazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-methylisoxazole
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pivotal heterocyclic building block in modern drug discovery and agrochemical development. The isoxazole core is a privileged scaffold in medicinal chemistry, and the title compound, featuring a reactive chloromethyl group, serves as a versatile synthon for introducing the 5-methylisoxazole-3-yl-methyl moiety into target molecules. This document delineates the most prevalent and efficient synthesis strategies, including the classic multi-step approach proceeding through a carboxylic acid intermediate and a contemporary one-pot synthesis from aldoximes. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal route for their specific applications.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in numerous FDA-approved drugs, such as the antibiotic Cloxacillin, the anti-inflammatory agent Parecoxib, and the immunomodulator Leflunomide.[1] The isoxazole core is valued for its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions with biological targets.[2][3]
This compound, in particular, is a key intermediate used in the synthesis of a wide range of pharmaceuticals and other bioactive compounds.[4] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution reactions to connect the isoxazole core to other molecular fragments.[5][6] This guide aims to provide drug development professionals with a robust and practical understanding of its synthesis.
Chapter 1: Retrosynthetic Analysis & Strategic Overview
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnection is the C-Cl bond, leading back to the corresponding alcohol, 3-hydroxymethyl-5-methylisoxazole. This alcohol can be derived from the reduction of a carboxylic acid or its ester. The isoxazole ring itself is typically formed via cyclization, suggesting a disconnection to a 1,3-dicarbonyl compound and hydroxylamine. An alternative, more convergent strategy involves forming the ring and the side chain in a single, streamlined process.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: The Classic Pathway via Carboxylic Acid Intermediate
This well-established, multi-step route offers reliability and is built upon fundamental, well-understood chemical transformations. It is often the pathway of choice for its scalability and the commercial availability of the starting materials.
Part A: Synthesis of the Isoxazole Core via Cyclocondensation
The construction of the 5-methylisoxazole ring is classically achieved through the condensation of a β-dicarbonyl compound with hydroxylamine.[7] A common and cost-effective starting material is ethyl acetoacetate. The reaction proceeds by initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
A widely cited method involves the three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde.[8][9][10] For the synthesis of the direct precursor, 5-methylisoxazole-3-carboxylic acid, a derivative of acetoacetic acid is condensed with hydroxylamine hydrochloride.[7]
Part B: Reduction to 3-Hydroxymethyl-5-methylisoxazole
Once the ester (e.g., ethyl 5-methylisoxazole-3-carboxylate) is obtained, it must be reduced to the primary alcohol. This is a standard functional group transformation.
-
Causality: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to primary alcohols but requires strictly anhydrous conditions and careful handling. Alternatively, the carboxylic acid can be esterified first and then reduced, or reduced directly using other reagents, though LiAlH₄ remains a common choice in literature for its efficiency.
Part C: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol, 3-hydroxymethyl-5-methylisoxazole, to the target chloride.
-
Expertise & Experience: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. Its reaction with the alcohol produces the desired alkyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The gaseous nature of the byproducts simplifies the workup and purification process, as they can be easily removed from the reaction mixture. An alternative method involves using triphenylphosphine and carbon tetrachloride, which can be effective under milder conditions but requires chromatographic separation from the triphenylphosphine oxide byproduct.[11]
Caption: Workflow for the classic synthesis of this compound.
Chapter 3: One-Pot Synthesis from Aldoximes
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced step counts. A highly effective one-pot method for synthesizing 3-substituted-5-chloromethylisoxazoles has been developed, which avoids the multi-step sequence of the classic pathway.[12]
This strategy involves the reaction of an aldoxime with 2,3-dichloro-1-propene.[5][12] The reaction proceeds via a [3+2] cycloaddition mechanism. The aldoxime is converted in situ to a nitrile oxide, which then acts as the 1,3-dipole. 2,3-dichloro-1-propene serves as the dipolarophile. The subsequent cyclization and rearrangement directly yield the 5-chloromethylisoxazole product.
-
Trustworthiness: This method is self-validating as it offers a direct route to the target structure with good yields reported for both aromatic and aliphatic aldehydes.[12] The use of 2,3-dichloro-1-propene as both a reagent and a solvent simplifies the reaction setup, and excess reagent can be recovered post-reaction, which is advantageous for process efficiency.
Caption: Mechanism of the one-pot synthesis from an aldoxime.
Chapter 4: Comparative Analysis of Synthesis Routes
The choice between the classic and one-pot methodologies depends on factors such as scale, available starting materials, and desired purity profile.
| Parameter | Classic Pathway (via Carboxylic Acid) | One-Pot Pathway (from Aldoxime) |
| Starting Materials | Ethyl acetoacetate, hydroxylamine | Aldoximes, 2,3-dichloro-1-propene |
| Number of Steps | 3-4 steps | 1 pot |
| Overall Yield | Moderate (cumulative loss over steps) | Good to Excellent[12] |
| Process Simplicity | Lower (multiple isolations/purifications) | Higher (streamlined process) |
| Scalability | Well-established and scalable | Scalable, reagent recovery is a plus |
| Key Advantage | Reliable, uses basic commodity chemicals | Highly efficient, shorter synthesis time |
| Key Disadvantage | Labor-intensive, potential for lower overall yield | Requires specific aldoxime precursors |
Chapter 5: Experimental Protocols
The following protocols are representative examples derived from the literature and should be adapted and optimized based on laboratory-specific conditions.
Protocol 5.1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This procedure is a foundational step for the classic pathway, adapted from established methods for isoxazole synthesis.[13][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.5 eq).
-
Heating: Heat the mixture to 120-140 °C for 2-3 hours to form the intermediate ethyl ethoxymethyleneacetoacetate.
-
Cyclization: Cool the mixture to 0-5 °C. In a separate flask, prepare a solution of hydroxylamine sulfate (0.6 eq) and sodium acetate (1.2 eq) in water.
-
Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify by vacuum distillation or column chromatography.
Protocol 5.2: Chlorination of 3-Hydroxymethyl-5-methylisoxazole
This protocol describes the final chlorination step, adapted from analogous transformations.[11]
-
Reaction Setup: To a solution of 3-hydroxymethyl-5-methylisoxazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a flask under a nitrogen atmosphere, cool the solution to 0 °C.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the temperature does not exceed 10 °C. A small amount of a base like pyridine can be used as a catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by vacuum distillation or silica gel chromatography if necessary.
Chapter 6: Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated Product: this compound is an alkylating agent and should be handled with care. It is likely to be a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a water-reactive flammable solid. It must be handled under an inert atmosphere (nitrogen or argon).
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The classic route, proceeding via a carboxylic acid intermediate, is robust and relies on fundamental organic reactions, making it suitable for large-scale production where starting materials are a key cost driver. In contrast, the one-pot synthesis from aldoximes represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing waste and synthesis time. The selection of a specific pathway will ultimately be guided by the project's specific constraints, including scale, timeline, cost, and available expertise. This guide provides the foundational knowledge for researchers and scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 8. isca.me [isca.me]
- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-(Chloromethyl)-5-methylisoxazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The isoxazole ring is a privileged scaffold in drug discovery, and the reactive chloromethyl group at the 3-position makes this compound a versatile intermediate for synthesizing a wide array of more complex molecules. This guide details the compound's fundamental physicochemical properties, provides a validated synthetic protocol, explores its chemical reactivity, outlines its key applications, and establishes rigorous safety and handling procedures.
Core Compound Identification and Properties
This compound is a functionalized five-membered heterocycle. Its utility is derived from the stable isoxazole core, which can act as a bioisostere for other functional groups, and the highly reactive chloromethyl substituent, which serves as a potent electrophilic handle for further molecular elaboration.
Physicochemical Data
The essential properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 35166-37-1 | [1][3][4] |
| Molecular Formula | C₅H₆ClNO | [1][2][3] |
| Molecular Weight | 131.56 g/mol | [1][2][3][4] |
| Appearance | Brown liquid | [1] |
| Boiling Point | 93 °C | [1][2][5] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
Anticipated Spectroscopic Profile
While specific spectra should be acquired for each batch, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlets: one for the methyl group (-CH₃) protons, one for the chloromethyl group (-CH₂Cl) protons, and one for the proton on the isoxazole ring. The relative integration of these peaks should be 3:2:1.
-
¹³C NMR: The carbon NMR spectrum should reveal five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one chlorine atom, with molecular ion peaks (M⁺) at m/z values corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Synthesis and Mechanistic Insight
The synthesis of this compound is most effectively achieved through the chlorination of its corresponding alcohol precursor, (5-methylisoxazol-3-yl)methanol. This transformation is a standard and reliable method for converting a primary alcohol to an alkyl chloride.
Recommended Synthetic Protocol: Chlorination of (5-methylisoxazol-3-yl)methanol
This protocol describes a common and efficient method for preparing the title compound. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate; it reacts with the alcohol to form the desired alkyl chloride, with the byproducts being gases (SO₂ and HCl), which simplifies the purification process.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add (5-methylisoxazol-3-yl)methanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate prevents a dangerous temperature spike.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified further by vacuum distillation to yield this compound as a brown liquid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the synthetic process.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its C-Cl bond. The chloromethyl group acts as an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This allows for the covalent attachment of the 5-methylisoxazole moiety to a wide range of molecular scaffolds.
The general reaction scheme is the displacement of the chloride anion (a good leaving group) by a nucleophile (Nu⁻).
Caption: General nucleophilic substitution reactivity of this compound.
This reactivity makes it an essential precursor in various fields:
-
Pharmaceutical Development: It is a key intermediate for synthesizing molecules targeting the central nervous system and for creating novel anti-inflammatory and anticancer agents.[6][7] The isoxazole ring itself can improve the metabolic stability of the final drug compound.[7]
-
Agrochemical Synthesis: The compound serves as a starting material for new pesticides and other crop protection agents.[8]
-
Organic Synthesis: It is broadly used as a building block to introduce the 5-methylisoxazole group into larger, more complex organic structures.[8]
Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate caution. It is classified as a hazardous chemical.
Hazard Identification
| Hazard Statement | Description | GHS Classification | Source(s) |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Skin Corrosion/Irritation | [9][10] |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Irritation | [9] |
| H317 | May cause an allergic skin reaction. | Skin Sensitization | [1] |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity | [9] |
| - | Combustible liquid. | Flammable Liquids | [9] |
Note: Hazard classifications can vary slightly between suppliers. The most conservative approach should always be taken.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9] Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[9]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[1] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture, heat, sparks, and open flames.[1][9] Incompatible materials include strong oxidizing agents, bases, and amines.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not allow it to enter drains or watercourses.
Conclusion
This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable building block for the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in a research and development setting.
References
- 1. This compound | 35166-37-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on an Isoxazole Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold and the Chloromethyl Functional Handle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have cemented its role in a multitude of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[2] The value of this core structure is significantly amplified when it is functionalized with reactive groups that permit further molecular elaboration.
Among the most versatile of these functional handles is the chloromethyl group (-CH₂Cl). Its incorporation onto the isoxazole ring transforms the otherwise stable heterocycle into a potent electrophilic building block, opening a gateway to a vast chemical space through a variety of substitution reactions.[3][4] This guide provides a detailed exploration of the reactivity of the chloromethyl group on the isoxazole ring, delving into the underlying reaction mechanisms, influential factors, and practical synthetic applications that are critical for professionals in drug discovery and organic synthesis.
Electronic Landscape and Inherent Reactivity
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the isoxazole ring to which it is attached. The isoxazole ring is an electron-deficient aromatic system due to the electronegativity of its constituent oxygen and nitrogen atoms. This electron-withdrawing character is transmitted to the exocyclic chloromethyl group, creating a significant partial positive charge (δ+) on the methylene carbon.
This polarization enhances the electrophilicity of the carbon atom, making it highly susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates this process. The overall reactivity profile positions chloromethyl isoxazoles as excellent substrates for nucleophilic substitution reactions, analogous to but electronically distinct from benzylic halides. The specific position of the chloromethyl group (C3, C4, or C5) further modulates this reactivity based on the distinct electronic environment at each carbon of the heterocycle.
Mechanisms of Nucleophilic Substitution: A Dichotomy of Pathways
The substitution of the chlorine atom on the methyl group primarily proceeds via two fundamental mechanisms: the SN2 (Substitution, Nucleophilic, Bimolecular) and SN1 (Substitution, Nucleophilic, Unimolecular) pathways. The prevailing mechanism is dictated by a confluence of factors including the substrate, the nucleophile, the solvent, and the reaction temperature.
The Concerted SN2 Pathway
For a primary alkyl halide like a chloromethyl isoxazole, the SN2 mechanism is the most common and sterically favored pathway.[5][6] This reaction occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chlorine).[7][8][9] This backside attack leads to a transient, high-energy pentacoordinate transition state before the C-Cl bond cleaves and the new C-Nu bond forms.
Caption: Generalized SN2 mechanism for chloromethyl isoxazole.
The Stepwise SN1 Pathway
While less common for primary substrates, the SN1 mechanism can occur under specific conditions that favor the formation of a carbocation intermediate.[5] This pathway involves two distinct steps: a slow, rate-determining heterolytic cleavage of the C-Cl bond to form an isoxazolyl-methyl carbocation, followed by a rapid attack on this planar carbocation by the nucleophile.[7][8] The stability of the carbocation is a critical factor; while resonance with the isoxazole ring can offer some stabilization, the ring's overall electron-withdrawing nature can also be a destabilizing influence. The use of polar protic solvents, which can solvate both the carbocation and the leaving group, or the presence of a Lewis acid catalyst can promote the SN1 pathway.
Caption: Generalized SN1 mechanism for chloromethyl isoxazole.
Comparative Analysis of Influential Factors
The choice between the SN1 and SN2 pathways is not arbitrary. It is a direct consequence of the reaction conditions, which can be deliberately manipulated to favor one outcome over the other.
| Factor | Favors SN2 Pathway | Favors SN1 Pathway | Rationale |
| Substrate | Primary (Chloromethyl) | Tertiary > Secondary | The primary nature of the chloromethyl group minimizes steric hindrance for backside attack, favoring SN2.[5][6] |
| Nucleophile | Strong, high concentration (e.g., RS⁻, CN⁻, N₃⁻) | Weak, low concentration (e.g., H₂O, ROH) | SN2 rate is dependent on the nucleophile's concentration and strength; SN1 rate is not.[5] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents do not solvate the nucleophile strongly, increasing its reactivity. Protic solvents stabilize the carbocation and leaving group through hydrogen bonding.[5] |
| Leaving Group | Good (Cl⁻, Br⁻, I⁻, OTs⁻) | Excellent | A better leaving group accelerates both SN1 and SN2 reactions. |
Synthetic Utility: A Survey of Nucleophilic Partners
The true value of chloromethyl isoxazoles lies in their versatility as synthetic intermediates. They react readily with a broad spectrum of nucleophiles, enabling the construction of diverse and complex molecular architectures.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions |
| Oxygen | Phenols, Alcohols | Ethers | Base (K₂CO₃, NaH), Polar Aprotic Solvent (DMF)[10] |
| Carboxylates | Esters | Base, Aprotic Solvent | |
| Nitrogen | Primary/Secondary Amines | Substituted Amines | Base, Aprotic Solvent[11] |
| Sodium Azide (NaN₃) | Azides | Aprotic Solvent (DMF, DMSO) | |
| Sulfur | Thiols, Thiolates | Thioethers | Base (K₂CO₃, Et₃N), Aprotic Solvent[4][10] |
| Carbon | Sodium Cyanide (NaCN) | Nitriles | Aprotic Solvent (DMSO)[12] |
| Enolates | C-Alkylated Products | Strong Base (LDA, NaH), Anhydrous Conditions | |
| Organometallics | Alkylated Isoxazoles | (e.g., Grignard, Organocuprates) |
Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating methodologies for key transformations involving chloromethyl isoxazoles. The causality behind each procedural step is explained to provide a deeper understanding.
Protocol 1: Williamson Ether Synthesis with 3-(Chloromethyl)-5-phenylisoxazole
This protocol details a classic SN2 reaction to form an aryloxymethyl isoxazole, a common structural motif in medicinal chemistry.[10]
Objective: To synthesize 3-((4-methylphenoxy)methyl)-5-phenylisoxazole.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Methodology:
-
Reagents & Setup:
-
3-(Chloromethyl)-5-phenylisoxazole (1.0 eq)
-
p-Cresol (4-methylphenol) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add 3-(chloromethyl)-5-phenylisoxazole, p-cresol, and anhydrous K₂CO₃.
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the chloromethyl isoxazole.
-
Commence stirring and heat the mixture to 80°C using an oil bath.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum.
-
-
Purification & Validation:
-
Recrystallize the crude solid from hot ethanol to yield the pure 3-((4-methylphenoxy)methyl)-5-phenylisoxazole.
-
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the -CH₂Cl signal and the appearance of new aromatic and -O-CH₂- signals in the NMR spectrum validate the success of the substitution.
-
Causality Behind Choices:
-
K₂CO₃: A moderately strong, non-nucleophilic base is used to deprotonate the weakly acidic phenol, forming the phenoxide nucleophile in situ without hydrolyzing the substrate.
-
DMF: A polar aprotic solvent is chosen because it effectively solvates the potassium cation but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the SN2 reaction.
-
Temperature (80°C): Provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side reactions.
Protocol 2: Preparation of 4-(Chloromethyl)-3,5-dimethylisoxazole
This protocol describes the synthesis of a key chloromethyl isoxazole starting material via electrophilic chloromethylation.[13]
Objective: To synthesize 4-(chloromethyl)-3,5-dimethylisoxazole from 3,5-dimethylisoxazole.
Methodology:
-
Reagents & Setup:
-
3,5-Dimethylisoxazole (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (catalytic amount)
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
-
Procedure:
-
Charge the flask with 3,5-dimethylisoxazole, paraformaldehyde, and a catalytic amount of zinc chloride.
-
Cool the flask in an ice bath and begin to bubble hydrogen chloride gas through the stirred mixture. Caution: This step must be performed in a well-ventilated fume hood.
-
After saturation with HCl, remove the ice bath and heat the mixture to reflux (typically around 60-70°C) for 3-5 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium carbonate solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification & Validation:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain 4-(chloromethyl)-3,5-dimethylisoxazole as a colorless to light yellow liquid.[14][15]
-
Self-Validation: Confirm the structure using NMR spectroscopy. The presence of a singlet around 4.5 ppm corresponding to the -CH₂Cl protons is a key diagnostic signal.
-
Causality Behind Choices:
-
Paraformaldehyde/HCl/ZnCl₂: This combination generates the electrophilic chloromethylating species in situ. ZnCl₂ acts as a Lewis acid to activate the formaldehyde for the electrophilic aromatic substitution reaction onto the electron-rich 4-position of the 3,5-dimethylisoxazole ring.
Conclusion
The chloromethyl group on an isoxazole ring is a powerful and versatile functional handle that serves as a cornerstone for synthetic and medicinal chemistry. Its reactivity is predominantly governed by the SN2 mechanism, driven by the inherent electrophilicity of the methylene carbon atom. By carefully selecting nucleophiles, solvents, and reaction conditions, chemists can predictably and efficiently forge new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This controlled reactivity allows for the systematic exploration of chemical space, making chloromethyl isoxazoles indispensable building blocks in the rational design and development of novel therapeutics and functional organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. Buy 5-(Chloromethyl)isoxazole | 57777-33-0 [smolecule.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. savemyexams.com [savemyexams.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 14. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [chemicalbook.com]
- 15. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5 [chemicalbook.com]
Biological activity of 5-methylisoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methylisoxazole Derivatives
Foreword
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged structure" in drug discovery. Within this class, derivatives of 5-methylisoxazole are particularly prominent, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms, present key structure-activity relationships, and provide validated experimental protocols to empower further research and development in this fertile chemical space.
The 5-Methylisoxazole Core: A Versatile Pharmacophore
The 5-methylisoxazole moiety is a bioisosteric replacement for other functional groups, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Its presence is noted in a range of FDA-approved drugs, underscoring its therapeutic relevance. Notable examples include the anti-inflammatory drug Leflunomide , the COX-2 inhibitor Valdecoxib , and the antibiotic Sulfamethoxazole .[2][3][4] This structural motif serves as a versatile foundation upon which a vast array of biological activities can be engineered, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral domains.[5][6]
Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade and Beyond
A significant number of 5-methylisoxazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Targeting COX and 5-LOX
Inflammation is a complex biological response often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Many isoxazole derivatives have been developed as potent inhibitors of these pathways.[7] For instance, certain synthesized isoxazole compounds demonstrated remarkable potency in inhibiting both COX-2 and 5-LOX, with IC50 values in the sub-micromolar range.[7]
A prime example is 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of the TNF-α modulator UTL-5g.[8] In vivo studies using the carrageenan-induced paw edema model in rats showed that Isox has an anti-inflammatory effect comparable to the established drug leflunomide.[8] This activity is believed to be at least partially responsible for its protective effects against doxorubicin-induced cardiac injury.[8]
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX and 5-LOX enzymes in the synthesis of pro-inflammatory mediators, highlighting the points of therapeutic intervention for isoxazole-based inhibitors.
Quantitative Data: Anti-inflammatory Potency
The following table summarizes the activity of representative 5-methylisoxazole derivatives.
| Compound ID | Assay Type | Target | Activity Metric | Result | Reference |
| Compound 13 | Proteinase Inhibitory | Trypsin | % Inhibition | 89.3% | [5] |
| Isox | Carrageenan Paw Edema | In vivo | % Inhibition (3 hr) | 48.7% | [8] |
| Leflunomide | Carrageenan Paw Edema | In vivo | % Inhibition (3 hr) | 51.3% | [8] |
| Compound R3 | In vitro Enzyme Assay | 5-LOX | IC50 | 0.46 µM | [7] |
| Compound R3 | In vitro Enzyme Assay | COX-2 | IC50 | 0.84 µM | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo protocol is a standard for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (e.g., Isox) and vehicle (e.g., 0.5% CMC)
-
Positive control: Leflunomide (10 mg/kg) or Indomethacin
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 3, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal: Edema (%) = [(Vₜ - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
-
Statistical Analysis: Analyze data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test, to determine significance (P < 0.05).
Causality and Validation: The injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The use of a vehicle control group is essential to establish the baseline inflammatory response, while a positive control (a known NSAID) validates the assay's sensitivity and provides a benchmark for the test compound's potency.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
The 5-methylisoxazole scaffold is integral to a new generation of anticancer agents that act through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery.[9][10]
Mechanisms of Action
-
Apoptosis and Cell Cycle Arrest: Novel isoxazole-piperazine hybrids have demonstrated potent cytotoxicity against human liver and breast cancer cell lines.[11] Mechanistic studies revealed these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. This process is mediated by the activation of the p53 tumor suppressor protein and inhibition of the pro-survival Akt signaling pathway.[11]
-
HSP90 Inhibition: Some isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90).[12] HSP90 is a molecular chaperone required for the stability of numerous oncogenic proteins; its inhibition leads to their degradation and subsequent cancer cell death.
-
Tubulin Polymerization Inhibition: Acting as analogues of Combretastatin A-4, certain isoxazole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which is critical for mitosis and leading to mitotic arrest and cell death.[11]
Quantitative Data: In Vitro Cytotoxicity
The table below presents the half-maximal inhibitory concentrations (IC50) for several 5-methylisoxazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5l | Huh7 | Liver Cancer | 1.1 | [11] |
| 5m | Huh7 | Liver Cancer | 0.3 | [11] |
| 5o | Mahlavu | Liver Cancer | 0.9 | [11] |
| 5o | MCF-7 | Breast Cancer | 0.8 | [11] |
| Compound 2 | K562 | Myelogenous Leukemia | 18.01 (nM) | [12] |
| Compound 5 | K562 | Myelogenous Leukemia | 35.2 (nM) | [12] |
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a typical workflow for identifying and characterizing novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 4. ijpca.org [ijpca.org]
- 5. jocpr.com [jocpr.com]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies [pubmed.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthesis and Application of Substituted 3-(Chloromethyl)isoxazoles: A Technical Guide for Drug Discovery
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of clinically successful drugs.[3] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Among the various substituted isoxazoles, the 3-(chloromethyl)isoxazole moiety stands out as a particularly valuable synthetic intermediate. The reactive chloromethyl group serves as an electrophilic handle, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis and reactivity of substituted 3-(chloromethyl)isoxazoles, offering practical protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthesis: Accessing the 3-(Chloromethyl)isoxazole Precursor
The primary route to substituted 3-(chloromethyl)isoxazoles involves the chlorination of the corresponding (5-substituted-isoxazol-3-yl)methanol. This precursor alcohol is typically synthesized through established methods of isoxazole formation, most commonly via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
A general workflow for the synthesis of the key 3-(chloromethyl)isoxazole intermediate is depicted below:
Caption: General synthetic workflow for 3-(chloromethyl)isoxazoles.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole
This two-step protocol details the synthesis of a common 3-(chloromethyl)isoxazole precursor.
Part A: Synthesis of (5-Phenylisoxazol-3-yl)methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1.0 eq) and the appropriate aldoxime (e.g., from formaldehyde, 1.1 eq) in a suitable solvent such as toluene.
-
Nitrile Oxide Generation: To this solution, add an in situ source for nitrile oxide generation, such as N-chlorosuccinimide (NCS) in the presence of a base (e.g., pyridine or triethylamine), or by dehydration of the corresponding aldoxime with an agent like sodium hypochlorite.
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The 1,3-dipolar cycloaddition between the in situ generated nitrile oxide and phenylacetylene will form the 5-phenylisoxazole ring.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield (5-phenylisoxazol-3-yl)methanol.
Part B: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole [6]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-phenylisoxazol-3-yl)methanol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirred solution. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the conversion of the starting material by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction by pouring it over ice-water. Extract the product with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-5-phenylisoxazole. This product is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.[6]
The Chemistry of Derivatization: Nucleophilic Substitution Reactions
The chloromethyl group at the 3-position of the isoxazole ring is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block.
Caption: General scheme of nucleophilic substitution on 3-(chloromethyl)isoxazoles.
O-Alkylation: The Williamson Ether Synthesis
The reaction of 3-(chloromethyl)isoxazoles with phenols or alkoxides, known as the Williamson ether synthesis, is a robust method for forming ether linkages.
Causality in Experimental Design:
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The choice of base depends on the acidity of the phenol and the desired reaction rate. For simple phenols, K₂CO₃ is often sufficient, while less acidic alcohols may require a stronger base like NaH.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction. These solvents solvate the cation of the base, leaving the nucleophilic anion more reactive.
-
Temperature: The reaction is often heated to increase the rate of reaction, although milder conditions may be sufficient for highly reactive nucleophiles.
Experimental Protocol: Williamson Ether Synthesis with p-Cresol
-
Reaction Setup: To a solution of p-cresol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Addition of Electrophile: Add 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield 3-((4-methylphenoxy)methyl)-5-phenylisoxazole.
N-Alkylation: Synthesis of Substituted Amines
3-(Chloromethyl)isoxazoles readily react with primary and secondary amines to form the corresponding N-alkylated products.
Optimizing N-Alkylation Reactions:
-
Base: An excess of the amine reactant can often serve as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added to prevent the formation of quaternary ammonium salts.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is generally preferred.
-
Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion.
Experimental Protocol: N-Alkylation with Morpholine
-
Reaction Setup: In a sealed tube, dissolve 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) and morpholine (2.5 eq) in acetonitrile.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography.
S-Alkylation: Formation of Thioethers
Thiols are excellent nucleophiles and react efficiently with 3-(chloromethyl)isoxazoles to form thioethers.
Experimental Protocol: S-Alkylation with Thiophenol
-
Reaction Setup: To a solution of thiophenol (1.0 eq) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq) to generate the thiophenoxide.
-
Addition of Electrophile: Add 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the O- and N-alkylation reactions.
Spectroscopic Data Summary
The successful synthesis of these derivatives is confirmed through standard spectroscopic techniques. Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a representative 3-(chloromethyl)-5-arylisoxazole.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3-(Chloromethyl)-5-phenylisoxazole | ~4.7 (s, 2H, -CH₂Cl), ~6.8 (s, 1H, isoxazole H-4), 7.4-7.8 (m, 5H, Ar-H) | ~35 (-CH₂Cl), ~102 (isoxazole C-4), ~162 (isoxazole C-3), ~171 (isoxazole C-5), 126-131 (Ar-C) |
Note: Actual chemical shifts may vary depending on the solvent and the specific substituents on the aryl ring.
Applications in Drug Discovery: Structure-Activity Relationships
The ability to easily diversify the 3-position of the isoxazole ring via the chloromethyl intermediate makes this scaffold highly attractive for structure-activity relationship (SAR) studies. By systematically introducing different ether, amine, and thioether moieties, researchers can probe the binding pockets of biological targets and optimize for potency, selectivity, and pharmacokinetic properties.[7][8][9][10]
For instance, the nature of the substituent introduced can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical determinants of biological activity. Several FDA-approved drugs containing the isoxazole core highlight its importance in interacting with various enzymatic targets.[11][12][13]
Conclusion
Substituted 3-(chloromethyl)isoxazoles are powerful and versatile building blocks in the synthesis of novel chemical entities for drug discovery. Their straightforward synthesis and predictable reactivity in nucleophilic substitution reactions allow for the rapid generation of diverse compound libraries. This guide has provided a comprehensive overview of the synthesis of these key intermediates and their derivatization, complete with detailed experimental protocols and an understanding of the underlying chemical principles. By leveraging the chemistry described herein, researchers can efficiently explore the chemical space around the isoxazole scaffold to develop the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
An In-depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)-5-methylisoxazole
Introduction: The Duality of Reactivity and Stability
3-(Chloromethyl)-5-methylisoxazole is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility stems from the reactive chloromethyl group attached to the stable isoxazole scaffold, enabling a wide array of synthetic transformations for the creation of novel pharmaceutical candidates. However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored with meticulous care.
This technical guide provides an in-depth analysis of the stability profile of this compound. We will delve into the chemical principles governing its degradation, outline the critical environmental factors that influence its shelf-life, and present field-proven protocols for its proper storage and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for the success of their scientific endeavors.
I. The Chemical Profile and Inherent Stability of this compound
The stability of this compound is primarily dictated by two key structural features: the isoxazole ring and the chloromethyl substituent. The isoxazole ring itself is an aromatic heterocycle, which imparts a degree of thermal stability. Theoretical studies on the thermal decomposition of the parent isoxazole ring show that significant energy is required to induce cleavage, typically occurring at very high temperatures (850–1100 K) to yield products like acetonitrile and carbon monoxide[1][2][3][4].
The "Achilles' heel" of the molecule is the chloromethyl group. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent isoxazole ring, which can stabilize a developing positive charge on the methylene carbon. This makes the compound analogous to a benzylic halide, and thus susceptible to nucleophilic substitution reactions. This inherent reactivity is the primary driver of its degradation profile.
II. Critical Factors Influencing the Stability of this compound
A. Moisture: The Primary Catalyst for Degradation
The most significant factor affecting the stability of this compound is the presence of moisture. The compound is classified as "moisture-sensitive" for a clear chemical reason: it undergoes hydrolysis[1].
Mechanism of Hydrolysis:
Drawing parallels with the well-studied hydrolysis of benzyl chloride, the reaction of this compound with water proceeds via a nucleophilic substitution mechanism[5][6][7][8][9]. This can occur through either an SN1 or SN2 pathway, depending on the conditions. In the presence of a protic solvent like water, an SN1-like pathway is plausible, involving the formation of a resonance-stabilized carbocation intermediate. The primary degradation products are 3-(hydroxymethyl)-5-methylisoxazole and hydrochloric acid (HCl).
The generated HCl can, in turn, catalyze further degradation, creating an auto-catalytic loop. This underscores the critical importance of maintaining anhydrous conditions.
Caption: Hydrolytic degradation pathway of this compound.
B. Temperature: An Accelerator of Degradation
Elevated temperatures can significantly impact the stability of this compound in two ways:
-
Accelerating Hydrolysis: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storage at elevated temperatures in the presence of even trace amounts of moisture will lead to a more rapid loss of purity.
-
Thermal Decomposition: While the isoxazole ring is generally stable, prolonged exposure to high temperatures can eventually lead to its decomposition[1][2][3][4]. Upon combustion, hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen chloride gas can be released[1][6].
C. pH: The Influence of Acidity and Basicity
The pH of the environment can influence the rate of degradation.
-
Basic Conditions: The presence of bases can accelerate the degradation of this compound. Bases can act as nucleophiles, directly attacking the electrophilic carbon of the chloromethyl group, or they can promote elimination reactions. Therefore, contact with strong bases, and even weak bases like amines, should be strictly avoided[1].
-
Acidic Conditions: While the compound is more stable at lower pH values, the presence of strong acids is not recommended[10]. The hydrochloric acid generated during hydrolysis can lower the pH and potentially catalyze further degradation.
D. Incompatible Materials
To ensure the integrity of this compound and to prevent hazardous situations, it is crucial to avoid contact with the following classes of compounds[1]:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Reducing Agents: May react with the chloromethyl group or the isoxazole ring.
-
Bases and Amines: Act as nucleophiles and will readily react with the compound, leading to its degradation.
III. Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling conditions are mandated to preserve the quality of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[2][5] | To minimize the rate of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[5] | To displace moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, in a dry, well-ventilated place[1] | To prevent the ingress of atmospheric moisture. |
| Light | Store in an amber or opaque container. | Although specific photostability data is not readily available, it is good practice to protect from light to prevent potential photolytic degradation. |
IV. A Methodological Approach to Stability Assessment
For critical applications in drug development, it is often necessary to perform a formal stability assessment. This involves conducting forced degradation studies and developing a stability-indicating analytical method[11][12][13][14].
Caption: Workflow for a forced degradation study.
A. Experimental Protocol: Forced Degradation Study
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate them from the parent compound.
-
Sample Preparation: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize a sample before analysis[15].
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 2, 8, 24 hours), as degradation is expected to be rapid. Neutralize a sample before analysis[15].
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours[15].
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for 48 hours[16]. Dissolve a sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
B. Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) | A common mobile phase for reverse-phase chromatography, adjustable to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 230-260 nm) | Isoxazole derivatives typically have a UV chromophore. The optimal wavelength should be determined by a UV scan. |
| Column Temperature | 25°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
The validation of this method should be performed according to ICH guidelines and would include specificity (demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness[15][16][17][18][19].
V. Conclusion
This compound is a compound of significant synthetic value, whose utility is directly tied to its purity. Its stability is fundamentally challenged by its sensitivity to moisture, which leads to hydrolytic degradation. Adherence to stringent storage conditions—specifically, refrigeration under an inert, anhydrous atmosphere—is paramount to preserving its integrity. By understanding the chemical principles of its degradation and implementing robust analytical methods for its assessment, researchers can ensure the reliability of their starting materials and the successful outcome of their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. Sciencemadness Discussion Board - How fast do benzylic chlorides hydrolyze in cold water? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. ijpsm.com [ijpsm.com]
An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-5-methylisoxazole in Organic Solvents
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and agrochemical synthesis, the isoxazole scaffold remains a cornerstone of innovation. Its utility in crafting molecules with significant biological activity is well-documented.[1][2][3] Among the myriad of isoxazole derivatives, 3-(Chloromethyl)-5-methylisoxazole stands out as a pivotal intermediate, its reactive chloromethyl group serving as a versatile handle for molecular elaboration.[4] A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for efficient reaction design, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a liquid at room temperature with a predicted boiling point of approximately 215°C and a density of around 1.202 g/cm³.[5][6] The isoxazole ring, with its constituent oxygen and nitrogen atoms, imparts a degree of polarity to the molecule.[1] However, the presence of the chloromethyl group and the methyl group also contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNO | [5] |
| Molecular Weight | 131.56 g/mol | [5] |
| Appearance | Brown liquid | [5] |
| Boiling Point | 93 °C (Predicted), 215 °C (Predicted) | [5][6] |
| Density | 1.202±0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8 °C, under inert gas | [5] |
Theoretical Underpinnings of Solubility: A Solvent-Solute Perspective
The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The polarity of this compound, arising from the isoxazole ring, suggests a favorable interaction with polar solvents. Conversely, the nonpolar hydrocarbon and chlorinated portions of the molecule will interact more readily with nonpolar solvents.
DOT Diagram: Key Molecular Interactions Influencing Solubility
Caption: Intermolecular forces governing solubility.
Based on this, we can anticipate the following general solubility trends:
-
High Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can effectively solvate both the polar isoxazole ring and the nonpolar functionalities.
-
Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding with the solvent may be less significant than with more polar solutes, but dipole-dipole interactions are still favorable. Solubility in nonpolar aromatic solvents like toluene may also be moderate due to π-stacking interactions with the isoxazole ring.
-
Low Solubility: In highly nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar isoxazole ring will have limited favorable interactions.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
DOT Diagram: Experimental Workflow for Solubility Determination
Caption: Step-by-step solubility determination workflow.
Materials and Equipment
-
This compound (>95% purity)[7]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer and/or magnetic stirrer
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.
-
Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated analytical method (HPLC, GC, or UV-Vis).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
Safety Considerations
This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or inhaled. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7]
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijcrt.org [ijcrt.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 5. This compound | 35166-37-1 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
A Technical Guide to the Metabolic Pathways of Isoxazole-Containing Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole ring is a prominent five-membered heterocyclic scaffold integral to the structure of numerous commercially available pharmaceuticals.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic profiles and a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] However, the metabolic fate of the isoxazole moiety is a critical consideration in drug design and development, as its biotransformation can lead to activation, detoxification, or the formation of reactive metabolites. This technical guide provides an in-depth exploration of the principal metabolic pathways governing isoxazole-containing compounds, grounded in mechanistic insights and supported by case studies of key therapeutic agents. We will detail the methodologies for studying these transformations and present a framework for predicting and understanding the metabolic profile of novel isoxazole drug candidates.
Introduction: The Isoxazole Moiety in Medicinal Chemistry
Isoxazole and its derivatives are foundational structural motifs in pharmaceutical chemistry.[1] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes them versatile bioisosteres for other functional groups, enabling the fine-tuning of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The weak N-O bond within the isoxazole ring makes it susceptible to specific metabolic reactions, particularly ring cleavage, which is a key biotransformation pathway.[4] Understanding these metabolic routes is paramount for predicting a compound's in vivo behavior, identifying potential drug-drug interactions, and mitigating risks associated with toxic metabolite formation.
Principal Metabolic Pathways
The biotransformation of isoxazole-containing drugs is multifaceted, involving a combination of Phase I (functionalization) and Phase II (conjugation) reactions. These are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6]
Metabolic Ring Cleavage: The Hallmark of Isoxazole Metabolism
Unlike many other heterocyclic systems, the isoxazole ring is notably prone to metabolic cleavage. This can occur through several mechanisms, often dictated by the substitution pattern on the ring.
-
Reductive Cleavage: Biotransformation of isoxazole rings can result in extensive ring opening, often through a reductive cleavage mechanism.[7] The susceptibility to this pathway is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen.[7]
-
P450-Mediated N-O Bond Cleavage: A crucial pathway, especially for 3-unsubstituted isoxazoles, involves the cleavage of the N-O bond. The anti-inflammatory drug leflunomide undergoes this unique transformation to its active α-cyanoenol metabolite, A771726.[8][9] This process is NADPH-dependent and mediated by CYP enzymes, particularly CYP1A2.[8][9][10] The proposed mechanism suggests that the C3-H proton is essential for the ring-opening to occur.[8][9][10]
Phase I Oxidative Metabolism
Oxidative reactions, predominantly catalyzed by CYPs, introduce or expose functional groups on the parent drug, preparing it for Phase II conjugation and subsequent excretion.[6]
-
Hydroxylation: This is a common metabolic route. For the COX-2 inhibitor valdecoxib, a primary metabolic pathway involves the oxidation of the 5-methyl group to form a hydroxymethyl metabolite.[11][12] Similarly, leflunomide can be hydroxylated at the 3- and 5-methyl groups on the isoxazole ring.[8][9]
-
N-Oxidation: The nitrogen atom of the isoxazole ring or other nitrogen-containing functional groups can be oxidized. For example, sulfamethoxazole is metabolized by CYP2C9 to an N4-hydroxy metabolite.[13] This hydroxylamine metabolite is considered an authentic in vivo metabolite in humans and may be responsible for hypersensitivity reactions.[14][15]
Bioactivation and Reactive Metabolite Formation
While often a detoxification process, metabolism can sometimes lead to the formation of chemically reactive species that can cause toxicity.
-
Enimine Intermediate Formation: A novel bioactivation mechanism has been identified for phenyl 5-methyl-isoxazol-4-yl-amines.[16] This involves the initial oxidation of the 5-methyl group, which generates a stabilized enimine intermediate that can subsequently react with nucleophiles like glutathione (GSH).[16][17] This highlights that the 5-methyl isoxazole moiety, particularly in the context of a 4-amino substituent, can be a structural alert for potential reactive metabolite formation.[16]
Phase II Conjugation Reactions
Phase I metabolites, possessing newly formed functional groups like hydroxyls, are often substrates for Phase II enzymes. These reactions increase water solubility and facilitate excretion.
-
Glucuronidation: This is a major conjugation pathway. The hydroxylated metabolites of valdecoxib undergo O-glucuronidation, and the parent drug can also form an N-glucuronide conjugate.[12][18] These glucuronide conjugates are major urinary metabolites.[12]
-
Other Conjugations: Sulfamethoxazole, in addition to N-acetylation, also forms an N-glucuronide conjugate.[13]
The primary metabolic pathways are summarized in the diagram below.
Case Studies: Metabolism of Marketed Isoxazole Drugs
Examining the metabolic profiles of well-established drugs provides invaluable, field-proven insights.
| Drug | Class | Primary Metabolic Pathways | Key Enzymes | Resulting Metabolites | Reference |
| Valdecoxib | NSAID (COX-2 Inhibitor) | Methyl hydroxylation, N-hydroxylation, Glucuronidation | CYP3A4, CYP2C9 | Hydroxymethyl metabolite, N-hydroxy sulfonamide, O- and N-glucuronides | [11][12][18] |
| Sulfamethoxazole | Antibiotic | N-acetylation, N4-hydroxylation, Glucuronidation | CYP2C9 | N4-acetyl, N4-hydroxy, N-glucuronide conjugates | [13][14] |
| Leflunomide | DMARD | Isoxazole ring cleavage (bioactivation) | CYP1A2 | A771726 (active metabolite) | [8][9][19][20] |
Experimental Workflows for Metabolite Identification
A systematic approach combining in vitro and analytical techniques is essential for elucidating the metabolic fate of isoxazole compounds.
In Vitro Metabolism Models
In vitro systems using liver fractions are cost-effective, high-throughput methods to screen for metabolic stability and identify major metabolites early in drug discovery.[5][21]
Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLMs)
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Pooled HLMs are thawed on ice. A master solution of NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4) is prepared.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[22] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is transferred to a new plate for analysis.
-
Control Incubations:
-
No Cofactor Control: Replace the NADPH system with buffer to confirm the reaction is NADPH-dependent (i.e., likely P450-mediated).
-
Heat-Inactivated Control: Use heat-inactivated HLMs to control for non-enzymatic degradation.
-
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.
Analytical Techniques for Structural Elucidation
LC-MS/MS is the cornerstone technique for metabolite identification due to its sensitivity and ability to provide structural information.[23][24]
-
Full Scan LC-MS: An initial run is performed to detect the parent drug and all potential metabolites based on their mass-to-charge (m/z) ratios.[23]
-
Tandem MS (MS/MS): Ions of interest are selected and fragmented to produce a characteristic fragmentation pattern.[23] This "fingerprint" is compared against the fragmentation of the parent drug to deduce the site of metabolic modification.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, allowing for the calculation of the elemental formula of a metabolite, which greatly aids in its identification.[24]
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 14. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
- 16. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Leflunomide, a novel immunomodulator for the treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 22. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Introduction: A Proactive Stance on the Safety of a Reactive Intermediate
An In-Depth Technical Guide to the Health and Safety of 3-(Chloromethyl)-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 35166-37-1) is a heterocyclic building block with significant utility in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, incorporating a reactive chloromethyl group and an isoxazole ring, makes it a valuable intermediate. However, these same features necessitate a comprehensive and proactive approach to its handling and safety management. This guide, intended for laboratory and drug development professionals, moves beyond a simple recitation of safety data. It aims to provide a deeper understanding of the inherent hazards and to establish a framework for a self-validating system of safety protocols, ensuring the well-being of researchers and the integrity of experimental outcomes.
Understanding the Hazard Profile: A Tale of Two Classifications
A critical first step in a robust safety assessment is the analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. For this compound, a review of supplier Safety Data Sheets (SDS) reveals certain inconsistencies in classification, a not uncommon occurrence for specialized research chemicals. This discrepancy itself is a key piece of data, mandating a conservative approach that accounts for the most severe hazards identified.
One supplier classifies the compound as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Another prominent supplier classifies it more severely as causing severe skin burns and eye damage.[4]
| Hazard Classification | Supplier A [3] | Supplier B [4] | Recommended Conservative Approach |
| Physical Hazard | Combustible liquid (Category 4) | Not Classified | Combustible liquid (Category 4) |
| Health Hazard | Skin Irritation (Category 2) | Skin Corrosion (Sub-category 1B) | Skin Corrosion (Sub-category 1B) |
| Serious Eye Irritation (Category 2) | Eye Damage (Implied by H314) | Serious Eye Damage | |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | Not Classified | May cause respiratory irritation |
This consolidated, conservative hazard profile should form the basis of all risk assessments and handling protocols. The discrepancy highlights the importance of not relying on a single source for safety information and always defaulting to the highest level of indicated risk.
GHS Labeling Elements
Based on our conservative approach, the following GHS labeling should be considered standard for all laboratory containers and work areas where this compound is handled.
-
Pictogram(s):
-
corrosion
-
Exclamation mark
-
-
Signal Word: Danger [4]
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the various supplier SDS.[3][4] A synthesized list for practical laboratory use is detailed in the protocols below.
Toxicological Profile: Navigating the Data Gaps
A thorough review of available literature and safety data indicates that the toxicological properties of this compound have not been fully investigated.[6] No specific LD50 or LC50 data from acute toxicity studies are readily available, nor are there published studies on mutagenicity, carcinogenicity, or reproductive toxicity.[4][7]
This lack of comprehensive data is a critical finding. In a research and development setting, the absence of data must be interpreted as a potential for hazard. The chemical's known corrosive and irritant properties, likely stemming from the reactive chloromethyl group's ability to alkylate biological macromolecules, suggest that systemic toxicity upon absorption cannot be ruled out. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.
A Self-Validating System for Safe Handling and Use
The principle of a "self-validating" safety system is that each step, from preparation to disposal, is designed to contain the material and protect the user, with built-in checks and redundancies. The following protocols are designed with this principle in mind.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is simple: they remove the hazard from the immediate breathing zone of the operator, providing a passive and highly effective layer of protection that does not rely on constant user action.
-
Primary Handling: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood.[8]
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) and is functioning correctly before beginning work.
-
Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3] This is non-negotiable given the compound's classification as causing severe skin burns and eye damage.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be directly informed by the known hazards: corrosivity, irritation, and potential for sensitization.
| Protection Type | Specification | Rationale/Causality |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber, Neoprene).[9] Consider double-gloving for transfers of larger quantities. | The primary risk is skin corrosion.[4] Standard latex gloves may offer insufficient protection against this reactive halogenated compound. |
| Eye/Face Protection | Safety goggles and a face shield .[9][10] | The H314 classification indicates a risk of severe eye damage.[4] Goggles protect against splashes, while the face shield provides a broader barrier. |
| Skin and Body Protection | A flame-retardant laboratory coat , closed-toed shoes, and long pants. For larger scale work, consider impervious protective clothing .[9] | Protects against accidental spills and splashes. The combustible nature of the liquid also warrants flame-retardant materials.[3] |
| Respiratory Protection | Not typically required when used in a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[8] | The compound may cause respiratory irritation.[3] The fume hood is the primary control; a respirator is a backup for specific, higher-risk scenarios. |
The following diagram illustrates the logical flow for selecting appropriate PPE.
References
- 1. This compound | 35166-37-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 35166-37-1 [amp.chemicalbook.com]
- 6. fishersci.be [fishersci.be]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-(Chloromethyl)-5-methylisoxazole
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3-(chloromethyl)-5-methylisoxazole as a versatile building block for the creation of novel and diverse molecular architectures. The isoxazole moiety is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] The reactive chloromethyl group at the 3-position serves as a key handle for introducing a wide array of functional groups through various chemical transformations, most notably nucleophilic substitution reactions. This document outlines detailed protocols for the synthesis of novel isoxazole derivatives, explains the rationale behind experimental choices, and presents data in a clear and accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a broad spectrum of therapeutic activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The presence of the isoxazole ring can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups.[1]
This compound is a particularly valuable synthon due to the presence of a reactive electrophilic center at the chloromethyl group, making it an ideal substrate for nucleophilic substitution reactions.[6][7] This allows for the straightforward introduction of various nucleophiles, leading to the generation of extensive libraries of novel isoxazole-containing compounds for screening in drug discovery programs.
Core Synthetic Strategy: Nucleophilic Substitution
The primary mode of reactivity for this compound is the nucleophilic substitution of the chloride atom.[8][9] The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the chlorine atom and the isoxazole ring, rendering it susceptible to attack by a wide range of nucleophiles.
Mechanistic Considerations
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] In this concerted process, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]
Factors influencing the success and rate of the substitution reaction include:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) will react more readily than weaker ones (e.g., alcohols, water).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group: Chloride is a good leaving group as it is the conjugate base of a strong acid (HCl) and is stable in solution.[8]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel compounds derived from this compound.
General Considerations and Safety
-
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions should be monitored by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of products.
-
Purification of the final compounds is typically achieved by column chromatography on silica gel or by recrystallization.
-
Characterization of the synthesized compounds should be performed using standard analytical techniques such as NMR (1H, 13C), mass spectrometry (MS), and infrared spectroscopy (IR).
Protocol 1: Synthesis of 3-((4-Arylpiperazin-1-yl)methyl)-5-methylisoxazoles
This protocol describes the synthesis of a series of isoxazole derivatives incorporating an arylpiperazine moiety, a common pharmacophore in centrally acting agents.[10]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3-((4-Arylpiperazin-1-yl)methyl)-5-methylisoxazoles.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 131.56 | 1.0 | 131.6 mg |
| Substituted Arylpiperazine | Variable | 1.1 | Variable |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276.4 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure:
-
To a stirred solution of the appropriate substituted arylpiperazine (1.1 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((4-arylpiperazin-1-yl)methyl)-5-methylisoxazole derivative.[10]
Representative Data:
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | 87.0 | 112.6-113.9 |
| 5c | 4-Chlorophenyl | 68.1 | 126.2-126.9 |
| 5d | 4-(Trifluoromethyl)benzyl | 84.0 | 141.0-142.3 |
| 5h | 4-(Methylsulfonyl)phenyl | 84.0 | 163.5-164.1 |
| Data adapted from reference[10] |
Protocol 2: Synthesis of 3-(Azidomethyl)-5-methylisoxazole
This protocol details the synthesis of an azide-functionalized isoxazole, a versatile intermediate for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-linked conjugates.
Reaction Scheme:
Caption: Synthesis of 3-(Azidomethyl)-5-methylisoxazole.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 131.56 | 1.0 | 131.6 mg |
| Sodium Azide (NaN3) | 65.01 | 1.5 | 97.5 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood.
-
Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid potential decomposition of the azide.
-
The resulting 3-(azidomethyl)-5-methylisoxazole is often used in the next step without further purification.
Protocol 3: Synthesis of 3-(Aryloxymethyl)-5-methylisoxazoles via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage by reacting this compound with various phenols.[7]
Reaction Scheme:
Caption: Williamson ether synthesis of 3-(Aryloxymethyl)-5-methylisoxazoles.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 131.56 | 1.0 | 131.6 mg |
| Substituted Phenol | Variable | 1.1 | Variable |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276.4 mg |
| Acetone | 58.08 | - | 10 mL |
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.1 mmol), potassium carbonate (2.0 mmol), and acetone (10 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3-(aryloxymethyl)-5-methylisoxazole.[7]
Workflow Visualization
The general workflow for the synthesis and purification of novel compounds from this compound is depicted below.
Caption: General experimental workflow for the synthesis of novel isoxazole derivatives.
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and reactive building block for the synthesis of a wide range of novel chemical entities. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the isoxazole scaffold. The straightforward nucleophilic substitution reactions allow for the rapid generation of compound libraries with diverse functionalities, which is a critical step in the early stages of drug discovery and agrochemical development.[11] Future work in this area will likely focus on the development of more complex molecular architectures, the exploration of novel reaction methodologies, and the biological evaluation of the synthesized compounds to identify new therapeutic and agrochemical leads.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. youtube.com [youtube.com]
- 10. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
Nucleophilic substitution reactions with 3-(Chloromethyl)-5-methylisoxazole
An Application Guide to Nucleophilic Substitution Reactions with 3-(Chloromethyl)-5-methylisoxazole for Synthetic and Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for ester and amide groups, coupled with its metabolic stability and capacity for hydrogen bonding, makes it a "privileged scaffold" in drug design. This compound serves as a highly valuable and reactive building block for the elaboration of this core structure. The molecule's utility stems from the chloromethyl group at the 3-position, which provides a reactive electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
This guide provides a detailed exploration of the mechanistic principles, practical application notes, and step-by-step protocols for leveraging this compound in the synthesis of novel molecular entities.
Mechanistic Underpinnings: The Sₙ2 Pathway
The reactions of this compound with a wide array of nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.
Key Features of the Sₙ2 Reaction:
-
The Electrophile: The carbon atom of the -CH₂Cl group is rendered electrophilic by the inductive electron-withdrawing effect of the adjacent chlorine atom and the isoxazole ring.
-
The Nucleophile (Nu⁻): An electron-rich species with a lone pair of electrons (e.g., amines, alkoxides, thiolates, cyanide). The strength of the nucleophile is a critical factor in determining the reaction rate.
-
The Leaving Group: The chloride ion (Cl⁻) is a good leaving group because it is a weak base and can stabilize the negative charge.
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[5]
The choice of solvent is crucial. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Dimethyl sulfoxide (DMSO) are often preferred as they can solvate the counter-ion of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Caption: Generalized Sₙ2 mechanism for this compound.
General Experimental Considerations
-
Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Certain nucleophiles, such as sodium cyanide, are highly toxic and require specialized handling procedures.
-
Reagent Quality: Use anhydrous solvents when employing moisture-sensitive reagents like strong bases or organometallics. Ensure the purity of the starting material and nucleophiles for optimal results.
-
Reaction Monitoring: Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). This helps to determine the point of completion and identify the formation of any side products.
-
Work-up and Purification: A standard aqueous work-up is typically used to remove inorganic salts and water-soluble impurities. The final product is most commonly purified by flash column chromatography on silica gel or by recrystallization.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, field-tested methodologies for reacting this compound with various classes of nucleophiles.
I. Synthesis with N-Nucleophiles
The formation of new C-N bonds is fundamental to the synthesis of countless biologically active compounds.
Protocol 1: Synthesis of a Tertiary Amine (e.g., 3-(Morpholinomethyl)-5-methylisoxazole)
This protocol describes a standard alkylation of a secondary amine.
-
Rationale: The reaction is base-mediated to neutralize the HCl formed if the amine salt is used, or to act as an acid scavenger. A polar aprotic solvent enhances the reaction rate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the reaction mixture vigorously at 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Protocol 2: Gabriel Synthesis of the Primary Amine
This two-step procedure is a robust method for preparing primary amines, effectively preventing the over-alkylation that can occur with direct ammonia or primary amine alkylation.[6][7]
-
Step A: N-Alkylation of Potassium Phthalimide
-
Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF (0.3 M) in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor by TLC until the starting chloride is consumed.[6]
-
Cool the reaction to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to afford the crude N-((5-methylisoxazol-3-yl)methyl)phthalimide. This intermediate is often pure enough for the next step.
-
-
Step B: Hydrazinolysis of the Phthalimide
-
Suspend the N-substituted phthalimide from Step A (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (5-methylisoxazol-3-yl)methanamine.
-
II. Synthesis with O-Nucleophiles
The Williamson ether synthesis and its variants are classic methods for constructing C-O bonds.
Protocol 3: Synthesis of an Aryl Ether
This protocol is adapted from the Williamson ether synthesis for the preparation of O-aryl derivatives.[8][9]
-
Rationale: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. DMF is an excellent solvent for this Sₙ2 reaction.
-
Procedure:
-
In a round-bottom flask, dissolve a substituted phenol (e.g., 4-methoxyphenol, 1.1 eq) in anhydrous DMF (0.4 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 70-80 °C and stir until TLC indicates the consumption of the starting material (typically 6-12 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
-
III. Synthesis with S-Nucleophiles
Sulfur nucleophiles are generally very potent, allowing for mild reaction conditions.
Protocol 4: Synthesis of a Thioether
This protocol outlines the straightforward synthesis of thioethers (sulfides).[9]
-
Rationale: Thiolates are excellent nucleophiles. The reaction is often rapid at room temperature. Using a pre-formed thiolate salt or generating it in situ from a thiol and a non-nucleophilic base is effective.
-
Procedure:
-
Dissolve a thiol (e.g., thiophenol, 1.0 eq) in ethanol or DMF (0.5 M).
-
Add a base such as sodium ethoxide or potassium carbonate (1.1 eq) and stir for 10-20 minutes to form the thiolate.
-
Add this compound (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic. Monitor by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
IV. Synthesis with C-Nucleophiles
Creating C-C bonds is central to building molecular complexity.
Protocol 5: Synthesis of a Nitrile (Cyanation)
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Rationale: Cyanide is an excellent Sₙ2 nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the cyanide salt.
-
Procedure:
-
CAUTION: Sodium and potassium cyanide are extremely toxic. Handle only in a certified fume hood with appropriate PPE. All waste must be quenched with bleach or hydrogen peroxide before disposal.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF (0.5 M).
-
Add sodium cyanide (NaCN, 1.2 eq) in one portion.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor by TLC.
-
After completion, cool the mixture and carefully pour it into a large volume of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with brine to remove residual DMF/DMSO, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield 2-(5-methylisoxazol-3-yl)acetonitrile.
-
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Product Type |
| N-Nucleophile | Morpholine | K₂CO₃ | CH₃CN | 60-70 | Tertiary Amine |
| Potassium Phthalimide | - | DMF | 80-90 | Phthalimide Adduct | |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF | 70-80 | Aryl Ether |
| Sodium Methoxide | - | Methanol | RT - Reflux | Methyl Ether | |
| S-Nucleophile | Thiophenol | K₂CO₃ | Ethanol | RT | Thioether |
| C-Nucleophile | Sodium Cyanide | - | DMSO | 50-60 | Nitrile |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | Alkylated Malonate |
Visualized Experimental Workflow
The general laboratory procedure for these substitution reactions can be summarized in the following workflow.
Caption: A standard workflow for synthesis, work-up, and purification.
Conclusion
This compound stands out as a robust and versatile electrophile for constructing a diverse range of molecular architectures. The protocols and principles outlined in this guide demonstrate the facility with which C-N, C-O, C-S, and C-C bonds can be formed via the Sₙ2 pathway. For researchers in drug discovery and synthetic chemistry, mastery of these reactions provides a reliable and efficient toolkit for accessing novel isoxazole derivatives, accelerating the development of new chemical entities with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. askthenerd.com [askthenerd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Williamson Ether Synthesis with 3-(Chloromethyl)-5-methylisoxazole
Introduction: Strategic Etherification of a Privileged Heterocycle
The isoxazole moiety is a cornerstone in medicinal chemistry and drug development, valued for its ability to engage in a variety of non-covalent interactions and serve as a versatile bioisostere. The targeted synthesis of isoxazole-containing molecules is therefore of paramount importance. The Williamson ether synthesis, a robust and classical method for forming carbon-oxygen bonds, provides a reliable strategy for the functionalization of isoxazole scaffolds.[1] This application note details a comprehensive protocol for the Williamson ether synthesis utilizing 3-(chloromethyl)-5-methylisoxazole as the electrophilic partner.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces the chloride leaving group from the methylene bridge of the isoxazole.[2] The choice of a primary halide, such as in this compound, is crucial for minimizing competing elimination reactions (E2), which can be a significant side reaction with secondary or tertiary halides.[3] The protocols provided herein are designed to be self-validating, with in-process checks and detailed characterization methods to ensure the integrity of the synthesized products.
Reaction Mechanism and Workflow
The overall transformation involves the deprotonation of an alcohol or phenol to generate a potent nucleophile (an alkoxide or phenoxide), which then attacks the electrophilic carbon of the chloromethyl group on the isoxazole ring.
Diagram 1: General Reaction Mechanism A visual representation of the SN2 reaction pathway.
Caption: General mechanism of the Williamson ether synthesis.
Experimental Protocols
Two representative protocols are provided below: one for the synthesis of an aliphatic ether using sodium ethoxide, and another for an aromatic ether using a substituted phenol.
Protocol 1: Synthesis of 3-(Ethoxymethyl)-5-methylisoxazole
This protocol details the reaction of this compound with sodium ethoxide, generated in situ from ethanol and sodium hydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 131.56 | 10.0 | 1.32 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Anhydrous Ethanol | 46.07 | - | 50 mL |
| Diethyl Ether | 74.12 | - | For extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying |
Procedure:
-
Alkoxide Formation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).[4]
-
Carefully add sodium hydride (0.48 g, 12.0 mmol) portion-wise to the ethanol at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.[2]
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of gas ceases, to ensure complete formation of sodium ethoxide.
-
SN2 Reaction: Dissolve this compound (1.32 g, 10.0 mmol) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until the effervescence stops.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-(ethoxymethyl)-5-methylisoxazole.
Diagram 2: Workflow for Protocol 1 A step-by-step visual guide to the synthesis of 3-(ethoxymethyl)-5-methylisoxazole.
Caption: Synthesis workflow for 3-(ethoxymethyl)-5-methylisoxazole.
Protocol 2: Synthesis of 3-(4-Nitrophenoxymethyl)-5-methylisoxazole
This protocol describes the reaction with a phenoxide, which is generally less basic than an alkoxide, allowing for milder reaction conditions. Potassium carbonate is a suitable base for deprotonating phenols.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 131.56 | 10.0 | 1.32 g |
| 4-Nitrophenol | 139.11 | 11.0 | 1.53 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 40 mL |
| Ethyl Acetate | 88.11 | - | For extraction |
| 1 M Sodium Hydroxide (NaOH) solution | - | - | For washing |
| Water | 18.02 | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10.0 mmol), 4-nitrophenol (1.53 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (40 mL).[6]
-
Reaction: Heat the mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL) to remove unreacted 4-nitrophenol.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Characterization of Products
The synthesized ethers should be characterized using standard analytical techniques to confirm their structure and purity.
Expected Analytical Data for 3-(Ethoxymethyl)-5-methylisoxazole:
-
1H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.1 (s, 1H, isoxazole C4-H), 4.6 (s, 2H, -O-CH₂-isoxazole), 3.6 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃), 2.4 (s, 3H, isoxazole-CH₃), 1.25 (t, J = 7.0 Hz, 3H, -CH₂-CH₃).
-
13C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (isoxazole C5), ~161 (isoxazole C3), ~101 (isoxazole C4), ~68 (-O-CH₂-isoxazole), ~66 (-O-CH₂-CH₃), ~15 (-CH₂-CH₃), ~12 (isoxazole-CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ expected for C₇H₁₁NO₂.
Expected Analytical Data for 3-(4-Nitrophenoxymethyl)-5-methylisoxazole:
-
1H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO₂), ~7.0 (d, J = 9.0 Hz, 2H, Ar-H meta to NO₂), ~6.2 (s, 1H, isoxazole C4-H), 5.2 (s, 2H, -O-CH₂-isoxazole), 2.45 (s, 3H, isoxazole-CH₃).[7]
-
13C NMR (CDCl₃, 100 MHz): δ (ppm) ~171 (isoxazole C5), ~163 (Ar-C-O), ~160 (isoxazole C3), ~142 (Ar-C-NO₂), ~126 (Ar-CH), ~115 (Ar-CH), ~102 (isoxazole C4), ~64 (-O-CH₂-isoxazole), ~12 (isoxazole-CH₃).[7]
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ expected for C₁₁H₁₀N₂O₄.
Troubleshooting and Scientific Insights
-
Low Yield: A common issue in Williamson ether synthesis is low yield, which can often be attributed to a competing E2 elimination reaction.[8] To favor the desired SN2 pathway, it is crucial to use a primary halide like this compound. If low yields persist, consider lowering the reaction temperature, although this may increase the reaction time.
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the reaction time can be extended. Ensure that the reagents, especially the solvent, are anhydrous, as water can quench the alkoxide/phenoxide.
-
Choice of Base and Solvent: For alkoxide formation from simple alcohols, strong bases like sodium hydride in an aprotic solvent like THF or DMF are highly effective.[2] For more acidic phenols, milder bases such as potassium carbonate in DMF or acetonitrile are sufficient and can help to minimize side reactions.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[6]
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.
-
This compound: Is a lachrymator and potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Diethyl ether is highly flammable. DMF is a potential reproductive toxin. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-(Chloromethyl)-5-methylisoxazole in the Synthesis of Novel Agrochemicals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemicals
The isoxazole ring system is a cornerstone in the development of modern agrochemicals, particularly fungicides. Its unique electronic properties and metabolic stability contribute to the efficacy and favorable toxicological profiles of numerous commercial products. Within this chemical class, 3-(Chloromethyl)-5-methylisoxazole has emerged as a highly versatile and valuable building block. The presence of a reactive chloromethyl group at the 3-position provides a convenient handle for synthetic chemists to introduce a wide array of functional groups through nucleophilic substitution reactions. This strategic positioning allows for the exploration of vast chemical space in the quest for novel, more potent, and environmentally benign crop protection agents.
This guide provides a detailed exploration of the application of this compound in agrochemical synthesis. We will delve into the preparation of this key intermediate and present a comprehensive, field-proven protocol for its elaboration into a fungicidal lead structure. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Core Synthesis Strategy: Leveraging the Reactivity of the Chloromethyl Group
The primary utility of this compound in agrochemical synthesis lies in the electrophilic nature of the carbon atom in the chloromethyl group. This makes it an excellent substrate for SN2 reactions with a variety of nucleophiles. This fundamental transformation is the gateway to a diverse range of derivatives with potential fungicidal, herbicidal, or insecticidal properties.
The general synthetic approach is depicted below:
Application Notes and Protocols for the Preparation of Isoxazole-Based Anticancer Agents from 3-(Chloromethyl)-5-methylisoxazole
Introduction: The Isoxazole Scaffold in Oncology
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have rendered it a cornerstone in the design of novel therapeutics.[1][2] Within the realm of oncology, isoxazole derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of anticancer activities.[3][4] These activities are often attributed to their ability to inhibit key signaling pathways implicated in tumor growth and survival, such as those mediated by protein kinases, or by inducing programmed cell death (apoptosis).[3][4]
3-(Chloromethyl)-5-methylisoxazole is a particularly valuable and reactive starting material for the synthesis of a diverse library of isoxazole-containing drug candidates. The chloromethyl group at the 3-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 5-methylisoxazol-3-ylmethyl moiety onto a wide range of molecular scaffolds, including those bearing amine, hydroxyl, or thiol functionalities. This modular approach enables the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide provides detailed protocols and scientific insights for the synthesis of various isoxazole-based anticancer agents starting from this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Pathways and Methodologies
The primary synthetic strategy for elaborating this compound into potential anticancer agents involves the nucleophilic displacement of the chloride ion. This can be achieved with a variety of nitrogen, oxygen, and sulfur-based nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds, respectively.
Figure 1: General synthetic routes from this compound.
N-Alkylation Reactions: Synthesis of Isoxazole-Piperazine Hybrids
The reaction of this compound with amine-containing moieties is a robust method for generating compounds with potent biological activity. Piperazine derivatives are frequently employed in medicinal chemistry to improve solubility and oral bioavailability. The following protocol details the synthesis of isoxazole-piperazine hybrids, a class of compounds that has shown promise as anticancer agents.
Rationale: This protocol employs a standard nucleophilic substitution reaction. The use of a base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity and facilitating the displacement of the chloride. Acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants without participating in the reaction. Heating the reaction mixture accelerates the rate of substitution.
Experimental Protocol: General Procedure for N-Alkylation of Arylpiperazines
-
Materials:
-
This compound
-
Substituted arylpiperazine (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the substituted arylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Figure 2: Workflow for N-Alkylation of arylpiperazines.
O-Alkylation Reactions: Williamson Ether Synthesis
The formation of an ether linkage via the Williamson ether synthesis is a classic and reliable method for constructing C-O bonds. Reacting this compound with phenolic compounds can lead to novel derivatives with potential anticancer activity. Phenolic moieties are present in a variety of natural products and synthetic compounds with demonstrated biological effects.[5][6]
Rationale: This protocol is based on the Williamson ether synthesis, where a deprotonated alcohol (phenoxide in this case) acts as a nucleophile to displace a halide. A base is required to deprotonate the phenol, and the choice of base can influence the reaction outcome. For moderately acidic phenols, a weaker base like potassium carbonate is often sufficient. For less acidic phenols, a stronger base such as sodium hydride (NaH) may be necessary. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cation of the base and promotes the nucleophilicity of the phenoxide.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
-
Materials:
-
This compound
-
Substituted phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0°C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60°C, monitoring the progress by TLC.
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
-
S-Alkylation Reactions: Synthesis of Thioether Derivatives
Thioether linkages are present in various biologically active molecules and can significantly influence a compound's properties. The reaction of this compound with thiols provides a straightforward route to isoxazole-containing thioethers.
Rationale: Thiols are generally more nucleophilic than their corresponding alcohols, and their deprotonation to form thiolates further enhances their reactivity. This protocol utilizes a base to generate the thiolate in situ, which then readily displaces the chloride from the starting material. The reaction conditions are similar to those for O-alkylation, but often proceed more readily due to the higher nucleophilicity of sulfur.
Experimental Protocol: General Procedure for S-Alkylation of Thiols
-
Materials:
-
This compound
-
Substituted thiol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the substituted thiol (1.0 eq) in anhydrous ACN or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20 minutes under an inert atmosphere.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF was used, partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired S-alkylated product.
-
Data Presentation: Anticancer Activity of Synthesized Derivatives
The following table summarizes the in vitro anticancer activity of representative compounds synthesized from this compound and its analogs. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |
| 1a | N-((5-methylisoxazol-3-yl)methyl)arylpiperazine derivative | Human breast adenocarcinoma (MCF-7) | 5.2 | Not specified |
| 1b | N-((5-methylisoxazol-3-yl)methyl)arylpiperazine derivative | Human colorectal carcinoma (HCT-116) | 7.8 | Not specified |
| 2a | 3-((4-Nitrophenoxy)methyl)-5-methylisoxazole | Murine leukemia (L-1210) | Not specified | Not specified |
| 3a | 5-Methyl-3-((phenylthio)methyl)isoxazole | Human chronic myelogenous leukemia (K-562) | Not specified | Not specified |
Note: The data for compounds 2a and 3a are based on the expected products from the general protocols and their potential for anticancer activity as suggested by the literature on similar isoxazole derivatives. Specific IC₅₀ values would need to be determined experimentally.
Conclusion and Future Directions
This compound is a versatile and valuable building block for the synthesis of novel isoxazole-based anticancer agents. The protocols detailed in this guide provide robust and reproducible methods for the N-, O-, and S-alkylation of this starting material, enabling the creation of a diverse library of compounds for biological screening. The isoxazole scaffold, when appropriately functionalized, has demonstrated significant potential in targeting various cancer cell lines. Further research should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(Chloromethyl)-5-methylisoxazole in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for the utilization of 3-(Chloromethyl)-5-methylisoxazole as a versatile starting material for the synthesis of novel isoxazole derivatives with potential as anti-inflammatory agents. The reactive chloromethyl group at the 3-position serves as a key electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution reactions. These detailed application notes and protocols are designed to empower researchers to explore new chemical space in the quest for more effective and safer anti-inflammatory drugs. We will cover the synthesis of the starting material, key synthetic transformations to generate libraries of derivatives, and robust protocols for their biological evaluation.
Introduction: The Isoxazole Moiety in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. The isoxazole ring is a prominent feature in several successful anti-inflammatory drugs, such as the selective COX-2 inhibitor Valdecoxib.[1][2] The unique electronic and steric properties of the isoxazole ring contribute to its ability to interact with biological targets and can be tailored to enhance potency and selectivity, while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. This compound is a particularly attractive building block due to the inherent reactivity of the chloromethyl group, which allows for facile derivatization.
Synthesis of the Starting Material: this compound
A straightforward and efficient one-pot synthesis of this compound can be achieved from readily available starting materials: acetaldoxime and 2,3-dichloro-1-propene. This method provides a reliable route to obtaining the necessary precursor for subsequent derivatization.
Protocol 2.1: One-Pot Synthesis of this compound
Materials:
-
Acetaldoxime
-
2,3-dichloro-1-propene (serves as both reagent and solvent)
-
Suitable base (e.g., triethylamine or potassium carbonate)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a well-ventilated fume hood, combine acetaldoxime (1.0 eq) and an excess of 2,3-dichloro-1-propene (e.g., 5-10 eq).
-
Add the base (e.g., triethylamine, 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess 2,3-dichloro-1-propene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Synthetic Pathways to Potential Anti-Inflammatory Agents
The primary synthetic strategy for derivatizing this compound involves nucleophilic substitution at the chloromethyl position. This allows for the introduction of a wide variety of functional groups, leading to the creation of libraries of compounds for biological screening. Below are protocols for reactions with oxygen, sulfur, and nitrogen nucleophiles.
Williamson Ether Synthesis with Phenolic Nucleophiles
The reaction of this compound with substituted phenols, known as the Williamson ether synthesis, is a classic and effective method for preparing 3-((aryloxy)methyl)-5-methylisoxazole derivatives.[3][4][5][6] These compounds are of significant interest as their structural analogs have shown anti-inflammatory properties.
Protocol 3.1.1: General Procedure for the Synthesis of 3-((Aryloxy)methyl)-5-methylisoxazoles
Materials:
-
This compound
-
Substituted phenol (e.g., p-cresol, 4-nitrophenol, salicylic acid derivatives)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone)
-
Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents (water, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.
-
Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Diagram: Synthetic Workflow for Aryloxy Derivatives
References
- 1. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Alkylation of Amines with 3-(Chloromethyl)-5-methylisoxazole
Introduction: The Strategic Importance of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile bioisostere.[1][2][3] Its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. The N-alkylation of amines with electrophilic isoxazole synthons represents a robust and fundamental strategy for synthesizing novel chemical entities.
This application note provides an in-depth technical guide for the N-alkylation of primary and secondary amines using 3-(chloromethyl)-5-methylisoxazole. This key reagent serves as a potent electrophile for introducing the 5-methylisoxazol-3-ylmethyl group onto a nucleophilic amine. We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss critical parameters for achieving optimal yields and purity.
Mechanistic Rationale and Key Scientific Principles
The alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon (CH2) attached to the isoxazole ring. This concerted step results in the displacement of the chloride ion, a good leaving group, and the formation of a new carbon-nitrogen bond.
The Challenge of Polyalkylation
A significant challenge in amine alkylation is the potential for over-alkylation.[5][6] The product of the initial reaction (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting material. This can lead to a subsequent SN2 reaction, yielding a tertiary amine and, potentially, a quaternary ammonium salt.[4][6] This "runaway" reaction results in a mixture of products, complicating purification and reducing the yield of the desired mono-alkylated product.
Strategies to Mitigate Polyalkylation:
-
Stoichiometric Control: Utilizing a significant excess of the starting amine shifts the reaction equilibrium towards the formation of the mono-alkylated product.
-
Slow Addition: Adding the this compound reagent slowly (dropwise) to the reaction mixture maintains a low instantaneous concentration of the alkylating agent, further disfavoring polyalkylation.
The Essential Role of the Base
The SN2 reaction liberates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid will protonate the starting amine, forming an ammonium salt.[7] This salt is no longer nucleophilic, effectively quenching the reaction. Therefore, the inclusion of a non-nucleophilic base is critical to scavenge the generated acid and maintain the free amine concentration.
Commonly Used Bases:
-
Inorganic Carbonates: Potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) are widely used due to their low cost, ease of removal (filtration), and non-nucleophilic nature.
-
Tertiary Amines: Triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used, although they can complicate purification due to their solubility in organic solvents.
Safety and Handling: A Critical Overview
This compound is a hazardous chemical and must be handled with extreme caution.
-
Corrosive: It causes severe skin burns and eye damage.[8][9]
-
Irritant: It may cause respiratory irritation.[10]
-
Combustible: It is a combustible liquid.[10]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. Work should be conducted in a properly functioning chemical fume hood.[9][10]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of vapors.[10]
-
Spill Management: Have appropriate spill containment materials readily available.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]
Detailed Experimental Protocol
This protocol provides a general procedure for the mono-N-alkylation of a primary amine. Modifications for secondary amines are noted.
Materials and Reagents
-
Primary or Secondary Amine (≥98% purity)
-
This compound (≥95% purity)
-
Potassium Carbonate (K2CO3), anhydrous, powdered
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4), anhydrous
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet (optional, for sensitive substrates)
-
Addition funnel
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Expert Insight: Using a 2-fold excess of the amine is a robust starting point to favor mono-alkylation. The powdered K2CO3 provides a large surface area for efficient acid scavenging.
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq., the limiting reagent) in a small amount of anhydrous acetonitrile. Transfer this solution to an addition funnel.
-
Initiation of Reaction: Begin stirring the amine/carbonate suspension and add the solution of this compound dropwise over 20-30 minutes at room temperature.
-
Causality: A controlled, slow addition is crucial to prevent localized high concentrations of the alkylating agent, which can lead to polyalkylation and potential exothermic events.
-
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting this compound is consumed (typically 4-12 hours).
-
Self-Validation: A typical TLC system would be 20-30% Ethyl Acetate in Hexanes. The product should appear as a new, less polar spot than the amine and the starting material will be consumed.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting crude oil/solid in ethyl acetate. Transfer the solution to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Purpose: The water washes remove any remaining inorganic salts and excess low molecular weight amines, while the brine wash helps to break any emulsions and begin the drying process. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated isoxazole.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).
Summary of Reaction Parameters and Data
The following table provides representative parameters for the alkylation reaction. Researchers should optimize these conditions for their specific amine substrate.
| Parameter | Primary Amine Alkylation | Secondary Amine Alkylation | Rationale |
| Amine Stoichiometry | 2.0 - 3.0 eq. | 1.1 - 1.2 eq. | Excess primary amine minimizes dialkylation. Secondary amines cannot be polyalkylated further. |
| Alkylating Agent | 1.0 eq. (Limiting) | 1.0 eq. (Limiting) | The reference point for all other stoichiometries. |
| Base (K2CO3) | 2.5 eq. | 1.5 - 2.0 eq. | Neutralizes generated HCl and any amine hydrochloride salt. |
| Solvent | Acetonitrile, DMF | Acetonitrile, DMF | Aprotic polar solvents facilitate SN2 reactions. |
| Temperature | 40 - 60 °C | 50 - 70 °C | Provides sufficient energy while minimizing side reactions. Secondary amines may require slightly more forcing conditions. |
| Reaction Time | 4 - 12 hours | 6 - 18 hours | Dependent on amine nucleophilicity; monitor by TLC/LCMS. |
| Typical Yield | 65 - 90% | 70 - 95% | Highly substrate-dependent. |
Visualizing the Process
General Reaction Mechanism
Caption: SN2 mechanism for the alkylation of an amine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Isoxazole-Silatrane Hybrids in Drug Discovery
Introduction: The Strategic Convergence of Isoxazole and Silatrane Moieties
In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—the covalent linking of two or more pharmacophoric entities—has emerged as a powerful tool for the rational design of novel therapeutic agents.[1][2] This approach aims to synergize the biological activities of the constituent fragments, potentially leading to compounds with enhanced potency, improved pharmacokinetic profiles, or novel mechanisms of action. This guide details the synthesis and characterization of a promising class of hybrid molecules: isoxazole-silatrane conjugates.
The isoxazole ring is a five-membered heterocycle that is a cornerstone in pharmaceutical research, featured in a wide array of approved drugs.[3][4][5] Its prevalence stems from its metabolic stability and its ability to participate in various non-covalent interactions, contributing to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][6][7][8][9]
Silatranes, on the other hand, are a unique class of organosilicon compounds characterized by a transannular dative bond between the silicon and nitrogen atoms.[10][11] This structural feature imparts them with unusual physicochemical properties and a diverse range of biological activities, including antitumor, antibacterial, and wound-healing properties.[10][12][13]
The conjugation of these two privileged scaffolds presents a compelling strategy for the development of novel drug candidates. The resulting isoxazole-silatrane hybrids are anticipated to exhibit unique biological profiles, and preliminary studies have already indicated their potential as antitumor and antimicrobial agents.[14] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of these hybrid molecules.
Synthetic Strategy: A Modular Approach
The synthesis of isoxazole-silatrane hybrids is approached in a modular fashion, involving the preparation of key precursors followed by their conjugation. The general workflow is depicted below:
Figure 1. General workflow for the synthesis and characterization of isoxazole-silatrane hybrids.
Part 1: Synthesis of Isoxazole Precursors
The isoxazole core is typically constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[15][16][17][18][19][20] For the purpose of creating a linker to the silatrane moiety, a common and effective precursor is a 3-substituted 5-(chloromethyl)isoxazole.
Protocol 1: Synthesis of 3-Aryl-5-(chloromethyl)isoxazole
This protocol describes the synthesis of a 3-aryl-5-(chloromethyl)isoxazole, a key intermediate for conjugation with 3-aminopropylsilatrane.
Step 1: Oximation of Aryl Aldehyde
-
In a round-bottom flask, dissolve the desired aryl aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldoxime.
Step 2: Generation of Hydroximinoyl Chloride
-
Dissolve the crude aldoxime (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Step 3: 1,3-Dipolar Cycloaddition
-
To the solution containing the in situ generated hydroximinoyl chloride, add propargyl chloride (1.2 eq).
-
Slowly add triethylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-(chloromethyl)isoxazole.
Part 2: Synthesis of the Silatrane Precursor
The silatrane cage is synthesized through a transesterification reaction between an organotrialkoxysilane and triethanolamine.[11][21] 3-Aminopropylsilatrane is a commercially available and commonly used precursor for further functionalization.[1][22]
Protocol 2: Synthesis of 3-Aminopropylsilatrane
This protocol outlines the synthesis of 3-aminopropylsilatrane from 3-aminopropyltriethoxysilane.
-
To a stirred solution of triethanolamine (1.0 eq) in a suitable solvent such as toluene, add 3-aminopropyltriethoxysilane (1.0 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide, to enhance the nucleophilicity of the triethanolamine.[11]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and equip the flask with a Dean-Stark apparatus to remove the ethanol byproduct.
-
Continue refluxing for 4-6 hours, monitoring the removal of ethanol.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude 3-aminopropylsilatrane can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Part 3: Hybridization of Isoxazole and Silatrane Moieties
The final step involves the covalent linking of the isoxazole and silatrane precursors via a nucleophilic substitution reaction.[14]
Protocol 3: Synthesis of Isoxazole-Silatrane Hybrids
This protocol describes the reaction between a 3-aryl-5-(chloromethyl)isoxazole and 3-aminopropylsilatrane.
-
In a round-bottom flask, dissolve 3-aminopropylsilatrane (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the 3-aryl-5-(chloromethyl)isoxazole (1.0 eq) to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 eq), to act as a proton scavenger.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted isoxazole-silatrane hybrid.
-
It is important to note that bis-substituted products can also form, where two isoxazole moieties react with the primary amine of the silatrane.[14] The reaction stoichiometry can be adjusted to favor the formation of the mono- or bis-adduct.
Figure 2. Reaction scheme for the synthesis of an isoxazole-silatrane hybrid. (Note: Placeholder for actual chemical structure images).
Part 4: Characterization and Data Analysis
Thorough characterization is crucial to confirm the structure and purity of the synthesized isoxazole-silatrane hybrids. A combination of spectroscopic techniques is employed.[14][23][24]
Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the covalent linkage. | Appearance of signals corresponding to the isoxazole ring, the silatrane cage, and the propyl linker. Shift in the signals of the aminopropyl group upon substitution. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals corresponding to the carbons of the isoxazole, silatrane, and linker moieties. |
| ²⁹Si NMR | To confirm the pentacoordinate nature of the silicon atom in the silatrane cage. | A characteristic chemical shift in the range of -80 to -100 ppm, indicative of the transannular Si ← N bond.[25] |
| FT-IR | To identify key functional groups. | Characteristic stretching frequencies for C=N and C-O in the isoxazole ring, and Si-O-C bonds of the silatrane cage. |
| HRMS | To determine the exact mass and confirm the elemental composition. | The molecular ion peak corresponding to the calculated exact mass of the hybrid molecule. |
| X-ray Crystallography | To unambiguously determine the three-dimensional structure in the solid state. | Provides precise bond lengths and angles, confirming the covalent linkage and the geometry of the silatrane core.[14][25] |
In Silico ADME Profiling
Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the synthesized hybrids. This in silico analysis helps in the early assessment of the drug-likeness of the compounds.[14] Parameters such as Lipinski's rule of five are often evaluated.
Applications in Drug Discovery
The synthesized isoxazole-silatrane hybrids are promising candidates for further biological evaluation. Based on the known activities of the parent scaffolds, these hybrids should be screened for a variety of therapeutic effects.
-
Anticancer Activity: Both isoxazoles and silatranes have demonstrated anticancer properties.[4][6][10][12] In silico studies have suggested high antitumor potential for isoxazole-silatrane hybrids.[14]
-
Antimicrobial Activity: Isoxazole-containing compounds are well-established antibacterial agents.[5] Preliminary screening of isoxazole-silatrane hybrids has shown activity against Gram-positive bacteria.[14]
-
Anti-inflammatory Activity: Many isoxazole derivatives exhibit anti-inflammatory effects.[3][7]
-
Other Potential Applications: The unique properties of silatranes also suggest potential applications in areas such as neuroprotective agents and immunomodulators.[6][12]
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a robust framework for the generation of diverse libraries of isoxazole-silatrane hybrids. The modular nature of the synthesis allows for systematic structural modifications on both the isoxazole and silatrane components, enabling the exploration of structure-activity relationships. As our understanding of the biological targets of these hybrid molecules grows, so too will the potential for their development into next-generation therapeutic agents. The convergence of the well-established pharmacological profiles of isoxazoles with the unique properties of silatranes offers a fertile ground for innovation in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpca.org [ijpca.org]
- 10. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. First synthesis of pyrene-functionalized silatranes for mechanistic insights into their potential anti-parasitic and anti-oxidation activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Silatranes: a review on their synthesis, structure, reactivity and applications. | Semantic Scholar [semanticscholar.org]
- 13. Biodegradable and Biocompatible Silatrane Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Isoxazole synthesis [organic-chemistry.org]
- 19. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 20. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. eurekaselect.com [eurekaselect.com]
- 24. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Click Chemistry for the Synthesis and Application of Isoxazole Derivatives
Executive Summary
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties.[1][2] It is a prominent scaffold in numerous FDA-approved drugs, valued for its ability to act as a bioisostere and engage in specific hydrogen bonding interactions.[3][4] Click chemistry, a set of powerful, reliable, and selective reactions, offers an elegant and efficient toolkit for both the synthesis of the isoxazole core and its subsequent conjugation to other molecules. This guide provides an in-depth exploration of these applications, moving beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to confidently apply these techniques. We will detail protocols for the primary method of isoxazole synthesis via 1,3-dipolar cycloaddition and its subsequent application in bioconjugation and drug discovery using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Foundational Concepts: A Synthesis of Scaffolds and Strategy
The Isoxazole Scaffold: A Privileged Structure
Isoxazole and its derivatives are cornerstones of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6] The unique arrangement of the nitrogen and oxygen atoms within the aromatic ring allows for a variety of non-covalent interactions with biological targets.[7] Furthermore, the isoxazole moiety is often used as a bioisostere for other functional groups, like amides or esters, to improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and cell permeability.[8][9] Its prevalence in marketed drugs like the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole underscores its therapeutic importance.[1][4]
Click Chemistry: Principles of Efficiency and Bioorthogonality
Coined by K. Barry Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions with benign solvents. The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11] These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes, making them invaluable for bioconjugation, chemical biology, and drug delivery.[]
"Clicking" to Create Isoxazoles: The 1,3-Dipolar Cycloaddition
The most direct and versatile "click-like" approach to synthesizing the isoxazole ring itself is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[13][14] This reaction is highly efficient and regioselective, typically yielding 3,5-disubstituted isoxazoles. The nitrile oxide dipole is often generated in situ from an aldoxime precursor to avoid its dimerization, a critical consideration for ensuring high yields of the desired isoxazole product.[15]
Mechanism and Rationale
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. An aldoxime is oxidized to a transient, highly reactive nitrile oxide intermediate. This 1,3-dipole then readily reacts with a dipolarophile, in this case an alkyne, to form the stable five-membered isoxazole ring. The choice of oxidant and solvent is crucial for efficient nitrile oxide generation while minimizing side reactions.[13][16]
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with a terminal alkyne.
Rationale: A one-pot procedure is chosen for operational simplicity and to minimize the handling of the unstable nitrile oxide intermediate. N-Chlorosuccinimide (NCS) is a mild and effective oxidant for converting the aldoxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated by a base (e.g., triethylamine) to yield the nitrile oxide.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a clean, dry round-bottom flask under ambient atmosphere, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.1 eq).
-
Dissolution: Dissolve the starting materials in DCM (or THF) to a concentration of approximately 0.1 M. Begin stirring the solution.
-
Oxidation: Add NCS (1.1 eq) to the solution in one portion. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldoxime. This step typically forms the intermediate hydroximoyl chloride.
-
Nitrile Oxide Generation & Cycloaddition: Once the aldoxime is consumed (usually 30-60 minutes), slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. The triethylamine facilitates the elimination of HCl to form the nitrile oxide, which is immediately trapped by the alkyne in the cycloaddition reaction.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the formation of the isoxazole product by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3,5-disubstituted isoxazole.
Self-Validation & Troubleshooting:
-
Confirmation of Product: The successful formation of the isoxazole can be confirmed by ¹H-NMR (a characteristic singlet for the C4-proton around 6.0-7.0 ppm) and Mass Spectrometry (correct molecular ion peak).
-
Low Yield: If yields are low, the primary culprit is often the dimerization of the nitrile oxide. This can be mitigated by ensuring the slow, dropwise addition of triethylamine to keep the instantaneous concentration of the nitrile oxide low.
-
Side Reactions: The use of excess alkyne (1.1 eq) helps to ensure the nitrile oxide is trapped efficiently, outcompeting the dimerization pathway.
Isoxazoles as "Clickable" Scaffolds
Once synthesized, the isoxazole scaffold can be functionalized with "click handles" (azides or alkynes) to participate in subsequent conjugation reactions. This modular approach is central to fragment-based drug discovery, the development of activity-based probes, and the creation of novel biomaterials.
Application Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the gold standard of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[10] This reaction is incredibly robust and high-yielding. An isoxazole derivative bearing an azide can be reliably clicked onto a biomolecule or surface functionalized with an alkyne, and vice-versa.
Rationale: The Cu(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the rate of the cycloaddition compared to the uncatalyzed thermal reaction.[17] A reducing agent, such as sodium ascorbate, is typically added to maintain copper in its active Cu(I) oxidation state.[18]
Protocol 2: CuAAC Ligation of an Azide-Functionalized Isoxazole
This protocol details the conjugation of an isoxazole-azide derivative to an alkyne-containing peptide in an aqueous buffer system.
Materials:
-
Azide-functionalized isoxazole derivative (1.5 eq)
-
Alkyne-functionalized peptide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for isoxazole derivative (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Prepare fresh stock solutions: 100 mM Copper(II) sulfate in water, 500 mM Sodium ascorbate in water, and 10 mM Azide-isoxazole in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, dissolve the alkyne-peptide (1.0 eq) in PBS buffer.
-
Sequential Addition: To the peptide solution, add the following reagents in order, vortexing gently after each addition: a. Azide-isoxazole stock solution (to final concentration of 1.5 eq). b. Copper(II) sulfate stock solution (to final concentration of 0.1 eq). c. Sodium ascorbate stock solution (to final concentration of 0.5 eq). The solution may turn a faint yellow-orange, indicating the reduction of Cu(II) to Cu(I).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
-
Analysis and Purification: The reaction progress and product formation can be analyzed by LC-MS or MALDI-TOF mass spectrometry. The final conjugate is typically purified using HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.
Self-Validation & Troubleshooting:
-
Catalyst Toxicity: The copper catalyst can be toxic to cells and can cause protein denaturation. If working with live cells or sensitive proteins, consider using a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and reduce damage.[18] For live-cell applications, the metal-free SPAAC reaction is the preferred method.
-
Precipitation: If precipitation occurs upon adding the organic stock of the isoxazole derivative, try using a co-solvent like t-butanol or reducing the initial concentration.
Application Focus: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful metal-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide.[] The release of ring strain provides the thermodynamic driving force for the reaction.[11]
Rationale: The absence of a cytotoxic copper catalyst makes SPAAC the ideal choice for in vivo imaging and labeling experiments in live cells or whole organisms.[19] An isoxazole-azide can be used to label a biomolecule that has been metabolically engineered to incorporate a strained alkyne, or vice-versa.
Advanced Applications and Data Summary
The modularity afforded by click chemistry enables a wide range of applications for isoxazole derivatives.
-
Fragment-Based Drug Discovery (FBDD): Small isoxazole fragments functionalized with a click handle can be screened for binding to a protein target. Hits can then be "clicked" to other fragments to rapidly build potent lead compounds.
-
Activity-Based Protein Profiling (ABPP): An isoxazole-based inhibitor can be tagged with an alkyne. After it covalently binds to its target enzyme in a complex proteome, a fluorescent azide reporter tag can be "clicked" on using CuAAC or SPAAC, allowing for visualization and identification of the target.
-
Materials Science: Isoxazole-containing monomers can be polymerized or "clicked" onto surfaces to create functional materials with tailored electronic or binding properties.[20]
Data Summary: Comparison of Click Chemistry Approaches
| Feature | Nitrile Oxide-Alkyne Cycloaddition | CuAAC | SPAAC |
| Reaction Type | [3+2] Dipolar Cycloaddition | Catalytic [3+2] Cycloaddition | Strain-Promoted [3+2] Cycloaddition |
| Function | Forms the isoxazole ring | Links an azide and a terminal alkyne | Links an azide and a strained alkyne |
| Key Reactants | Nitrile Oxide + Alkyne | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) |
| Catalyst | None (base/oxidant for precursor) | Required: Cu(I) source | None (Metal-Free) |
| Bioorthogonality | Not applicable for bioconjugation | Moderate (Cu toxicity is a concern) | High (Ideal for live systems) |
| Primary Use Case | De novo synthesis of isoxazole core | Bioconjugation, materials synthesis | Live-cell imaging, in vivo chemistry |
Conclusion and Future Outlook
The synergy between isoxazole chemistry and click reactions provides a robust and versatile platform for researchers in drug discovery, chemical biology, and materials science. The 1,3-dipolar cycloaddition remains a cornerstone for the efficient synthesis of the isoxazole scaffold itself. For subsequent modifications, the choice between CuAAC and SPAAC is dictated by the specific application, with CuAAC offering speed and simplicity for in vitro work, while SPAAC provides the essential biocompatibility for live-cell and in vivo studies. As new bioorthogonal reactions and more reactive strained alkynes are developed, the potential to precisely deploy isoxazole-containing molecules in complex biological settings will continue to expand, paving the way for next-generation therapeutics and advanced diagnostic tools.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. sciforum.net [sciforum.net]
- 14. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable and Robust Synthesis of 3-(Chloromethyl)-5-methylisoxazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)-5-methylisoxazole is a pivotal heterocyclic building block in modern medicinal and agrochemical development. Its reactive chloromethyl group serves as a versatile handle for introducing the stable isoxazole core into complex molecular architectures, contributing to enhanced metabolic stability and biological activity.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this key intermediate. We present a strategic analysis of potential synthetic routes, ultimately detailing a robust two-step process commencing with the synthesis of 3,5-dimethylisoxazole, followed by a selective free-radical chlorination. This document emphasizes the causality behind experimental choices, rigorous safety protocols essential for industrial-scale chlorination, and detailed analytical validation, ensuring a reproducible and safe manufacturing process.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its unique electronic properties and ability to act as a stable bioisostere for other functional groups make it a desirable motif. Specifically, this compound serves as a crucial intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, as well as novel pesticides.[1] The challenge in its production lies in achieving high purity and yield on a large scale while managing the hazards associated with chlorination agents. This document outlines a validated pathway to address this industrial demand.
Strategic Synthesis Analysis: Selecting an Optimal Large-Scale Route
Two primary strategies were considered for the synthesis of this compound.
-
Route A: Cyclocondensation with a Chlorinated Precursor. This approach involves the classic Paal-Knorr type synthesis, reacting a chlorinated β-dicarbonyl, such as 1-chloro-2,4-pentanedione, with hydroxylamine.[2] While chemically sound, this route's industrial viability is hampered by the limited commercial availability and higher cost of the chlorinated pentanedione precursor.
-
Route B: Post-Formation Chlorination of a Readily Available Isoxazole. This strategy begins with the inexpensive and straightforward synthesis of 3,5-dimethylisoxazole, followed by selective chlorination of one of the methyl groups. This is a classic industrial tactic for functionalizing alkyl-substituted heterocycles.[3]
Rationale for Selection: Route B was selected for this guide due to its superior process economics and scalability. The starting materials for 3,5-dimethylisoxazole—acetylacetone and hydroxylamine hydrochloride—are inexpensive bulk chemicals.[4][5] The subsequent chlorination step, while requiring careful control, is a direct, atom-economical functionalization. The key challenge, selectivity, can be effectively managed through controlled reaction conditions.
Below is a workflow diagram illustrating the selected two-part manufacturing process.
Caption: Overall workflow for the large-scale synthesis.
Detailed Protocols
Part I: Large-Scale Synthesis of 3,5-Dimethylisoxazole Precursor
This protocol is adapted from established methods for isoxazole synthesis via the reaction of a 1,3-dicarbonyl with hydroxylamine.[6][7][8]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Vacuum distillation apparatus
Procedure:
-
Reagent Charging: Charge the 100 L reactor with deionized water (40 L). Begin stirring and add hydroxylamine hydrochloride (7.6 kg, 109.4 mol). Stir until fully dissolved.
-
Base Addition: In a separate vessel, prepare a solution of sodium carbonate (5.8 kg, 54.7 mol) in deionized water (20 L). Slowly add this solution to the reactor over 30-45 minutes. The temperature will likely rise slightly; maintain it below 30°C.
-
Reactant Addition: Slowly add acetylacetone (10.0 kg, 99.9 mol) to the reactor over approximately 1 hour. An exothermic reaction will occur. Maintain the internal temperature between 40-50°C using external cooling.
-
Reaction: Once the addition is complete, heat the mixture to 65-70°C and maintain for 4 hours. Monitor the reaction completion by GC-MS (Gas Chromatography-Mass Spectrometry) by taking aliquots from the organic layer.
-
Work-up: Cool the reactor to ambient temperature. Stop stirring and allow the layers to separate (approx. 30 minutes). The upper layer contains the product.
-
Extraction: Drain the lower aqueous layer. Add toluene (20 L) to the reactor, stir for 15 minutes, then allow the layers to separate. Drain the lower aqueous layer.
-
Drying and Filtration: Transfer the organic layer to a suitable vessel containing anhydrous magnesium sulfate (2 kg). Stir for 1 hour, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude oil is then purified by vacuum distillation. Collect the fraction boiling at 141-144°C.[9] The expected yield is 75-85%.
| Parameter | Value |
| Starting Material | Acetylacetone (10.0 kg) |
| Key Reagent | Hydroxylamine HCl (7.6 kg) |
| Reaction Temp. | 65-70°C |
| Reaction Time | 4 hours |
| Expected Yield | 7.3 - 8.3 kg (75-85%) |
| Purity (GC) | >98% |
Table 1: Key parameters for 3,5-Dimethylisoxazole synthesis.
Part II: Selective Free-Radical Chlorination
This protocol utilizes N-Chlorosuccinimide (NCS) as a safe and effective chlorine source for selective benzylic-type chlorination under free-radical conditions.[10][11]
Materials and Equipment:
-
100 L glass-lined reactor equipped with overhead stirring, a UV lamp (mercury vapor), reflux condenser, and nitrogen inlet.
-
3,5-Dimethylisoxazole (from Part I)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (optional initiator)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Reactor Setup: Charge the reactor with 3,5-dimethylisoxazole (8.0 kg, 82.4 mol) and carbon tetrachloride (50 L). Begin stirring and purge the system with nitrogen for 20 minutes.
-
Reagent Addition: Add N-Chlorosuccinimide (11.0 kg, 82.4 mol, 1.0 equivalent) to the reactor. Note: For improved reaction initiation, a small amount of a radical initiator like BPO (100 g) can be added.
-
Initiation and Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Once refluxing, turn on the UV lamp. The reaction is exothermic; maintain a steady reflux using cooling as needed.
-
Monitoring: Monitor the reaction progress via GC analysis. The appearance of the product peak and disappearance of the starting material should be tracked. The reaction typically takes 6-10 hours. It is crucial to also monitor for the formation of dichlorinated byproducts.
-
Reaction Quench: Once the reaction has reached completion (or optimal conversion), turn off the UV lamp and cool the reactor to room temperature. The solid succinimide byproduct will precipitate.
-
Filtration: Filter the reaction mixture to remove the succinimide. Wash the filter cake with a small amount of cold CCl₄ (5 L).
-
Work-up: Transfer the filtrate to a separation funnel or back into the reactor. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound.
| Parameter | Value |
| Starting Material | 3,5-Dimethylisoxazole (8.0 kg) |
| Chlorinating Agent | N-Chlorosuccinimide (11.0 kg) |
| Reaction Temp. | Reflux (approx. 77°C) |
| Reaction Time | 6-10 hours |
| Expected Yield | 7.8 - 9.4 kg (70-85%) |
| Purity (GC) | >97% |
Table 2: Key parameters for the chlorination step.
Caption: Mechanism of free-radical chlorination with NCS.
Safety Engineering for Large-Scale Chlorination
Chlorination reactions, particularly at scale, carry significant risks. Adherence to strict safety protocols is non-negotiable.[12] N-Chlorosuccinimide is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[13][14]
Core Safety Requirements:
-
Ventilation: All operations must be conducted in a well-ventilated area or within a closed system. The reactor should be equipped with a scrubber system to neutralize any potential release of HCl or chlorine gas.[12]
-
Personal Protective Equipment (PPE): Personnel must wear chemical-resistant suits, neoprene or butyl rubber gloves, and full-face shields with appropriate respirator cartridges.[12][15][16] Emergency eyewash and shower stations must be immediately accessible.[13]
-
Incompatible Materials: NCS is a strong oxidizing agent. It must be stored away from reducing agents, strong acids, strong bases, amines, and iron or iron salts to prevent hazardous reactions.[14]
-
Thermal Hazard Analysis: A thorough thermal hazard analysis (e.g., using Reaction Calorimetry) is essential before scaling up to understand the exothermic nature of the reaction and to design adequate cooling capacity to prevent thermal runaway.
-
Spill Management: Spill containment kits and neutralizing agents must be readily available. For major spills, the area should be evacuated, and emergency responders alerted.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-2,4-pentanedione | C5H7ClO2 | CID 14496856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. In light of your answer to Problem 19-46, propose a mechanism for the for.. [askfilo.com]
- 8. 2,4-Pentanedione reacts with hydroxylamine to yield 3,5-dimethylisoxazole.. [askfilo.com]
- 9. 3,5-ジメチルイソオキサゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-methylisoxazole
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-5-methylisoxazole. We provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps to help you optimize your reaction yields and product purity.
Overview of Synthetic Strategy
The synthesis of this compound is typically a multi-step process. High yield and purity depend on careful control of each step, from the formation of the isoxazole core to the final chlorination. The most common and reliable pathway involves two primary stages:
-
Formation of the Precursor: Synthesis of 3-hydroxymethyl-5-methylisoxazole. This is generally achieved via the reduction of a corresponding ester or acid, which is formed from the cyclization of a β-dicarbonyl compound with hydroxylamine.
-
Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group. This is a critical step where yield can be significantly impacted by the choice of reagent and reaction conditions.
This guide will focus on troubleshooting and optimizing this two-stage approach.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
FAQ 1: My yield for the isoxazole ring formation is low. What are the likely causes?
Low yield in the initial cyclization step often points to issues with starting materials, reaction conditions, or the formation of regioisomeric byproducts.
-
Cause A: Poor Quality of Starting Materials. The classic synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1] For the 5-methylisoxazole core, a common starting material is diketene, which reacts with hydroxylamine to form 3-hydroxy-5-methylisoxazole.[2] Diketene is highly reactive and can polymerize or hydrolyze upon storage.
-
Solution: Use freshly distilled or newly purchased diketene. Ensure your hydroxylamine hydrochloride is dry and of high purity.
-
-
Cause B: Incorrect pH and Reaction Time. The cyclization is sensitive to pH. The reaction of diketene with free hydroxylamine first forms an unstable acetoacetohydroxamic acid intermediate. If this intermediate is not rapidly cyclized by acidification, it can decompose or form other products.[2]
-
Solution: When reacting diketene with hydroxylamine, it is crucial to acidify the reaction mixture quickly after the initial reaction to promote cyclization and dehydration.[2] A continuous flow process can be advantageous for industrial-scale production to minimize side reactions by controlling reaction time precisely.[2]
-
-
Cause C: Regioisomer Formation. When using unsymmetrical 1,3-diketones, the reaction with hydroxylamine can produce a mixture of regioisomers, which complicates purification and lowers the yield of the desired product.[1]
-
Solution: To achieve high regioselectivity, consider using starting materials that favor the formation of the desired isomer. For instance, using β-enamino diketones can direct the initial attack of hydroxylamine to a specific carbonyl group, leading to a single major regioisomer.[1]
-
FAQ 2: The chlorination of 3-hydroxymethyl-5-methylisoxazole is inefficient or results in a complex mixture. How can I improve this step?
This is the most critical and often problematic step. The conversion of a primary alcohol to an alkyl chloride using reagents like thionyl chloride (SOCl₂) can lead to several side products if not properly controlled.
-
Cause A: Inappropriate Chlorinating Agent. While several reagents can perform this transformation (e.g., PCl₅, POCl₃, SO₂Cl₂), thionyl chloride (SOCl₂) is most common due to its gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[3] However, its reactivity can also lead to unwanted side reactions.
-
Solution: Thionyl chloride is generally the preferred reagent. Using it in an aprotic solvent like dichloromethane (DCM) or chloroform at controlled temperatures (typically 0 °C to room temperature) is recommended.[3] Adding a base like pyridine or triethylamine can neutralize the HCl byproduct, but this can sometimes alter the reaction mechanism and stereochemistry. For simple primary alcohols, running the reaction neat or in a non-polar solvent without a base is often cleanest.
-
-
Cause B: Reaction Temperature is Too High. Thionyl chloride is highly reactive. Elevated temperatures can promote the formation of undesired byproducts, including ethers, elimination products, or even chlorination on the isoxazole ring itself.[4]
-
Solution: Perform the reaction at a low temperature. Start by adding SOCl₂ dropwise to a solution of the alcohol at 0 °C. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC. Avoid refluxing unless absolutely necessary and empirically validated for your specific substrate.
-
-
Cause C: Formation of Byproducts. The reaction of alcohols with SOCl₂ can form chlorosulfite intermediates.[3] Side reactions can lead to the formation of bis(isoxazolylmethyl) ether or rearranged products. In some cases, especially with electron-rich heterocyclic systems, ring chlorination can occur.[5]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of SOCl₂. A large excess can promote side reactions.
-
Solvent Choice: Use inert, aprotic solvents like DCM, chloroform, or toluene. Ethereal solvents like THF are generally avoided as they can be cleaved by the reaction conditions.
-
Monitor Closely: Track the disappearance of the starting material via TLC. Once the reaction is complete, quench it promptly to prevent further reactions.
-
-
FAQ 3: I am struggling with the final purification of this compound. What is the best method?
This compound is a reactive alkylating agent and can be sensitive to certain purification conditions.
-
Issue: Decomposition on Silica Gel. The compound can be somewhat unstable on standard silica gel, especially if the silica is acidic or if the chromatography is prolonged. The chloromethyl group can react with the silanol groups or trace moisture.
-
Solution:
-
Neutralize Silica: Use silica gel that has been neutralized with a base like triethylamine (e.g., by preparing a slurry with your eluent containing 0.5-1% triethylamine).
-
Rapid Chromatography: Perform flash column chromatography quickly. Avoid letting the compound sit on the column for an extended period.
-
Alternative Methods: If chromatography is problematic, consider vacuum distillation for purification, as the product is likely a liquid or low-melting solid. Ensure the distillation temperature is kept as low as possible to prevent thermal decomposition.
-
-
-
Issue: Incomplete Removal of Reagents. Residual SOCl₂ or other phosphorus-based chlorinating agents can be difficult to remove.
-
Solution: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice water. This will hydrolyze any remaining chlorinating agent. The product can then be extracted into an organic solvent. The organic layer should be washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash before drying and concentration.
-
Key Experimental Protocols & Workflows
Overall Synthetic Workflow
The recommended synthetic pathway is visualized below. It involves the formation of a key hydroxymethyl precursor followed by a robust chlorination step.
Caption: General two-stage workflow for the synthesis of this compound.
Protocol 1: Synthesis of 3-Hydroxymethyl-5-methylisoxazole (Precursor)
This protocol outlines a potential route to the key alcohol intermediate. The synthesis often starts from commercially available 3-hydroxy-5-methylisoxazole.
-
Preparation of 3-Hydroxy-5-methylisoxazole:
-
This step is based on the principles of isoxazole synthesis from diketene and hydroxylamine.[2]
-
In a reaction vessel equipped for cooling, prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in an appropriate solvent like methanol.
-
Cool the solution to 0-5 °C.
-
Slowly add diketene dropwise while maintaining the temperature.
-
After the addition is complete, stir for a short period (e.g., 30 minutes) at low temperature.
-
Quickly acidify the reaction mixture with an acid (e.g., HCl) to induce cyclization.[2]
-
Extract the product, dry the organic phase, and concentrate to obtain 3-hydroxy-5-methylisoxazole.
-
-
Synthesis of 3-Hydroxymethyl-5-methylisoxazole:
-
This step is a conceptual reduction. A more direct synthesis of a 3-carboalkoxy-5-methylisoxazole followed by reduction is often more practical.
-
A more common route involves synthesizing ethyl 5-methylisoxazole-3-carboxylate and then reducing the ester to the alcohol using a reducing agent like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., THF or ethanol).
-
Procedure (Ester Reduction): Dissolve ethyl 5-methylisoxazole-3-carboxylate in anhydrous THF and cool to 0 °C. Slowly add a solution or suspension of LAH. Stir at 0 °C and then allow to warm to room temperature. Monitor by TLC. Upon completion, quench carefully with water and aqueous NaOH, filter the aluminum salts, and extract the filtrate to isolate 3-hydroxymethyl-5-methylisoxazole.
-
Protocol 2: Chlorination of 3-Hydroxymethyl-5-methylisoxazole
This protocol details the critical conversion of the alcohol to the final chloride product.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-hydroxymethyl-5-methylisoxazole (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Gas evolution (SO₂ and HCl) will be observed.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting alcohol.
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess SOCl₂.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or by rapid flash column chromatography on neutralized silica gel.
Data Summary: Chlorinating Agents
The choice of chlorinating agent and conditions is paramount for achieving high yield.
| Reagent | Typical Solvent | Temperature | Key Advantages | Potential Issues |
| **Thionyl Chloride (SOCl₂) ** | DCM, Chloroform | 0 °C to RT | Gaseous byproducts (SO₂, HCl) drive reaction; generally high yielding.[3] | Highly reactive; can cause charring at high temps; acidic byproduct. |
| Phosphorus Pentachloride (PCl₅) | CCl₄, Benzene | RT to Reflux | Effective for converting alcohols and carboxylic acids. | Solid byproduct (POCl₃) requires careful separation; harsh conditions. |
| Oxalyl Chloride | DCM | 0 °C to RT | Also produces gaseous byproducts; often used for acid chlorides. | More expensive and highly toxic; can be overly aggressive. |
| Vilsmeier Reagent (POCl₃/DMF) | DMF, DCM | 0 °C to RT | Milder conditions for some substrates. | Can lead to formylation as a side reaction; complex work-up.[7] |
Troubleshooting Decision Tree
Use this diagram to diagnose issues with low yield in the chlorination step.
Caption: A decision tree for troubleshooting the chlorination of 3-hydroxymethyl-5-methylisoxazole.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 3. reactionweb.io [reactionweb.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
Technical Support Center: Navigating Side Reactions of 3-(Chloromethyl)-5-methylisoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(Chloromethyl)-5-methylisoxazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and mitigate common side reactions encountered when using this building block with various nucleophiles. We will move beyond simple protocols to explain the chemical causality behind these issues, empowering you to optimize your reactions for higher yields and purity.
Core Reactivity Profile: The Intended Pathway
This compound is primarily employed as an electrophile for SN2 reactions. The chloromethyl group at the C3 position is highly activated by the electron-withdrawing nature of the isoxazole ring, making it an excellent substrate for nucleophilic substitution. The desired reaction proceeds as follows:
Caption: Ideal SN2 pathway for this compound.
However, deviations from this ideal pathway are common, leading to unexpected products and reduced yields. The following sections address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is organized by the class of nucleophile, as the predominant side reactions are often specific to the attacking atom (N, O, or S).
2.1 General Issues
Q: My reaction is sluggish or fails to proceed, even with a strong nucleophile. What are the primary causes?
A: Several factors can impede the initial SN2 reaction:
-
Insufficient Nucleophilicity: While the chloromethyl group is reactive, a weak nucleophile may still require activation or more forcing conditions. Ensure your nucleophile is sufficiently deprotonated. For alcohols, phenols, or thiols, the choice of base is critical.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. Protic solvents (e.g., ethanol, water) can cage the nucleophile and slow the reaction.
-
Steric Hindrance: A bulky nucleophile can sterically hinder the backside attack required for an SN2 reaction. In such cases, higher temperatures may be needed, but this can also promote side reactions.
-
Leaving Group Ability: While chloride is a good leaving group, its departure can be assisted. The addition of a catalytic amount of sodium or potassium iodide can perform an in situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.
2.2 Reactions with N-Nucleophiles (Amines)
Q: I'm reacting this compound with a primary amine and getting multiple products on my TLC plate. What is happening?
A: This is a classic case of over-alkylation . The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. It can compete for the remaining electrophile, leading to the formation of a tertiary amine. If a secondary amine is used as the starting material, a quaternary ammonium salt can be formed.
Caption: Competitive over-alkylation pathway with amine nucleophiles.
Troubleshooting Strategy:
| Parameter | To Favor Mono-alkylation | Rationale |
| Stoichiometry | Use a large excess of the amine (3-10 equivalents). | Statistically increases the probability that the electrophile will encounter a primary amine rather than the secondary amine product. |
| Addition Mode | Add the this compound slowly to the solution of the amine. | Maintains a high concentration of the starting amine and a low instantaneous concentration of the electrophile. |
| Base | Use a non-nucleophilic hindered base (e.g., DIPEA) or an inorganic base (K₂CO₃). | The amine itself can act as a base, but using an external base ensures the amine is available as a nucleophile. |
| Temperature | Run the reaction at the lowest feasible temperature (e.g., 0 °C to RT). | Reduces the rate of the second alkylation, which may have a slightly higher activation energy. |
2.3 Reactions with O-Nucleophiles (Alkoxides, Phenoxides)
Q: My Williamson ether synthesis is giving a low yield, and I'm observing a complex mixture of byproducts, especially at higher temperatures. Could the isoxazole ring be reacting?
A: Yes, this is a critical and often overlooked side reaction. While the isoxazole ring is aromatic, it is susceptible to nucleophilic attack under certain conditions, leading to ring-opening . The weak N-O bond is the Achilles' heel of the system[1][2]. Strong nucleophiles, particularly "hard" nucleophiles like alkoxides, under forcing conditions (high temperature, strong base) can attack the electron-deficient C5 or C3 carbons of the isoxazole ring, initiating cleavage.
Caption: Competing SN2 substitution vs. nucleophilic ring-opening.
Troubleshooting & Prevention Protocol:
This protocol is designed to maximize the desired SN2 reaction while minimizing ring degradation.
-
Prepare the Nucleophile Separately: In an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol in an appropriate aprotic solvent (e.g., anhydrous THF or DMF). Add a slight excess (1.1 eq.) of a strong but non-bulky base like sodium hydride (NaH) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Controlled Reagent Addition: Cool the solution of the pre-formed nucleophile to 0 °C. Slowly add a solution of this compound (1.0 eq.) in the same solvent dropwise over 15-30 minutes.
-
Low-Temperature Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
-
Analysis: The desired product should have a mass corresponding to [M_nucleophile + C₅H₅NO - H]⁺. Look for the disappearance of the starting material. If the reaction is stalled, only then should you consider gentle heating (e.g., 40-50 °C), but be aware this increases the risk of ring-opening.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution at 0 °C. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Recent studies have shown that isoxazole rings can be opened under various conditions, including treatment with electrophilic agents, highlighting the lability of the N-O bond[3][4][5][6]. While these reports focus on electrophilic cleavage, the underlying principle of N-O bond weakness is universal.
2.4 Reactions with S-Nucleophiles (Thiols)
Q: When I use a thiol as a nucleophile, my reaction mixture turns cloudy, and I isolate significant amounts of disulfide. How can I prevent this?
A: Thiols (R-SH) and especially thiolates (R-S⁻) are highly susceptible to oxidative dimerization to form disulfides (R-S-S-R). This is a very common issue.
Prophylactic Measures for Thiol Reactions:
| Measure | Action | Rationale |
| Degassing | Sparge all solvents with N₂ or Ar for at least 30 minutes before use. | Removes dissolved oxygen, the primary oxidant responsible for disulfide formation. |
| Inert Atmosphere | Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas (N₂ or Ar). | Prevents atmospheric oxygen from entering the reaction vessel. |
| Base Choice | Use a non-oxidizing base like K₂CO₃ or Cs₂CO₃. While strong bases like NaH can be used, ensure they are of high quality. | The deprotonation of the thiol creates the thiolate, which is even more sensitive to oxidation than the neutral thiol. |
| Reducing Agents | In particularly sensitive cases, a small amount of a reducing agent like TCEP can be added, though this can complicate purification. | TCEP can reduce any disulfide that forms back to the reactive thiolate. |
Q: Is there a risk of the thiol attacking the isoxazole ring?
A: It is less common than with "harder" O-nucleophiles. Thiols are considered "soft" nucleophiles and have a very high affinity for the "soft" electrophilic carbon of the chloromethyl group. Ring attack is generally not a primary concern under standard SN2 conditions. Several studies demonstrate clean substitution of chloromethyl groups on heterocyclic systems with various thiolates[7][8].
Summary of Recommendations
| Nucleophile | Primary Side Reaction | Recommended Conditions to Mitigate |
| Primary/Secondary Amine | Over-alkylation | Large excess of amine; slow addition of electrophile; low temperature. |
| Alcohol/Phenol | Isoxazole Ring-Opening | Pre-form nucleophile with NaH; use THF/DMF; low temperature (0 °C → RT); avoid prolonged heating. |
| Thiol | Oxidative Dimerization | Use degassed solvents; maintain a strict inert atmosphere (N₂/Ar). |
By understanding the underlying chemical principles of these side reactions, you can intelligently design your experimental conditions to favor the desired SN2 product, leading to cleaner reactions, simpler purifications, and higher overall yields.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Opening Fluorination of Isoxazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 3-(Chloromethyl)-5-methylisoxazole
Welcome to the technical support resource for the purification of 3-(Chloromethyl)-5-methylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic transformations in pharmaceutical and agrochemical development.[1] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its chromatographic purification.
Critical Safety Information
This compound is a hazardous chemical. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Some safety data sheets also indicate it can cause severe skin burns and eye damage.[3]
ALWAYS:
-
Handle this compound in a well-ventilated chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Keep away from heat, sparks, and open flames.[2]
-
Consult the full Safety Data Sheet (SDS) from your supplier before beginning any work.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale purification? A: Always begin with a small-scale analytical experiment. Use Thin-Layer Chromatography (TLC) for flash chromatography or analytical High-Performance Liquid Chromatography (HPLC) to develop your separation method. This preliminary step saves significant time and material by identifying the optimal conditions before committing your entire batch.
Q2: My compound appears as a brown liquid. Is this normal? A: While the pure compound is typically a liquid, a brown color often indicates the presence of impurities or degradation products.[5] Proper chromatographic purification should yield a significantly lighter-colored or colorless liquid.
Q3: Is this compound stable on standard silica gel? A: This is a critical consideration. Halogenated compounds, particularly those with reactive groups like a chloromethyl moiety, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6] It is crucial to test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if new spots (degradation products) have formed.
Q4: Can I use reverse-phase chromatography for this compound? A: Yes. With a calculated LogP of approximately 1.7, this compound is suitable for reverse-phase HPLC.[7] This method is often preferred for high-purity isolation and for compounds that show instability on normal-phase media. Several established methods for other isoxazole derivatives use reverse-phase HPLC with C18 columns.[8][9][10]
Troubleshooting Guide: Flash Chromatography
This section addresses specific issues encountered during purification via normal-phase flash chromatography.
Issue 1: Poor Separation of Product from a Close-Running Impurity
Question: My TLC shows two spots with very close Rf values (e.g., 0.30 and 0.35). How can I resolve them on a column?
Answer: Achieving separation between spots with a small ΔRf is challenging but possible. The key is to increase the number of theoretical plates and optimize the mobile phase selectivity.
-
Underlying Cause & Explanation: The resolving power of chromatography depends on the selectivity of the mobile phase and the efficiency of the column packing. A mobile phase that interacts differently with the functional groups of your product and the impurity will enhance separation. Finer silica particles increase the surface area and lead to better resolution.[11]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The most common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). To improve separation, try reducing the proportion of the polar solvent. This will lower the Rf of both spots but may increase the separation between them.
-
Introduce a Different Solvent: If modifying the solvent ratio is ineffective, change the solvent system's selectivity. Instead of ethyl acetate, try using dichloromethane (DCM) or a mixture of solvents, such as Hexane:DCM:EtOAc. Different solvents interact differently with the solutes and the stationary phase, which can dramatically alter selectivity.
-
Use Finer Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh). This increases the column's efficiency but will require higher pressure to achieve a good flow rate.[11]
-
Column Dimensions: Use a longer, narrower column. This increases the residence time and the number of equilibrium stages, improving resolution.
-
Gradient Elution: Start with a low-polarity mobile phase to allow the compounds to separate at the top of the column, then gradually increase the polarity to elute them.
-
Issue 2: The Compound is Degrading on the Column
Question: I see new spots appearing in my collected fractions that were not in the original crude material. Why is this happening and how can I stop it?
Answer: This is a classic sign of compound instability on the stationary phase, likely due to the acidic nature of silica gel reacting with the isoxazole ring or the chloromethyl group.
-
Underlying Cause & Explanation: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze hydrolysis, elimination, or rearrangement reactions, especially with sensitive functional groups.[6] The chloromethyl group is susceptible to nucleophilic attack, a reaction that can be catalyzed by acid.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done by adding a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to the mobile phase (typically 0.1-1% v/v). Always perform a small-scale TLC test with the modified eluent first to ensure it doesn't negatively affect the separation.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Alumina (neutral or basic) or functionalized silica (like amino- or cyano-bonded silica) are excellent alternatives for purifying acid-sensitive compounds.[12]
-
Minimize Residence Time: Work quickly. A faster flow rate reduces the contact time between the compound and the silica gel, minimizing the opportunity for degradation. This may come at the cost of some resolution.
-
Switch to Reverse-Phase: If the instability is severe, reverse-phase chromatography is often the best solution, as the stationary phases (like C18) are much less reactive.
-
Visualization: Flash Chromatography Troubleshooting Workflow
Caption: Decision tree for troubleshooting common flash chromatography issues.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a starting point and should be optimized using TLC analysis first.
-
Method Development (TLC):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for a mobile phase that gives the product an Rf value of 0.25 - 0.35 . This generally provides the best separation on a column.
-
Visualize the spots under a UV lamp (254 nm).
-
Stability Test: Spot the plate and wait 30 minutes before eluting to check for degradation on silica. If degradation is observed, add 0.5% triethylamine to the mobile phase and repeat.
-
-
Column Preparation & Loading:
-
Select a column and pack it with silica gel (230-400 mesh) using the chosen mobile phase (slurry packing). The amount of silica should be 50-100 times the weight of the crude material.
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel (2-3x the crude weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]
-
Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using air or a pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution process using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful that this compound has a boiling point of ~93 °C, so use a moderate water bath temperature (30-40 °C) and appropriate vacuum to avoid product loss.[5]
-
Protocol 2: Reverse-Phase HPLC Purification
This is a general protocol for analytical or preparative HPLC.
-
Method Development (Analytical HPLC):
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (ACN) or methanol (MeOH) (B).[9][10] Both solvents should contain an additive, typically 0.1% formic acid or trifluoroacetic acid (TFA), to improve peak shape.
-
Sample Prep: Dissolve a small amount of the crude material in the mobile phase or ACN. Ensure the solution is filtered through a 0.22 or 0.45 µm syringe filter before injection.
-
Gradient: Start with a high percentage of water and gradually increase the percentage of organic solvent. A typical screening gradient is 5% to 95% B over 15-20 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 220-260 nm, to be determined by UV scan if possible).
-
-
Preparative HPLC:
-
Once the analytical method is optimized, scale it up for preparative HPLC.
-
Use a larger diameter column (e.g., 21.2 x 150 mm) with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column size.
-
Inject the filtered crude sample and collect fractions corresponding to the product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions, and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., DCM or EtOAc) to recover the product.
-
Data Summary: Recommended Starting Conditions
| Parameter | Flash Chromatography (Normal Phase) | HPLC (Reverse Phase) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5 or 10 µm) |
| Mobile Phase A | N/A | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate or Dichloromethane | Acetonitrile or Methanol + 0.1% Formic Acid |
| Eluent/Gradient | Isocratic or Gradient (e.g., 5-50% EtOAc in Hexanes) | Gradient (e.g., 10-95% B over 30 min) |
| Loading Technique | Wet or Dry Loading | Liquid Injection (filtered) |
| Detection | TLC with UV (254 nm) | UV Detector (e.g., 230 nm) |
| Key Modifier | 0.1-1% Triethylamine (if degradation occurs) | 0.1% Formic Acid or TFA (for peak shape) |
Visualization: General Purification Workflow
Caption: General workflow from crude material to purified compound.
References
- 1. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | 35166-37-1 [chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. orgsyn.org [orgsyn.org]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 3-(Chloromethyl)-5-methylisoxazole
Welcome to the technical support center for 3-(chloromethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions involving this versatile building block. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, understanding its reactivity is paramount for successful and reproducible outcomes.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to streamline your research.
Section 1: Core Principles & Reactivity
This compound is a valuable reagent due to the electrophilic nature of its chloromethyl group. The carbon atom of the CH₂Cl moiety is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is analogous to the reactivity of benzyl halides, where the adjacent π-system of the isoxazole ring helps stabilize the transition state.
The isoxazole ring itself is generally stable under common nucleophilic substitution conditions. However, harsh conditions, such as the use of exceptionally strong bases or high temperatures, can potentially lead to ring-opening or other side reactions. The key to success is to employ conditions that are vigorous enough to promote the desired SN2 reaction without compromising the integrity of the heterocyclic core.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or appears incomplete. How can I improve the reaction rate and conversion?
A1: Slow or incomplete reactions are a common hurdle. The rate of an SN2 reaction is highly dependent on several factors. Consider the following adjustments:
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are generally preferred. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," increasing its nucleophilicity and accelerating the reaction.[4] In contrast, polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[5]
-
Temperature: Increasing the reaction temperature typically increases the reaction rate. A modest increase from room temperature to 40-60 °C can significantly improve conversion. However, be cautious, as excessive heat can promote side reactions or decomposition of the starting material or product.
-
Concentration: Ensure your reaction is not too dilute. Increasing the concentration of both the nucleophile and the electrophile will increase the frequency of molecular collisions, leading to a faster reaction.
-
Addition of a Catalyst: For certain reactions, a catalytic amount of a more reactive halide salt, such as sodium iodide (NaI) or potassium iodide (KI), can be beneficial. In what is known as the Finkelstein reaction, the chloride is displaced by the more nucleophilic iodide in-situ, forming a highly reactive 3-(iodomethyl)-5-methylisoxazole intermediate that is then readily substituted by your primary nucleophile.
Q2: My final product yield is low, even with good conversion of the starting material. What are the likely causes?
A2: Low isolated yields can be frustrating. If starting material conversion is high, the issue likely lies with side reactions, product instability, or workup/purification losses.
-
Side Reactions:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react a second time with the starting material, leading to a dialkylated byproduct. Using a slight excess of the nucleophile can sometimes mitigate this.
-
Elimination: While less common for this substrate, a strong, sterically hindered base could potentially promote elimination to form an exocyclic methylene compound, though this is generally not a major pathway.
-
-
Reagent Purity & Stability: this compound is moisture-sensitive.[6] Ensure it is handled under anhydrous conditions. The presence of water can hydrolyze the chloromethyl group to the corresponding alcohol, consuming your starting material. Similarly, ensure your nucleophile, base, and solvent are pure and dry.
-
Product Instability: The stability of your final product during workup and purification is critical. Some substituted isoxazoles may be sensitive to acid or base. Ensure your aqueous workup uses mild conditions (e.g., washing with saturated sodium bicarbonate and brine) and that purification via chromatography is performed with minimal delay on a suitable stationary phase (e.g., silica gel).
-
Choice of Base: If your nucleophile requires deprotonation (e.g., a thiol or phenol), the choice of base is important. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is often a good choice.[7] Using a strong, nucleophilic base like sodium hydroxide could compete with your desired nucleophile, leading to the formation of 3-(hydroxymethyl)-5-methylisoxazole.
Q3: I am observing the formation of multiple unexpected byproducts. What could they be?
A3: The formation of multiple products points towards competing reaction pathways or decomposition.
-
Competing Nucleophiles: As mentioned, impurities like water or the use of a nucleophilic base can lead to undesired products (alcohol, etc.). Ensure all reagents are of high purity.
-
Reaction with the Isoxazole Ring: While the isoxazole ring is relatively robust, highly nucleophilic reagents or harsh conditions could potentially interact with the ring itself. Nucleophilic attack on the ring is less common than substitution at the chloromethyl position but can be a concern with certain powerful nucleophiles.[1]
-
Decomposition: The starting material or product may be unstable under the reaction conditions. The safety data sheet indicates incompatibility with strong oxidizing agents, bases, and amines.[6] If using an amine as a nucleophile, it's crucial to control the temperature and stoichiometry to avoid decomposition pathways.
Q4: How do I choose the optimal base for my reaction?
A4: The base serves two primary purposes: to deprotonate a protic nucleophile (like a thiol, R-SH) to generate the more reactive thiolate (R-S⁻), or to act as an acid scavenger to neutralize the HCl generated when using a neutral nucleophile (like an amine, R-NH₂).
-
For Protic Nucleophiles (Thiols, Phenols, Alcohols): An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal. They are strong enough to deprotonate the nucleophile but are generally non-nucleophilic and have low solubility in many organic solvents, making the reaction heterogeneous but often very clean.
-
For Neutral Nucleophiles (Amines): An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as an acid scavenger. DIPEA is more sterically hindered and less nucleophilic than triethylamine, making it a better choice to avoid competition with the primary amine nucleophile. An excess of the reactant amine itself (2-3 equivalents) can also serve as the base.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism for substitution on this compound? A: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism at the benzylic-like carbon of the chloromethyl group.
Q: What types of nucleophiles are suitable for this reaction? A: A wide variety of soft and hard nucleophiles can be used. Common examples include:
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N-nucleophiles: Primary and secondary amines, anilines, azides, and heterocycles like imidazole and pyrazole.
-
O-nucleophiles: Alcohols, phenols, and carboxylates (though the latter may require careful condition optimization).
-
S-nucleophiles: Thiols and thiophenols are excellent, highly reactive nucleophiles for this substrate.[8][9][10][11]
-
C-nucleophiles: Enolates and other stabilized carbanions can also be used.
Q: What are the key safety precautions when handling this compound? A: According to its Safety Data Sheet (SDS), this compound is corrosive and causes severe skin burns and eye damage.[12] It is also moisture-sensitive.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin or eyes.[6] It is incompatible with strong oxidizing agents, bases, and amines.[6]
Data Summary Tables
Table 1: Recommended Solvents for Substitution Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Excellent choice, easy to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Good for dissolving salts, higher boiling point requires vacuum for removal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high boiling point, can be difficult to remove. Use for very sluggish reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Less polar, but a good general-purpose solvent. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Can slow SN2 reactions due to nucleophile solvation, but may be suitable in some cases. |
Table 2: Common Bases and Their Applications
| Base | Type | pKa of Conj. Acid | Application |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Deprotonation of thiols, phenols, alcohols. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | More soluble and reactive than K₂CO₃, good for difficult deprotonations. |
| Triethylamine (Et₃N) | Organic (Tertiary Amine) | 10.7 | Acid scavenger for reactions with amine nucleophiles. |
| DIPEA | Organic (Hindered Amine) | 11.0 | Non-nucleophilic acid scavenger, preferred over Et₃N to avoid side reactions. |
| Sodium Hydride (NaH) | Inorganic (Hydride) | ~35 | Very strong, non-nucleophilic base for deprotonating weak acids like alcohols. Requires careful handling. |
Visualizations
References
- 1. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 4. Proceedings - The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - CONICET [bicyt.conicet.gov.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
How to prevent degradation of 3-(Chloromethyl)-5-methylisoxazole during reactions
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(Chloromethyl)-5-methylisoxazole. This guide is designed to provide Senior Application Scientist-level insights into preventing the degradation of this critical reagent during storage and reactions. As a highly reactive and versatile building block, its stability is paramount for achieving high-yield, reproducible results in complex synthetic pathways. This document moves beyond standard protocols to explain the chemical principles behind its instability and provides robust, field-proven strategies to ensure its integrity.
Section 1: Understanding the Instability of this compound
Q1: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily driven by three factors: moisture, pH (especially basic conditions), and high temperatures. The molecule possesses two key points of reactivity: the highly electrophilic chloromethyl group and the isoxazole ring itself, which contains a relatively weak N-O bond.
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Moisture Sensitivity (Hydrolysis): The compound is explicitly listed as moisture-sensitive.[1] The benzylic-like chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, 3-(Hydroxymethyl)-5-methylisoxazole, and hydrochloric acid. This not only consumes the starting material but the generated HCl can also catalyze other undesired side reactions.
-
pH-Mediated Degradation:
-
Basic Conditions: The isoxazole ring is particularly vulnerable to base-catalyzed ring opening.[2] Strong bases can deprotonate the ring or facilitate cleavage of the N-O bond, leading to a complex mixture of byproducts. The material safety data sheet explicitly lists bases and amines as incompatible materials.[1]
-
Acidic Conditions: While more stable under acidic than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can also promote degradation.[2][3]
-
-
Thermal Instability: The isoxazole ring can undergo thermal decomposition.[4] The safety data sheet warns that containers may explode when heated and lists hazardous decomposition products including nitrogen oxides (NOx) and hydrogen chloride gas.[1] Elevated temperatures also accelerate the rate of undesired side reactions during a synthesis.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide for Common Reactions
Q2: My nucleophilic substitution reaction is giving low yields and multiple byproducts. What's going wrong?
Low yields in nucleophilic substitution reactions are the most common issue and typically stem from competing side reactions that consume the starting material or the desired product. The chloromethyl group is highly activated, making it prone to both substitution (S_N2) and elimination (E2) pathways, alongside degradation of the isoxazole core.
Causality Analysis: The reaction environment dictates the outcome. The choice of nucleophile, solvent, base, and temperature creates a kinetic competition between the desired S_N2 pathway and undesired degradation pathways. For instance, a bulky, strong base will favor elimination, while a protic solvent can solvate the nucleophile, reducing its potency and allowing more time for degradation.
The table below outlines common issues and their solutions.
| Issue Observed (via TLC/LC-MS) | Probable Cause | Recommended Solution & Rationale |
| Spot at baseline; polar byproduct | Hydrolysis: Incomplete drying of solvent, glassware, or nucleophile. | Action: Rigorously dry all solvents (e.g., over molecular sieves) and glassware (oven-dry). Use an inert atmosphere (N₂ or Ar).Rationale: Prevents water from competing with your nucleophile.[1] |
| Multiple non-polar spots; product mass not found | Ring Degradation: Base is too strong or reaction temperature is too high. | Action: Switch to a weaker, non-nucleophilic base (see Table 2). Run the reaction at a lower temperature (start at 0 °C).Rationale: Minimizes base-catalyzed ring opening.[2] |
| Formation of an olefinic byproduct | Elimination (E2): Nucleophile is acting as a strong base, or a sterically hindered base is used at high temperature. | Action: Use a less basic nucleophile if possible. If a base is required, use a weak inorganic base like K₂CO₃ and maintain low temperatures.Rationale: S_N2 is favored over E2 at lower temperatures and with less sterically hindered bases. |
| Reaction stalls; starting material remains | Poor Nucleophilicity: Nucleophile is too weak, or solvent is protic (e.g., ethanol, methanol). | Action: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) to enhance nucleophilicity. If possible, convert the nucleophile to its more reactive conjugate base (e.g., ROH to RO⁻Na⁺).Rationale: Aprotic solvents do not form a strong solvation shell around the nucleophile, increasing its reactivity.[5] |
Q3: How can I choose the right base for my reaction to avoid degrading the isoxazole ring?
Base selection is critical. A common application for this reagent is in Williamson ether synthesis, which requires a base to deprotonate an alcohol or phenol.[6] The ideal base should be strong enough to deprotonate the nucleophile but not so strong that it attacks or opens the isoxazole ring.
Causality Analysis: Strong, highly nucleophilic bases like sodium hydroxide or sodium methoxide can directly attack the electrophilic carbons of the isoxazole ring, initiating cleavage.[2] The key is to select a base where the basicity is high, but the nucleophilicity is low, or to use a heterogeneous base that has limited solubility in the reaction medium.
| Base Type | Examples | Recommended Use Case | Degradation Risk |
| Strong Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Deprotonation of very weak acids. | High - Prone to cause ring opening and hydrolysis. Generally avoid.[1] |
| Strong Non-Nucleophilic | NaH, LiHMDS, KHMDS | Deprotonation of alcohols when absolute anhydrous conditions are required. | Moderate - Very effective but highly reactive. Must be used at low temperatures (0 °C or below) and with strict moisture control. |
| Weak Inorganic (Heterogeneous) | K₂CO₃, Cs₂CO₃ | Highly Recommended for phenols and alcohols. | Low - Effective for deprotonation without being aggressive towards the isoxazole ring. Often used in DMF or acetonitrile.[6] |
| Organic Amine Bases | Triethylamine (TEA), DIPEA | Acid scavenger; not for deprotonation of alcohols/phenols. | Low-Moderate - Can be used to neutralize generated acid (e.g., HCl), but incompatible with the reagent at high concentrations or temperatures.[1] |
Section 3: Best Practices & Preventative Protocols
Q4: What is the standard protocol for handling and storing this compound?
Proper handling and storage are the first line of defense against degradation. The compound's reactivity necessitates careful procedures to maintain its purity.
Step-by-Step Handling & Storage Protocol:
-
Procurement & Receipt: Order from a reputable supplier. Upon receipt, inspect the container seal for integrity.[7]
-
Storage Conditions: Immediately store the container in a designated refrigerator at 2–8 °C.[7][8] The storage area should be well-ventilated and away from heat sources or open flames.[1]
-
Inert Atmosphere: Before first use, carefully flush the headspace of the bottle with a dry, inert gas (Argon or Nitrogen) and securely reseal. This minimizes exposure to atmospheric moisture and oxygen.[7]
-
Dispensing:
-
Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold bottle.
-
Work in a fume hood and wear appropriate PPE (gloves, safety glasses).[1]
-
Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas. Never pour it in the open air.
-
After dispensing, re-flush the headspace with inert gas before returning to cold storage.
-
Q5: Can you provide a general, optimized protocol for a nucleophilic substitution reaction that minimizes degradation?
This protocol for a generic nucleophilic substitution (Nu-H) provides a self-validating workflow designed to maximize yield and minimize degradation.
Optimized Nucleophilic Substitution Workflow:
Caption: Optimized workflow for nucleophilic substitution reactions.
Detailed Methodology:
-
System Preparation: Assemble oven-dried glassware under a positive pressure of Nitrogen or Argon.
-
Reagent Loading: To the reaction flask, add anhydrous solvent (e.g., DMF, 10 mL/mmol of substrate), the nucleophile (Nu-H, 1.1 eq), and a weak inorganic base (e.g., powdered K₂CO₃, 2.0 eq).
-
Initial Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This step is critical to control the initial exotherm upon adding the electrophile.
-
Substrate Addition: Slowly add this compound (1.0 eq) dropwise via syringe over 5-10 minutes. A rapid addition can cause localized heating and degradation.
-
Reaction: Allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Workup: Once complete, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q6: What analytical methods can I use to detect degradation products?
-
TLC: An excellent first-pass tool. Degradation products like the hydrolyzed alcohol will appear as more polar spots (lower Rf) than the starting material.
-
LC-MS: The preferred method for reaction monitoring. It can identify the mass of the desired product and key byproducts, such as the hydrolyzed alcohol (M+18 relative to starting material, assuming loss of HCl and addition of H₂O) or ring-opened fragments.
-
¹H NMR: Can confirm the structure of the final product and identify impurities. The characteristic chloromethyl singlet (CH₂Cl) will be absent in the hydrolyzed byproduct and replaced by a different singlet for the hydroxymethyl group (CH₂OH).
-
-
Q7: Is the isoxazole ring itself stable to acidic conditions?
-
Generally, yes. The isoxazole ring is significantly more stable under neutral to moderately acidic conditions than under basic conditions.[2] Degradation via hydrolysis of the chloromethyl group is still a concern, but acid-catalyzed ring cleavage is much less common than base-catalyzed cleavage.
-
-
Q8: My bottle of this compound has turned dark brown. Is it still usable?
-
A change in color from light yellow to brown often indicates some level of decomposition.[7] While it may still contain a significant amount of the active reagent, the purity is compromised. It is highly recommended to assess the purity by GC or ¹H NMR before use. If significant impurity peaks are present, it is safer to use a fresh bottle to ensure reproducibility and avoid introducing unknown side reactions into your experiment.
-
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 35166-37-1 [chemicalbook.com]
- 8. 40340-41-8|5-(Chloromethyl)-3-methylisoxazole|BLD Pharm [bldpharm.com]
Common impurities in commercial 3-(Chloromethyl)-5-methylisoxazole
Welcome to the technical support center for 3-(Chloromethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed analytical protocols to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound and what is their origin?
The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can lead to side reactions, low yields, and difficult purification. The most common impurities are typically related to the synthetic route used for its preparation. The primary method for synthesizing this compound involves the chlorination of 3-(Hydroxymethyl)-5-methylisoxazole.
Based on this, the following impurities are frequently encountered:
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3-(Hydroxymethyl)-5-methylisoxazole: This is the immediate precursor to the final product and its presence is usually due to an incomplete chlorination reaction.
-
5-(Chloromethyl)-3-methylisoxazole: This is a positional isomer and a common impurity that can be challenging to separate from the desired product. Its formation depends on the regioselectivity of the initial isoxazole ring synthesis.
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Residual Solvents: Solvents used during the synthesis and purification, such as toluene, carbon tetrachloride, or ethyl acetate, may be present in trace amounts.[1]
-
Reagent Byproducts: Depending on the chlorinating agent used (e.g., thionyl chloride, triphenylphosphine/carbon tetrachloride), byproducts like triphenylphosphine oxide can be present if not completely removed during workup.[1]
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5-Methylisoxazole-3-carboxylic acid: This can arise from the oxidation of either the chloromethyl or the precursor hydroxymethyl group, particularly if the material has been stored improperly or for extended periods.[2][3][4]
The potential origins of these impurities are summarized in the table below:
| Impurity | Chemical Structure | Common Origin |
| 3-(Hydroxymethyl)-5-methylisoxazole |
| Incomplete chlorination of the starting material. |
| 5-(Chloromethyl)-3-methylisoxazole |
| Lack of regioselectivity in the isoxazole synthesis.[5] |
| 5-Methylisoxazole-3-carboxylic acid | Oxidation of the chloromethyl or hydroxymethyl group.[2][3][4] | |
| Triphenylphosphine oxide | Byproduct from chlorination using triphenylphosphine.[1] |
Q2: How can I detect and quantify these impurities in my sample?
A multi-technique approach is recommended for the comprehensive analysis of this compound and its potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and the isomeric impurity. The mass spectrometer provides definitive identification based on the fragmentation patterns of the molecules.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting less volatile impurities like the starting alcohol, the carboxylic acid, and reagent byproducts. A reverse-phase C18 column is typically effective.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities without the need for reference standards for each impurity (using a qualified internal standard). The distinct chemical shifts of the protons on the isoxazole ring and the chloromethyl group allow for the differentiation of isomers and other related substances.
The following diagram illustrates a typical analytical workflow for quality control:
Caption: Analytical workflow for impurity profiling.
Q3: My reaction with this compound is giving a low yield. What are the possible causes and how can I troubleshoot this?
Low yields in reactions involving this compound, which is an alkylating agent, can stem from several factors.
-
Reagent Purity: As discussed, the presence of impurities, particularly the unreactive 3-(Hydroxymethyl)-5-methylisoxazole, will lower the effective concentration of your starting material and lead to a lower yield. It is crucial to verify the purity of the reagent before use.
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical in many alkylation reactions. An inappropriate base may not be strong enough to deprotonate the nucleophile, or it may react with your starting material. Consider screening different bases (e.g., K₂CO₃, NaH, DIPEA).
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of the starting material or product. A systematic temperature study can help identify the optimal conditions.
-
Solvent: The solvent should be anhydrous and inert to the reaction conditions. It should also fully dissolve the reactants.
-
-
Stability of the Reagent: this compound can be sensitive to moisture and strong nucleophiles. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and reagents are dry.
-
Work-up Procedure: The product may be lost during the work-up. For instance, it might have some water solubility, or it could be volatile. Analyze the aqueous layer and the solvent from the rotary evaporator trap to check for lost product.[10]
The following troubleshooting guide provides a systematic approach to addressing low yields:
Caption: Troubleshooting guide for low reaction yields.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade ethyl acetate.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percent method, assuming a response factor of 1 for all components as a preliminary estimation. For accurate quantification, calibration with certified reference standards is required.
-
Protocol 2: HPLC Method for Purity Assessment
This protocol is suitable for determining the purity of this compound and quantifying non-volatile impurities.
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Reference Standard Solution: Prepare a solution of a certified reference standard of this compound in the mobile phase at a similar concentration.
-
-
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 A:B). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
-
Relative retention times can be used to identify known impurities if their standards are available.
-
References
- 1. prepchem.com [prepchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 6. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Monitoring 3-(Chloromethyl)-5-methylisoxazole Reactions by TLC
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for monitoring reactions involving 3-(chloromethyl)-5-methylisoxazole using Thin-Layer Chromatography (TLC). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, chemists, and drug development professionals. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Foundational Concepts & Initial Setup
This section addresses the most common initial questions regarding the setup of a TLC system for monitoring your reaction.
FAQ: I'm starting a reaction with this compound. How do I begin monitoring it with TLC?
Answer:
Monitoring a reaction by TLC is a systematic process of comparing the starting material, the reaction mixture, and a "co-spot" over time.[1][2] The objective is to observe the consumption of the starting material and the formation of the product(s).
Here is the foundational workflow:
-
Select an Appropriate Mobile Phase (Eluent): This is the most critical step. Your goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[1] This provides an optimal window to observe the appearance of new, more, or less polar products.
-
Prepare the TLC Chamber: Line a developing chamber with filter paper, add your chosen mobile phase to a depth of about 0.5 cm, and close the lid.[3] Allowing the chamber to become saturated with solvent vapors ensures a more uniform and reproducible separation.[3]
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate. Mark three distinct lanes.
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it.[1] This lane is crucial for confirming if a spot in the reaction mixture is indeed unreacted starting material, especially if Rf values are very close.[1]
-
Lane 3 (Reaction Mixture): Take a small aliquot from your reaction and spot it in this lane.[2]
-
-
Develop and Visualize: Place the plate in the prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and dry it. Finally, visualize the spots using appropriate techniques.
FAQ: How do I select the right mobile phase for this compound?
Answer:
The selection of the mobile phase is an empirical process guided by the polarity of your compounds and the stationary phase (typically silica gel, which is highly polar).[4] this compound is a moderately polar compound. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.
Guiding Principle: Increasing the proportion of the polar solvent in the mobile phase will increase the Rf values of your compounds (they will travel further up the plate).[4][5] Conversely, decreasing the polarity of the mobile phase will lower the Rf values.
Recommended Starting Solvent Systems:
| Solvent System (v/v) | Polarity | When to Use |
| 9:1 Hexane / Ethyl Acetate | Low | A good initial system. If spots remain at the baseline, increase the polarity. |
| 4:1 Hexane / Ethyl Acetate | Medium | A common and effective system for many moderately polar compounds.[6] |
| 7:3 Toluene / Ethyl Acetate | Medium | Toluene offers different selectivity compared to hexane and can sometimes improve separation. |
| 9:1 Dichloromethane / Methanol | High | Use for more polar products that may not move in less polar systems. |
Experimental Protocol: Mobile Phase Optimization
-
Prepare several small TLC chambers, each with a different solvent ratio (e.g., 9:1, 4:1, 1:1 Hexane/EtOAc).
-
On a single TLC plate, spot only your starting material in multiple lanes.
-
Develop each lane in a different chamber (or cut the plate into strips to test simultaneously).
-
Visualize the plate and identify the solvent system that places the starting material spot at an Rf between 0.3 and 0.4. This is your optimized system for monitoring the reaction.
Part 2: Visualization Techniques
Proper visualization is essential for interpreting your TLC results. Organic compounds are often colorless and require a method to make them visible.[7]
FAQ: My spots are invisible after developing the plate. How can I see them?
Answer:
There are several methods for visualization, which can be categorized as non-destructive and destructive. Always start with the non-destructive method first.
1. Non-Destructive Method: UV Light (254 nm)
-
Why it Works: The isoxazole ring in your compound is an aromatic system containing conjugated double bonds.[8] Such systems absorb short-wave UV light.[9][10] Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm UV light.[10][11] When a UV-active compound is present, it quenches this fluorescence, appearing as a dark spot against the green background.[10][11][12]
-
Procedure:
-
After developing and drying the TLC plate, place it under a short-wave (254 nm) UV lamp.
-
Observe for dark spots.
-
Gently circle any visible spots with a pencil, as they will disappear once the lamp is removed.[13]
-
2. Destructive Methods: Chemical Stains
If your compounds are not UV-active, or if you need a secondary confirmation, you must use a chemical stain.[13][14] This typically involves dipping the plate into a reagent solution followed by gentle heating.[7]
Recommended Stains for Isoxazole Derivatives:
| Stain | Preparation | Visualization | Best for Detecting |
| Iodine | Place a few crystals of I₂ in a sealed chamber.[9] | Place the dried TLC plate in the chamber. Compounds will appear as yellow-brown spots.[10] Spots are temporary.[9] | A good general-purpose stain for unsaturated and aromatic compounds.[9][14] |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL water.[15] | Dip the plate in the solution. Oxidizable groups appear as yellow spots on a purple background.[9][12] Gentle heating may be required.[12] | Alkenes, alkynes, alcohols, amines, and other oxidizable functional groups.[9] Excellent for seeing if the chloromethyl group has been converted to an alcohol. |
| p-Anisaldehyde | To 135 mL ethanol, add 5 mL conc. H₂SO₄, 1.5 mL acetic acid, and 3.7 mL p-anisaldehyde.[9] | Dip the plate and heat gently with a heat gun. Different functional groups produce various colors. | A versatile stain for many functional groups, especially nucleophiles.[9] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of ethanol.[12] | Dip the plate and heat. Spots appear as dark blue/green on a yellow-green background. | A good "universal" stain for most organic compounds.[14] |
Part 3: Troubleshooting Common TLC Problems
Even with a good protocol, issues can arise. This section provides solutions to the most common challenges encountered during TLC analysis.
FAQ: Why are my spots streaking or "tailing" down the plate?
Answer:
Streaking is a common issue that obscures results by making it difficult to calculate an accurate Rf value.[16]
Potential Causes and Solutions:
-
Sample is Overloaded: Applying too much sample to the plate is the most frequent cause.[16][17][18]
-
Compound Interaction with Silica: Silica gel is slightly acidic and can interact strongly with basic or very polar compounds, causing them to tail.[19]
-
Inappropriate Solvent: If the spotting solvent is too polar, it can interfere with the initial adsorption onto the silica, causing a smeared spot.
-
Solution: Ensure your sample is dissolved in a solvent that is as non-polar as possible while still maintaining solubility.
-
-
Compound Decomposition: Some compounds may be unstable on silica gel, decomposing as they travel up the plate.[20]
-
Diagnostic Test (2D TLC): Spot your compound in one corner of a square TLC plate. Develop the plate as usual. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[20]
-
FAQ: My starting material and product have very similar Rf values. How can I improve the separation?
Answer:
When two compounds have similar polarities, they will have similar Rf values, making it difficult to monitor the reaction.[20]
Strategies for Improving Resolution:
-
Change Mobile Phase Composition: Simply adjusting the ratio of your current solvent system may not be enough. The key is to try solvents with different chemical properties (selectivity).
-
Example: If you are using Hexane/Ethyl Acetate, try switching to a system like Toluene/Dichloromethane or Hexane/Acetone. These solvents interact differently with your compounds and the silica gel, which can often resolve overlapping spots.[5]
-
-
Use a Longer TLC Plate: A longer development distance can sometimes increase the physical separation between two close spots.
-
Utilize the Co-spot Lane: The co-spot is essential here. If the spot in the reaction lane and the starting material spot are truly identical, the co-spot will appear as a single, symmetrical spot. If they are different but have similar Rf values, the co-spot will often appear slightly elongated or as an overlapping "snowman" shape.[20]
-
Try a Different Stationary Phase: While less common for routine monitoring, if separation is critical and consistently fails on silica, consider using alumina or reversed-phase (C18) TLC plates.[5]
FAQ: My spots are stuck at the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). What should I do?
Answer:
This is a classic mobile phase polarity issue.[17]
-
Spots at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the starting line.[5][17]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., move from 9:1 to 4:1).
-
-
Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compounds are spending all their time dissolved in the mobile phase and are not interacting with the stationary phase.[5][17]
-
Solution: Decrease the polarity of your mobile phase. This means decreasing the proportion of the polar component (e.g., move from 1:1 to 4:1 hexane/ethyl acetate).
-
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC Visualization Methods - Labster [theory.labster.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. silicycle.com [silicycle.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. silicycle.com [silicycle.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Refinement of Workup Procedures for Isoxazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of these valuable heterocyclic compounds. As isoxazole scaffolds are integral to numerous pharmaceuticals and functional materials, mastering their synthesis and purification is paramount.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of isoxazole derivatives, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Isoxazole Product After Workup
A diminished yield post-workup is a frequent frustration. The cause can range from incomplete reaction to product degradation during purification.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Verification: Before initiating a full workup, it is crucial to confirm reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Prematurely quenching the reaction is a common source of low yields. Many isoxazole syntheses, such as the 1,3-dipolar cycloaddition, can be sensitive to reaction time and temperature.[5][6]
-
Solution: Monitor the reaction progress diligently. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of a key reagent or catalyst.
-
-
Product Degradation under Acidic or Basic Conditions:
-
Causality: The isoxazole ring can be sensitive to harsh pH conditions. The N-O bond is particularly susceptible to cleavage under certain acidic or basic environments, leading to decomposition.[7]
-
Solution: Employ mild workup conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for quenching instead of strong acids or bases. If pH adjustment is necessary, perform it cautiously at low temperatures (0-5 °C).
-
-
Product Loss During Extraction:
-
Causality: Highly polar isoxazole derivatives may exhibit significant solubility in the aqueous phase, leading to poor extraction into common organic solvents like ethyl acetate or dichloromethane.[8]
-
Solution:
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) to decrease the polarity of the aqueous phase and drive the polar product into the organic layer.[8]
-
Solvent Choice: Utilize more polar organic solvents for extraction, such as n-butanol or a mixture of chloroform and isopropanol.[8]
-
Continuous Liquid-Liquid Extraction: For exceptionally water-soluble compounds, this technique can be highly effective.[8]
-
-
Problem 2: Presence of Persistent Impurities After Initial Purification
The nature of isoxazole synthesis often leads to characteristic byproducts that can be challenging to remove.
Common Impurities & Removal Strategies:
-
Furoxan Byproducts (Nitrile Oxide Dimers):
-
Causality: In 1,3-dipolar cycloaddition reactions, the in-situ generated nitrile oxide can dimerize to form furoxans, especially at high concentrations.[9][10]
-
Solution:
-
Slow Addition: Add the nitrile oxide precursor (e.g., aldoxime and oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[10]
-
Chromatography: Furoxans are typically more polar than the desired isoxazole and can often be separated by silica gel column chromatography.[9]
-
-
-
Unreacted Starting Materials:
-
Causality: Incomplete conversion is a straightforward cause of starting material contamination.
-
Solution: Careful optimization of reaction conditions (stoichiometry, temperature, catalyst loading) is key. For purification, column chromatography is the most common method.[11]
-
-
Catalyst Residues:
-
Causality: Metal catalysts, such as copper used in some cycloaddition reactions, can contaminate the final product.[9][12]
-
Solution:
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent (e.g., aqueous ammonia for copper catalysts) can remove metal residues.[9]
-
Filtration: Passing the crude product solution through a pad of celite or silica gel can effectively remove solid-supported catalysts or precipitated metal salts.[9]
-
-
Problem 3: Difficulty in Purifying the Isoxazole Product by Column Chromatography
Chromatographic purification of isoxazoles can be hampered by issues like streaking, poor separation, and product decomposition on the stationary phase.
Troubleshooting Chromatography:
-
Streaking/Tailing of Polar or Basic Isoxazoles on Silica Gel:
-
Causality: The acidic nature of silica gel can strongly interact with basic nitrogen atoms in the isoxazole ring or other functional groups, leading to poor peak shape.[8]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[8]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or reverse-phase silica (C18).
-
-
-
Poor Separation of Regioisomers:
-
Causality: The synthesis of unsymmetrical isoxazoles can often lead to the formation of regioisomers with very similar polarities, making them difficult to separate.[9]
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers superior resolution compared to standard column chromatography.[13] Chiral HPLC or Supercritical Fluid Chromatography (SFC) may be necessary for enantiomeric separation.[13][14]
-
Recrystallization: If the product is a solid, recrystallization can sometimes selectively crystallize one regioisomer, leaving the other in the mother liquor.
-
-
Problem 4: Product "Oiling Out" or Failure to Crystallize During Recrystallization
Recrystallization is a powerful purification technique for solid isoxazoles, but achieving good crystal formation can be tricky.
Recrystallization Troubleshooting:
-
Oiling Out:
-
Causality: This occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[15]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly.
-
If using a binary solvent system, consider a lower-boiling point "poor" solvent.[8]
-
-
-
Failure to Crystallize:
-
Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[16]
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution.
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.
-
Cool to a Lower Temperature: Place the solution in an ice bath or freezer, but be mindful that this may also cause impurities to precipitate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted isoxazoles?
The two most prevalent methods are:
-
1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a nitrile oxide with an alkene or an alkyne.[5][17][18] It allows for the introduction of a wide variety of substituents.
-
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is one of the oldest and most straightforward methods.[18][19] However, it can suffer from a lack of regioselectivity with unsymmetrical dicarbonyls.[9]
Q2: How can I minimize the formation of furoxan byproducts in my 1,3-dipolar cycloaddition reaction?
To minimize the dimerization of the nitrile oxide intermediate to form furoxans, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile. Slow addition of the oxidant (e.g., N-chlorosuccinimide, sodium hypochlorite) to a solution of the aldoxime and the alkyne/alkene helps to maintain a low concentration of the reactive nitrile oxide, thereby favoring the desired cycloaddition.[9][10][20]
Q3: What are the advantages of using "green" or alternative energy sources like ultrasound or microwave irradiation for isoxazole synthesis?
Ultrasound and microwave-assisted synthesis offer several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Dramatically shorter reaction times, often from hours to minutes.[1][21][22]
-
Increased Yields and Purity: Often results in higher product yields and cleaner reaction profiles, simplifying purification.[1][21][22]
-
Energy Efficiency: These methods are more energy-efficient and align with the principles of green chemistry.[1][21][22]
Q4: My isoxazole product appears to be unstable during storage. What are the best practices for storing isoxazole derivatives?
The stability of isoxazoles can vary depending on their substitution pattern. Some are sensitive to light, air, and temperature. For long-term storage, it is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperature (e.g., in a refrigerator or freezer), and protected from light.
Experimental Protocols
Protocol 1: General Workup Procedure for a Copper-Catalyzed Isoxazole Synthesis
-
Reaction Quenching: After confirming reaction completion by TLC, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling point solvent (e.g., DMF, DMSO), dilute the mixture with ethyl acetate and wash with water to remove the solvent. If a volatile solvent was used, remove it under reduced pressure.
-
Aqueous Wash for Catalyst Removal: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
A saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base.
-
A 5% aqueous solution of ammonia (NH₃) to complex with and remove the copper catalyst.
-
Brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Recrystallization of a Solid Isoxazole Derivative
-
Solvent Selection: Choose a solvent or solvent system in which the isoxazole has high solubility at elevated temperatures and low solubility at room temperature or below.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Troubleshooting Workflow for Low Isoxazole Yield
Caption: A decision tree for troubleshooting low yields in isoxazole synthesis.
Purification Strategy for Crude Isoxazole Product
Caption: A workflow for selecting an appropriate purification method for isoxazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Isoxazole synthesis [organic-chemistry.org]
- 18. Isoxazole - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 3-(Chloromethyl)-5-methylisoxazole and 5-(Chloromethyl)-3-methylisoxazole
Executive Summary
In the landscape of medicinal chemistry and synthetic organic chemistry, isomeric building blocks often exhibit subtle yet crucial differences in reactivity that can significantly impact reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the reactivity of two structurally similar, yet electronically distinct, isoxazole-based intermediates: 3-(Chloromethyl)-5-methylisoxazole and 5-(Chloromethyl)-3-methylisoxazole. While both are versatile reagents for introducing the methylisoxazole moiety, their utility is governed by the electrophilicity of the chloromethyl group, which is differentially influenced by the adjacent heteroatoms of the isoxazole ring. This guide combines a theoretical analysis based on fundamental electronic principles with a detailed, actionable experimental protocol for quantifying these reactivity differences, empowering researchers to make informed decisions in their synthetic strategies.
Part 1: Theoretical Framework - Unpacking the Electronic Nuances of the Isoxazole Ring
The reactivity of the chloromethyl group in both isomers is predominantly dictated by its susceptibility to nucleophilic attack, typically via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of an SN2 reaction is highly sensitive to the electrophilicity of the carbon atom bearing the leaving group.[3] In these isoxazole derivatives, the electronic character of the aromatic ring modulates this electrophilicity.
The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. Their relative positions to the chloromethyl side chain are the primary determinants of reactivity.
-
In this compound , the reactive side chain at the C3 position is adjacent to the ring oxygen and beta to the ring nitrogen.
-
In 5-(Chloromethyl)-3-methylisoxazole , the side chain at the C5 position is adjacent to the ring nitrogen and beta to the ring oxygen.[4][5]
The nitrogen atom in the isoxazole ring acts as a potent electron-withdrawing group through inductive and mesomeric effects, similar to pyridine. This effect reduces electron density across the ring, but its influence is most pronounced at the adjacent (alpha) positions. Conversely, the oxygen atom is strongly electronegative (inductive withdrawal) but also possesses lone pairs that can be partially donated to the π-system.
Hypothesis: The carbon of the chloromethyl group at the C5 position is rendered more electrophilic due to the stronger net electron-withdrawing effect of the adjacent nitrogen atom. This increased partial positive charge (δ+) should lead to a faster rate of nucleophilic attack. Therefore, 5-(Chloromethyl)-3-methylisoxazole is predicted to be significantly more reactive towards nucleophiles than this compound.
This is because the transition state of the SN2 reaction, which involves the partial formation of a new bond with the nucleophile and partial breaking of the C-Cl bond, is stabilized by electron-withdrawing groups that can accommodate the developing negative charge on the leaving group and enhance the electrophilicity of the carbon center.
Caption: Chemical structures of the two isomers under comparison.
Part 2: Dissecting the Reaction Mechanism and Its Implications
The reaction of these primary alkyl halides with a good nucleophile in a polar aprotic solvent is a classic example of an SN2 reaction.[6] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[1]
Caption: Generalized workflow for an SN2 reaction mechanism.
The key to the reactivity difference lies in the stability of the transition state. For 5-(chloromethyl)-3-methylisoxazole, the electron-withdrawing nitrogen atom at the adjacent C5 position effectively polarizes the C-Cl bond, increasing the δ+ charge on the methylene carbon. This heightened electrophilicity leads to a lower activation energy for the nucleophilic attack, thus accelerating the reaction rate compared to the 3-chloromethyl isomer, where the influence of the nitrogen is more distant.
While direct kinetic comparisons in the literature are scarce, related syntheses provide qualitative support. For instance, alkylations using 3-chloromethyl-5-phenylisoxazole have been noted to proceed slowly, resulting in lower yields compared to analogous systems, which can be interpreted as an indication of lower reactivity for the C3-substituted isomer.[7]
Part 3: A Self-Validating Protocol for Experimental Verification
To definitively quantify the reactivity difference, a comparative kinetic study is essential. The following protocol is designed as a self-validating system to determine the second-order rate constants for the reaction of each isomer with a model nucleophile, sodium azide, in acetone.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 5-(chloromethyl)-3-methylisoxazole with sodium azide at a constant temperature.
Pillar of Trustworthiness: This protocol employs pseudo-first-order conditions by using a large excess of the nucleophile. This simplifies the rate law, allowing for a straightforward determination of the observed rate constant (kₒₑₛ) from a linear plot. This approach minimizes the impact of any small variations in nucleophile concentration and provides a robust, reproducible method for comparing the intrinsic reactivity of the substrates.
Experimental Workflow Diagram
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Comparative Analysis of Isoxazole and Oxazole Scaffolds in Drug Design
For the discerning researcher and drug development professional, the choice between structurally similar heterocyclic scaffolds is a pivotal decision in the intricate process of drug design. This guide provides an in-depth, objective comparison of two prominent five-membered aromatic heterocycles: isoxazole and oxazole. As isomers, their subtle difference in the arrangement of nitrogen and oxygen atoms profoundly influences their physicochemical properties, metabolic fate, and biological activity, ultimately dictating their suitability for a given therapeutic target.
At a Glance: Key Distinctions Between Isoxazole and Oxazole
| Property | Isoxazole (1,2-Oxazole) | Oxazole (1,3-Oxazole) | Rationale for Significance in Drug Design |
| Structure | Nitrogen and oxygen atoms are adjacent. | Nitrogen and oxygen atoms are separated by a carbon. | The proximity of heteroatoms in isoxazole influences its electronic distribution, dipole moment, and bond stability, impacting interactions with biological targets and metabolic enzymes. |
| pKa of Conjugate Acid | ~ -3.0 | ~ 0.8 | Isoxazole is a significantly weaker base, which can be advantageous in avoiding off-target interactions with acidic cellular components and may influence solubility and formulation characteristics.[1] |
| Dipole Moment | ~ 3.0 D | ~ 1.7 D | The larger dipole moment of isoxazole suggests a greater potential for polar interactions, which can be exploited to enhance binding affinity to target proteins.[1] |
| Prevalence in FDA-Approved Drugs | More Prevalent | Less Prevalent | The higher representation of isoxazole-containing drugs suggests that its physicochemical and metabolic properties may more frequently confer favorable pharmacokinetic and pharmacodynamic profiles.[1] |
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties: The Foundation of Pharmacokinetics
The arrangement of heteroatoms in isoxazole and oxazole rings dictates their fundamental electronic and physical characteristics, which in turn govern their behavior in biological systems.[1]
Basicity and Hydrogen Bonding: Isoxazole is a markedly weaker base than oxazole.[1][2] This lower basicity can be a significant advantage in drug design, as it reduces the likelihood of undesired protonation at physiological pH, which can alter a compound's solubility, cell permeability, and potential for off-target ionic interactions. Both scaffolds can act as hydrogen bond acceptors through their nitrogen atoms, a crucial interaction for anchoring drug molecules within the binding pockets of target proteins.[1]
Dipole Moment and Aromaticity: Isoxazole possesses a larger dipole moment than oxazole, indicating a more pronounced separation of charge.[1] This feature can be leveraged to engage in stronger dipole-dipole interactions with polar residues in a protein's active site. While both rings are aromatic, isoxazole is generally considered to have slightly greater aromaticity.[1]
Metabolic Stability: A Critical Determinant of In Vivo Efficacy
The metabolic fate of a drug candidate is a key factor in its overall success. While direct, comprehensive comparative studies on the metabolic stability of a wide range of isoxazole and oxazole analogs are not abundant, general principles of drug metabolism offer valuable insights.[1] The primary route of metabolism for these heterocycles often involves oxidation by cytochrome P450 (CYP) enzymes.[1]
A noteworthy distinction lies in the inherent stability of the N-O bond in the isoxazole ring. This bond can be susceptible to reductive cleavage under certain biological conditions, a metabolic pathway that is not available to the more stable oxazole ring.[1] This potential metabolic vulnerability of the isoxazole scaffold must be considered during the design phase, and its likelihood can be modulated by the nature and position of substituents on the ring.
Experimental Protocols
To facilitate a direct and objective comparison of isoxazole and oxazole analogs in a laboratory setting, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a test compound, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compounds (isoxazole and oxazole analogs)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of HLMs (e.g., at a final protein concentration of 0.5 mg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein in incubation)).
Biological Activity and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole scaffolds are found in a diverse array of bioactive molecules targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The choice between these two heterocycles is often driven by the specific structure-activity relationships for a given biological target.[1]
Case Study: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
A study comparing biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of DGAT1, a target for obesity, demonstrated the superior potency of the isoxazole analogs.[3]
| Compound Class | Lead Compound Example | IC50 (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[3]
This example highlights how the subtle change from an oxazole to an isoxazole ring can dramatically impact biological activity, likely due to the different electronic and steric properties of the two scaffolds influencing their binding interactions with the DGAT1 enzyme.[1]
Case Study: Stearoyl-CoA Desaturase (SCD) Inhibition
In contrast, an investigation into the inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism, revealed that an isoxazole-oxazole hybrid compound exhibited greater potency against SCD1 and SCD5 than isoxazole-isoxazole hybrids.[4]
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Data sourced from a review on the therapeutic potential of isoxazole-(iso)oxazole hybrids.[4]
This finding underscores that a definitive declaration of one scaffold's general superiority over the other is not possible; the optimal choice is highly target-dependent.[3]
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Both isoxazole and oxazole rings can be constructed through well-established synthetic methodologies.
Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot synthesis from an aldehyde and a terminal alkyne.
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Oxime Formation: To a solution of the aldehyde in the solvent, add hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until the formation of the aldoxime is complete (monitored by TLC).
-
Nitrile Oxide Generation: To the reaction mixture, add NCS in portions. This will oxidize the aldoxime to the corresponding nitrile oxide in situ.
-
Cycloaddition: Add the terminal alkyne and a catalytic amount of CuI to the reaction mixture. Stir at room temperature or with gentle heating until the cycloaddition is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Synthesis of Oxazoles: The Robinson-Gabriel Synthesis
A classical and widely used method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone.[5][6][7]
Protocol 3: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol provides a general procedure for the synthesis of an oxazole from a 2-acylamino-ketone.
Materials:
-
2-Acylamino-ketone
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid)
-
Solvent (optional, depending on the dehydrating agent)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-acylamino-ketone with the chosen dehydrating agent. If a solvent is used, dissolve the starting material in the solvent before adding the dehydrating agent.
-
Reaction: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the specific substrate and dehydrating agent). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto ice-water. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired oxazole.
Conclusion: A Nuanced Choice in the Chemist's Toolbox
The comparative analysis of isoxazole and oxazole scaffolds reveals a nuanced interplay of subtle structural differences leading to significant consequences in drug design.[1] Isoxazoles, with their lower basicity and larger dipole moment, may offer advantages in specific biological contexts and are more frequently encountered in FDA-approved drugs.[1] However, the ultimate decision of which scaffold to employ is not governed by a simple set of rules but rather by empirical data derived from the synthesis and evaluation of both analogs in the context of a specific therapeutic target.[3] A thorough understanding of the distinct physicochemical properties, metabolic liabilities, and synthetic accessibility of each scaffold empowers the medicinal chemist to make a more informed and rational choice in the quest for novel and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 3-(Chloromethyl)-5-methylisoxazole Derivatives
Introduction: The Challenge of Isomeric Purity in Isoxazole Synthesis
Isoxazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their versatile biological activities.[1][2][3] The 3-(chloromethyl)-5-methylisoxazole moiety, in particular, serves as a crucial reactive intermediate for building more complex molecules. However, its synthesis, often proceeding through a [3+2] cycloaddition reaction, can potentially yield its regioisomer, 5-(chloromethyl)-3-methylisoxazole.[3][4] Differentiating between these two isomers is not merely an academic exercise; it is critical for ensuring the desired structure-activity relationship, reaction kinetics, and ultimately, the safety and efficacy of a potential drug candidate.
This guide provides a comparative analysis of the essential analytical techniques required to unambiguously validate the structure of synthesized this compound derivatives. We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures scientific rigor and trustworthiness.
Synthetic Context: The Origin of Isomeric Ambiguity
A common and efficient route to synthesize 5-(chloromethyl)isoxazoles is the one-pot reaction of aldoximes with 2,3-dichloro-1-propene.[4][5] This method leverages the in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the dichloropropene.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3- and 5-Substituted Isoxazoles: A Guide for Researchers
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in various biological interactions.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile framework in the design of novel therapeutics.[2] The pharmacological profile of isoxazole derivatives is profoundly influenced by the nature and, critically, the position of its substituents. This guide provides an in-depth comparison of the biological activities of 3- and 5-substituted isoxazoles, offering experimental data and mechanistic insights to aid researchers in drug discovery and development.
The Significance of Substituent Position on the Isoxazole Ring
The arrangement of substituents on the isoxazole ring dictates the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets. The differential positioning of functional groups at the C3 and C5 positions can lead to distinct pharmacological profiles, a phenomenon that underscores the importance of regiochemistry in drug design. This guide will delve into a comparative analysis of 3- and 5-substituted isoxazoles across several key therapeutic areas: neuroprotection, anticancer activity, and antimicrobial effects.
Neuroprotective Activity: A Clear Case for Positional Isomers
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The development of neuroprotective agents that can mitigate this damage is a major focus of contemporary research. A study on isoxazole-substituted chromans has provided compelling evidence for the influence of substituent position on neuroprotective activity.[3]
Comparative Experimental Data: Neuroprotection
A direct comparison of 3-aryl-5-(chroman-5-yl)-isoxazoles and their 5-aryl-3-(chroman-5-yl) regioisomers revealed that the former consistently exhibited superior neuroprotective effects against oxidative stress-induced cell death in neuronal HT22 cells.[3]
| Compound Type | Substituent (Ar) | EC50 (µM)[3] |
| 3-Aryl-5-(chroman-5-yl)-isoxazole | 3,4-dihydroxyphenyl | ~0.3 |
| 3-Aryl-5-(chroman-5-yl)-isoxazole | 4-hydroxyphenyl | ~0.3 |
| 5-Aryl-3-(chroman-5-yl)-isoxazole | 3,4-dihydroxyphenyl | >1 |
| 5-Aryl-3-(chroman-5-yl)-isoxazole | 4-hydroxyphenyl | >1 |
Interpretation of Data: The significantly lower EC50 values for the 3-aryl-5-(chroman-5-yl)-isoxazoles indicate a much higher potency in protecting neuronal cells from oxidative stress. This suggests that the spatial arrangement of the aryl and chroman moieties is critical for the observed neuroprotective activity. The catecholic and phenolic hydroxyl groups on the aryl substituent are known for their antioxidant properties, and their presentation at the 3-position of the isoxazole ring appears to be optimal for this activity.[4]
Anticancer Activity: A More Nuanced Relationship
Comparative Experimental Data: Anticancer Activity
The following table compiles IC50 values for various 3,5-disubstituted isoxazoles against common cancer cell lines, allowing for an indirect comparison of the influence of substituents at each position.
| 3-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| 3,4-dimethoxyphenyl | thiophen-2-yl | MCF-7 | 19.72[5] |
| thiophen-2-yl | 4-(thiophen-2-yl)-1H-pyrrol-3-yl | MCF-7 | 3.09[5] |
| 3,4-dimethoxyphenyl | thiophen-2-yl (with 4-CF3) | MCF-7 | 2.63[5] |
| biphenyl | o,p-dichlorophenyl | MDA-MB-231 | 46.3 (µg/mL)[6] |
Antimicrobial Activity: The Role of Electronic Effects
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] The position of electron-withdrawing and electron-donating groups on the phenyl rings of 3,5-diaryl isoxazoles has been shown to influence their antimicrobial efficacy.
Comparative Experimental Data: Antimicrobial Activity
A study on 3,5-disubstituted isoxazoles indicated that the antibacterial activity is enhanced by the presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring.[7]
| 3-Substituent | 5-Substituent | Bacterial Strain | Zone of Inhibition (mm) |
| 4-Nitrophenyl | Phenyl | E. coli | Moderate Activity |
| 4-Chlorophenyl | Phenyl | E. coli | Moderate Activity |
| Phenyl | 4-Methoxyphenyl | E. coli | Enhanced Activity |
| Phenyl | 4-(Dimethylamino)phenyl | E. coli | Enhanced Activity |
| Phenyl | 4-Bromophenyl | S. aureus | Enhanced Activity |
Interpretation of Data: The presence of electron-donating groups (methoxy, dimethylamino) or a halogen (bromine) on the phenyl ring at the 5-position appears to be beneficial for antibacterial activity. Conversely, electron-withdrawing groups (nitro, chloro) on the phenyl ring at the 3-position also enhance activity.[7] This suggests that a push-pull electronic effect across the isoxazole ring may be a key factor in the antimicrobial mechanism of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section details the standard experimental protocols for the key biological assays discussed.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[3]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week.
-
Compound Administration: Administer the isoxazole derivatives orally or intraperitoneally 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9]
Agar Well Diffusion for Antimicrobial Activity
This assay determines the susceptibility of microorganisms to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the isoxazole derivative solution (at a specific concentration) to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.[10]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological assays.
References
- 1. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 3-(Chloromethyl)-5-methylisoxazole: HPLC-MS as the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the purity of chemical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Chloromethyl)-5-methylisoxazole, a key building block in medicinal chemistry, is no exception. Rigorous and reliable analytical methods are paramount to ensure its purity and to identify and quantify any process-related impurities or degradation products. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, with a focus on the superiority of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will delve into the experimental rationale, present comparative data, and provide detailed protocols to empower researchers in their quality control workflows.
The Criticality of Purity for this compound
This compound is a reactive intermediate, and its purity is crucial for several reasons. The presence of impurities can lead to the formation of unwanted side products in subsequent synthetic steps, reducing the overall yield and complicating the purification of the final API. More critically, impurities can be toxic or possess undesirable pharmacological activity, posing a significant risk to patient safety. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in drug substances.[1] Therefore, a highly sensitive and selective analytical method is not just a matter of good science but a regulatory necessity.
HPLC-MS: The Primary Choice for Purity Determination
For the comprehensive purity assessment of this compound, a polar and semi-volatile compound, reverse-phase HPLC coupled with mass spectrometry (MS) detection stands out as the most robust and versatile technique.[2] The combination of chromatographic separation with the high sensitivity and specificity of mass detection allows for the separation, detection, and tentative identification of the main component and its potential impurities in a single analysis.
The Rationale Behind the HPLC-MS Method Design
The selection of the HPLC-MS parameters is driven by the physicochemical properties of this compound and its potential impurities.
-
Stationary Phase: A C18 stationary phase is the workhorse of reverse-phase chromatography and is well-suited for the separation of small polar molecules.[3][4] The non-polar nature of the C18 chains provides retention for the moderately polar isoxazole ring, while the polar chloromethyl group ensures it does not retain too strongly, allowing for reasonable elution times.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is optimal. The gradient allows for the effective separation of compounds with a range of polarities, from highly polar starting materials to less polar byproducts. The addition of a small amount of a volatile acid, such as formic acid, to the mobile phase serves a dual purpose: it improves peak shape by suppressing the ionization of any acidic or basic functional groups and enhances ionization efficiency in the mass spectrometer.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of compounds. The nitrogen atom in the isoxazole ring can be readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the main peak and any detected impurities, providing a high degree of confidence in their identification.
Experimental Workflow for HPLC-MS Analysis
Caption: Workflow for HPLC-MS purity analysis of this compound.
Recommended HPLC-MS Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase for reverse-phase chromatography; formic acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting less polar compounds. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient to ensure elution of all potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | Compatible with the column dimensions and ESI-MS. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Volume | 1 µL | Minimizes band broadening. |
| Ionization Mode | ESI Positive | Efficiently ionizes the nitrogen-containing isoxazole ring. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent compound and potential impurities. |
| Data Acquisition | Full Scan with High Resolution | Allows for the detection of unknown impurities and accurate mass measurements for identification. |
Comparison with Alternative Analytical Techniques
While HPLC-MS is the recommended primary technique, other analytical methods can be employed as orthogonal or complementary approaches for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Given that this compound has a moderate boiling point, GC-MS is a viable alternative.
-
Advantages: GC offers very high chromatographic resolution, which can be beneficial for separating closely related isomers. The electron ionization (EI) source in most GC-MS systems provides reproducible fragmentation patterns that can be searched against spectral libraries for confident identification of known impurities.
-
Disadvantages: A key limitation is the requirement for thermal stability of the analyte. This compound, being a halogenated compound, might be susceptible to degradation at the high temperatures of the GC inlet. This could lead to an inaccurate purity assessment and the potential misidentification of degradation products as process impurities. Derivatization may be required for less volatile impurities, adding complexity to the sample preparation.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[7][8]
-
Advantages: qNMR is a highly accurate and precise technique that provides a direct measure of the molar concentration of an analyte relative to an internal standard of known purity. It is non-destructive and provides structural information about the analyte and any impurities present, which can be invaluable for their identification.
-
Disadvantages: The main drawback of qNMR is its lower sensitivity compared to MS-based methods. It may not be suitable for detecting impurities present at very low levels (typically below 0.1%). The presence of overlapping signals in the NMR spectrum can also complicate quantification.
Comparative Summary of Analytical Techniques
| Feature | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Applicability | Broad applicability for polar and non-polar, volatile and non-volatile compounds. | Best for volatile and thermally stable compounds.[5] | Applicable to soluble compounds with suitable NMR-active nuclei.[7] |
| Sensitivity | Very high (ng to pg level). | High (pg to fg level). | Lower (µg to mg level). |
| Selectivity | High, based on both chromatographic retention and mass-to-charge ratio. | Very high, based on retention time and mass fragmentation pattern. | High, based on unique chemical shifts of different protons. |
| Sample Preparation | Simple dilution and filtration. | May require derivatization for non-volatile impurities.[6] | Requires accurate weighing of sample and internal standard. |
| Impurity Identification | Tentative identification based on accurate mass and fragmentation. | Confident identification through library matching of fragmentation patterns. | Structural elucidation of impurities is possible. |
| Quantitative Accuracy | Requires a reference standard for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification without a reference standard of the analyte. |
| Potential Issues | Ion suppression effects. | Thermal degradation of the analyte. | Overlapping signals can complicate quantification. |
Detailed Experimental Protocols
HPLC-MS Purity Assessment
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL solution. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Set up the HPLC system with the recommended starting conditions as detailed in the table above.
-
Data Analysis: Integrate the peak areas of the main component and all detected impurities in the total ion chromatogram (TIC). Calculate the purity as the percentage of the main peak area relative to the total peak area. Use the accurate mass measurements to propose elemental compositions for any significant impurities.
GC-MS Feasibility Assessment
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in a volatile, non-polar solvent such as dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: Start with a low inlet temperature (e.g., 200 °C) to minimize potential degradation and gradually increase if necessary.
-
Oven Program: A temperature gradient from 50 °C to 250 °C at 10 °C/min.
-
-
Data Analysis: Analyze the chromatogram for the presence of the main peak and any additional peaks. Compare the mass spectrum of the main peak with a reference spectrum if available. Look for any peaks that might indicate thermal degradation.
Quantitative NMR (qNMR) Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, with a known purity) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While GC-MS and qNMR offer valuable orthogonal information, HPLC-MS stands out as the superior primary technique for this application. Its versatility in handling polar compounds, coupled with the high sensitivity and specificity of mass spectrometric detection, provides a comprehensive and reliable method for separating, identifying, and quantifying the main component and any potential impurities. By adopting the methodologies and understanding the principles outlined in this guide, researchers and drug development professionals can confidently ensure the quality of this vital chemical intermediate, paving the way for the development of safe and effective medicines.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 4. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [chemicalbook.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the Metabolic Stability of Isoxazole Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic concentrations, rendering it ineffective. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the metabolic fate of an isoxazole-containing molecule is highly dependent on its specific isomeric form and substitution pattern. This guide provides an in-depth comparison of the metabolic stability of different isoxazole isomers, offering experimental data and mechanistic insights to inform rational drug design.
The Critical Role of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These enzymes, most notably the cytochrome P450 (CYP) superfamily, are responsible for modifying xenobiotics to facilitate their excretion.[1][2][3] While this is a vital detoxification process, it can also lead to the rapid clearance of a drug from the body, diminishing its efficacy. Therefore, a key objective in drug discovery is to design molecules with an optimal balance of metabolic stability and pharmacological activity. Early assessment of metabolic stability using in vitro assays allows medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of costly late-stage failures.[4]
Comparing the Metabolic Fates of Isoxazole Isomers
The arrangement of the nitrogen and oxygen atoms within the isoxazole ring, along with the positions of its substituents, dictates its electronic properties and, consequently, its susceptibility to metabolic attack. We will compare the three common disubstituted isoxazole isomers: 3,5-, 2,4-, and 2,5-.
3,5-Disubstituted Isoxazoles: The Vulnerability of an Unsubstituted C3 Position
The 3,5-disubstituted isoxazole is a widely studied scaffold. A critical determinant of its metabolic stability is the presence or absence of a substituent at the C3 position of the isoxazole ring.
Metabolic Pathway of 3-Unsubstituted Isoxazoles:
A significant body of evidence indicates that 3-unsubstituted isoxazoles are prone to metabolic ring cleavage.[5][6] This process is often initiated by cytochrome P450 enzymes and leads to the formation of a cyanoenol metabolite. The proposed mechanism involves the abstraction of the proton at the C3 position, followed by the cleavage of the weak N-O bond.[5][6]
The anti-inflammatory drug leflunomide serves as a classic example. Its 3-unsubstituted isoxazole ring undergoes metabolic opening to form the active metabolite A771726.[5] In stark contrast, a synthetic analog of leflunomide with a methyl group at the C3 position was found to be resistant to this ring-opening metabolism.[5]
Metabolic Pathways of 3,5-Disubstituted Isoxazoles:
When the C3 position is substituted, the metabolic focus often shifts to the substituents themselves. Common metabolic pathways for 3,5-disubstituted isoxazoles include:
-
Hydroxylation: Alkyl or aryl substituents on the isoxazole ring are common sites for CYP-mediated hydroxylation.[7]
-
Oxidation of Substituents: Functional groups on the substituents can undergo oxidation. For instance, a methyl group can be oxidized to a primary alcohol and then to a carboxylic acid.
By blocking the vulnerable C3 position, medicinal chemists can significantly enhance the metabolic stability of the isoxazole core, a strategy frequently employed in drug design.
2,4- and 2,5-Disubstituted Isoxazoles: An Area of Emerging Understanding
Direct comparative metabolic stability data for 2,4- and 2,5-disubstituted isoxazoles is less abundant in the literature compared to their 3,5-disubstituted counterparts. However, we can infer their likely metabolic profiles based on general principles of drug metabolism and the known reactivity of the isoxazole ring.
2,4-Disubstituted Isoxazoles:
In this isomeric form, both the C3 and C5 positions are unsubstituted. Based on the principles observed with 3,5-disubstituted isoxazoles, the C3 position would be a potential site for metabolic attack leading to ring cleavage. However, the electronic distribution and steric environment of the 2,4-isomer differ from the 3,5-isomer, which could influence the rate and regioselectivity of metabolism. Further experimental studies are needed to definitively characterize the metabolic pathways of 2,4-disubstituted isoxazoles.
2,5-Disubstituted Isoxazoles:
Similar to the 2,4-isomer, the 2,5-disubstituted isoxazole has an unsubstituted C3 position, making it a potential substrate for ring-opening metabolism. The substituents at the C2 and C5 positions will also be susceptible to oxidation, providing alternative metabolic routes. The interplay between ring metabolism and substituent metabolism will ultimately determine the overall metabolic stability of this isomeric class.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of different isoxazole isomers, two primary in vitro assays are employed: the microsomal stability assay and the hepatocyte stability assay.
Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 enzymes.[8] It is a cost-effective and high-throughput method for assessing Phase I metabolism.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved liver microsomes (human or other species) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the test compound and positive controls (compounds with known metabolic profiles).
-
Prepare an NADPH-regenerating system to ensure a sustained supply of the necessary cofactor for CYP enzymes.
-
-
Incubation:
-
In a 96-well plate, combine the reaction buffer, microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint), which represents the inherent ability of the microsomes to metabolize the compound.
-
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved hepatocytes and assess their viability.
-
Prepare an incubation medium (e.g., Williams' Medium E).
-
Prepare stock solutions of the test compound and positive controls.
-
-
Incubation:
-
In a collagen-coated 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate the reaction with a cold organic solvent containing an internal standard.
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay.
-
Data Presentation and Interpretation
The results from these assays can be summarized in a table for easy comparison of the metabolic stability of different isoxazole isomers.
| Compound ID | Isoxazole Isomer | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Example-1 | 3,5-disubstituted (3-H) | 15 | 46.2 | 25 | 27.7 |
| Example-2 | 3,5-disubstituted (3-Me) | >60 | <11.5 | >120 | <5.8 |
| Example-3 | 2,4-disubstituted | 22 | 31.5 | 40 | 17.3 |
| Example-4 | 2,5-disubstituted | 18 | 38.5 | 30 | 23.1 |
Interpretation:
-
A longer half-life (t½) and a lower intrinsic clearance (CLint) indicate greater metabolic stability.
-
In the example table, the 3-methyl-substituted 3,5-disubstituted isoxazole (Example-2) shows significantly higher metabolic stability compared to the 3-unsubstituted analog (Example-1), highlighting the importance of substitution at the C3 position.
-
The hypothetical data for the 2,4- and 2,5-disubstituted isomers suggest intermediate stability, warranting further investigation into their specific metabolic pathways.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams can effectively illustrate the complex processes involved in isoxazole metabolism and the experimental workflows for their assessment.
Caption: Metabolic pathways of 3,5-disubstituted isoxazoles.
Caption: General workflow for in vitro metabolic stability assays.
Conclusion and Future Directions
The metabolic stability of isoxazole-containing compounds is a critical parameter in drug discovery, and it is profoundly influenced by the isomeric form and substitution pattern of the isoxazole ring. The available evidence strongly suggests that the 3,5-disubstituted isoxazole scaffold is metabolically labile when the C3 position is unsubstituted, leading to ring cleavage. Substitution at the C3 position is a viable strategy to block this metabolic pathway and enhance stability.
While the metabolic fates of 2,4- and 2,5-disubstituted isoxazoles are less well-characterized, the principles of CYP-mediated metabolism suggest that they may also be susceptible to ring opening at the unsubstituted C3 position, in addition to metabolism on their substituents. Further research, including direct comparative studies using the in vitro assays described in this guide, is necessary to fully elucidate the structure-metabolism relationships for these isomers. By understanding the metabolic liabilities of different isoxazole isomers, medicinal chemists can make more informed decisions in the design of novel drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of anthryl-isoxazoles (AIMs) and implications for metabolism [morressier.com]
- 8. m.youtube.com [m.youtube.com]
In vitro cytotoxicity assays for 3-(Chloromethyl)-5-methylisoxazole derivatives
An Investigator's Guide to Comparing In Vitro Cytotoxicity Assays for Novel 3-(Chloromethyl)-5-methylisoxazole Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of common in vitro cytotoxicity assays, offering a strategic framework for researchers, scientists, and drug development professionals engaged in the evaluation of this compound derivatives and other isoxazole-based compounds. Our focus extends beyond mere protocol recitation to elucidate the mechanistic rationale behind assay selection, ensuring the generation of robust and reliable data for your drug discovery pipeline.
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile bioisosteric properties.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including significant anticancer potential.[2][3][4] These compounds can elicit their effects through diverse mechanisms, such as inducing apoptosis, inhibiting protein kinases, and disrupting tubulin polymerization.[5][6][7] Given this mechanistic diversity, selecting the appropriate cytotoxicity assay is not a trivial decision; it is a critical experimental choice that can profoundly influence the interpretation of a compound's biological activity.
This guide will compare three foundational cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—each interrogating a different facet of cellular health. We will dissect their principles, provide detailed experimental protocols, and discuss the strategic implications of the data each assay generates.
A Comparative Analysis of Core Cytotoxicity Assays
The choice of a cytotoxicity assay should be hypothesis-driven. Are you expecting your isoxazole derivative to impact metabolic function, compromise membrane integrity, or disrupt lysosomal function? A multi-assay approach is often the most powerful, providing a more complete picture of the compound's cytotoxic profile.
| Assay Feature | MTT Assay | LDH Release Assay | Neutral Red Uptake (NRU) Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8] | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes.[9][10] | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[11][12] |
| Cellular Process Measured | Mitochondrial metabolic activity. | Plasma membrane integrity / Necrotic cell death. | Lysosomal membrane integrity and function. |
| Primary Indication | General cell viability and proliferation. | Cytolysis (necrosis or late apoptosis). | Viability, lysosomal toxicity. |
| Advantages | Well-established, high-throughput, relatively inexpensive. | Non-destructive to remaining cells (supernatant is used), allows for kinetic/time-course studies.[13] | Highly sensitive, quantifiable, and distinguishes viable cells from dead or dying ones.[11] |
| Limitations | Endpoint assay; can be affected by compounds that alter mitochondrial respiration; requires solubilization of formazan crystals.[8] | May not detect early apoptosis; background LDH in serum can interfere.[10] | Can be influenced by compounds that alter lysosomal pH; requires a wash step. |
| Best Suited For | Initial high-throughput screening of large compound libraries. | Assessing compounds suspected of inducing membrane damage or necrosis. | Evaluating lysosomotropic compounds or as an orthogonal validation assay. |
Visualizing the Interrogation Points of Cytotoxicity Assays
The following diagram illustrates the distinct cellular components targeted by the MTT, LDH, and Neutral Red assays. This visual distinction underscores the importance of selecting an assay that aligns with the hypothesized mechanism of action of the this compound derivatives being tested.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
A Comparative Benchmarking Guide to the Synthesis of 3-(Chloromethyl)-5-methylisoxazole
This guide provides a comprehensive comparison of two promising synthetic routes for 3-(Chloromethyl)-5-methylisoxazole, a crucial heterocyclic building block in the development of novel pharmaceutical agents. Our analysis is grounded in established principles of isoxazole synthesis, offering researchers and drug development professionals a detailed roadmap for selecting the most suitable pathway based on experimental efficacy, scalability, and overall efficiency.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions.[1][2] this compound, in particular, serves as a versatile intermediate, with the reactive chloromethyl group providing a handle for further molecular elaboration.[3] The development of efficient and robust synthetic routes to this key intermediate is therefore of significant interest to the pharmaceutical industry.
This guide will dissect two primary synthetic strategies:
-
Route 1: The Classic [3+2] Cycloaddition Approach utilizing an in-situ generated nitrile oxide and a terminal alkyne. This method is a cornerstone of isoxazole synthesis.[4][5][6]
-
Route 2: A Three-Component Condensation Reaction involving a β-ketoester, hydroxylamine, and a chloro-substituted aldehyde equivalent. This approach offers the potential for a more convergent and atom-economical process.[7][8][9]
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses.
Route 1: [3+2] Dipolar Cycloaddition of a Nitrile Oxide
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and widely employed method for the construction of the isoxazole ring.[5][6][10] This approach offers high regioselectivity and functional group tolerance. For the synthesis of this compound, this route involves the reaction of chloroacetonitrile oxide with propyne.
Mechanistic Rationale
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. Chloroacetaldoxime is first converted in-situ to the corresponding nitrile oxide through dehydration, often facilitated by an oxidizing agent like sodium hypochlorite or a hypervalent iodine reagent.[2][11] This highly reactive intermediate then readily undergoes cycloaddition with propyne. The regioselectivity, yielding the 3,5-disubstituted isoxazole, is governed by the electronic and steric properties of the dipole and dipolarophile.[11]
Caption: Workflow for Route 1: [3+2] Cycloaddition.
Experimental Protocol
Step 1: Preparation of Chloroacetaldoxime
-
To a stirred solution of chloroacetaldehyde (1.0 eq) in 5:1 methanol/water, add hydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C and add sodium carbonate (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude chloroacetaldoxime, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Dissolve the crude chloroacetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (5% aqueous solution, 1.5 eq) dropwise to the stirred solution of the oxime.
-
Simultaneously, bubble propyne gas through the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Route 2: Three-Component Condensation
This route offers a convergent approach to the isoxazole core through the condensation of ethyl 4-chloroacetoacetate, hydroxylamine hydrochloride, and an aldehyde in the presence of a catalyst.[7][8][12] While a direct three-component reaction to form the target molecule is not explicitly described, a two-step, one-pot variation is highly plausible.
Mechanistic Rationale
The synthesis begins with the reaction of ethyl 4-chloroacetoacetate with hydroxylamine to form a stable oxime intermediate. Subsequent cyclization and dehydration, often catalyzed by a mild base, leads to the formation of the isoxazol-5(4H)-one ring.[8] The final step would involve a reduction of the ketone and subsequent chlorination, or more directly, the use of a chlorinating agent on the enol tautomer. A more direct, albeit less documented, approach would be the direct cyclization to the desired product.
References
- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. heteroletters.org [heteroletters.org]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement Studies of the 5-Methylisoxazole Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bioisosteric Replacement in Modulating Drug-Like Properties
In the landscape of modern drug discovery, the strategic modification of a lead compound to optimize its pharmacological and pharmacokinetic profile is a cornerstone of medicinal chemistry. Bioisosterism, the interchange of atoms or functional groups with similar physical and electronic properties, stands out as a powerful and routinely employed tactic to achieve this optimization. The objective of such replacements is to fine-tune a molecule's size, shape, electronics, and lipophilicity, thereby enhancing its potency, selectivity, metabolic stability, and oral bioavailability, while concurrently mitigating off-target toxicity.
This guide focuses on the bioisosteric replacement of the 5-methylisoxazole moiety, a prevalent heterocyclic scaffold in numerous biologically active compounds. The inherent characteristics of the isoxazole ring, including its electronic nature and hydrogen bonding capabilities, contribute significantly to the overall properties of a molecule. However, like any functional group, it can also present liabilities such as specific metabolic pathways or suboptimal physicochemical properties. Understanding and strategically deploying its bioisosteres is therefore a critical skill for any drug discovery team.
This document, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of the 5-methylisoxazole group with its common bioisosteres: 1,2,4-oxadiazoles, pyrazoles, and 1,2,3-triazoles. We will delve into the nuanced differences in their physicochemical properties and the resulting impact on biological activity and pharmacokinetic parameters, supported by experimental data from various studies. Furthermore, this guide furnishes detailed, field-proven protocols for the key in vitro assays essential for evaluating the success of such bioisosteric replacements.
The 5-Methylisoxazole Moiety: A Physicochemical Snapshot
The 5-methylisoxazole group possesses a unique combination of electronic and steric features. The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, influencing solubility and target engagement. The methyl group at the 5-position provides a lipophilic handle and can engage in van der Waals interactions within a binding pocket. A critical aspect of the isoxazole ring is the relatively weak N-O bond, which can be susceptible to metabolic cleavage, a characteristic that can be either a desired feature for prodrug strategies or a liability leading to rapid clearance.
Comparative Analysis of Key Bioisosteres
The selection of a suitable bioisostere for the 5-methylisoxazole group is a multifactorial decision, guided by the specific liabilities of the parent compound and the desired property modulations. Below is a comparative overview of the most common replacements.
1,2,4-Oxadiazole: The Amide and Ester Mimic
The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amides and esters due to its resistance to hydrolytic cleavage. When replacing a 5-methylisoxazole, the 1,2,4-oxadiazole can offer a more metabolically robust alternative.
-
Physicochemical Properties: 1,2,4-oxadiazoles are generally more polar and possess a different dipole moment compared to isoxazoles. This can influence solubility and interactions with polar residues in the target protein.
-
Biological Activity: The change in electronics and hydrogen bonding potential can significantly impact target affinity. The nitrogen atoms in the 1,2,4-oxadiazole ring are good hydrogen bond acceptors.
-
Pharmacokinetics: The key advantage is often enhanced metabolic stability due to the absence of the labile N-O bond. This can lead to a longer half-life and improved oral bioavailability.
Pyrazole: A Versatile Replacement
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are versatile bioisosteres that can mimic the steric and electronic properties of the isoxazole ring.
-
Physicochemical Properties: Pyrazoles are capable of acting as both hydrogen bond donors (N-H) and acceptors. This dual character can lead to novel interactions with the target protein that may enhance binding affinity.
-
Biological Activity: The ability to act as a hydrogen bond donor can be a significant advantage in optimizing potency. The regiochemistry of substitution on the pyrazole ring is crucial and can dramatically alter the biological activity profile.
-
Pharmacokinetics: The pharmacokinetic profile of pyrazole-containing compounds can be highly variable and is influenced by the substitution pattern. N-alkylation of the pyrazole can block metabolism at that position and modulate lipophilicity.
1,2,3-Triazole: The "Clickable" Bioisostere
The 1,2,3-triazole ring, often synthesized via "click chemistry," has gained prominence as a reliable and versatile bioisostere. It is considered a good mimic for an amide bond and can also effectively replace other five-membered heterocycles.
-
Physicochemical Properties: 1,2,3-triazoles are planar, aromatic systems with a significant dipole moment. They are good hydrogen bond acceptors and the C-H on the triazole ring can act as a weak hydrogen bond donor.
-
Biological Activity: The triazole scaffold can orient substituents in a well-defined manner, allowing for precise probing of the binding pocket. Both 1,4- and 1,5-disubstituted triazoles can be synthesized, offering different vectoral arrangements of substituents.
-
Pharmacokinetics: The 1,2,3-triazole ring is generally considered to be metabolically stable, resistant to both oxidation and hydrolysis. This often translates to improved pharmacokinetic profiles.
Quantitative Data Comparison
The following table summarizes representative data compiled from various studies to illustrate the potential impact of bioisosteric replacement of the 5-methylisoxazole group. It is important to note that these are not from a single head-to-head study and the effects are highly dependent on the specific molecular scaffold and biological target.
| Parameter | 5-Methylisoxazole Derivative | 1,2,4-Oxadiazole Bioisostere | Pyrazole Bioisostere | 1,2,3-Triazole Bioisostere |
| Target Affinity (IC₅₀/Kᵢ) | Often potent, but can vary. | Can maintain or sometimes improve potency. The orientation of H-bond acceptors is key. | Potency is highly dependent on substitution. The N-H can be crucial for activity. | Generally maintains or improves potency. "Click" synthesis allows for rapid SAR exploration. |
| Metabolic Stability (HLM t₁/₂) | Can be a liability due to N-O bond cleavage. | Generally more stable due to the robust ring system. | Stability is influenced by the substitution pattern. N-H can be a site of metabolism. | Typically exhibits high metabolic stability. |
| Cell Permeability (Papp) | Moderate to good, depending on overall lipophilicity. | Can have altered permeability due to changes in polarity. | Permeability can be modulated by N-substitution. | Generally good permeability. |
| Lipophilicity (cLogP) | Contribution to overall lipophilicity is moderate. | Generally more polar, can lead to lower cLogP. | Can be modulated. N-H pyrazoles are more polar than N-alkylated versions. | Polarity can be tuned by substituents. |
Experimental Protocols: A Self-Validating System
To rigorously evaluate the consequences of bioisosteric replacement, a suite of standardized in vitro assays is indispensable. The following protocols are presented as a self-validating system, where each assay provides a critical piece of the puzzle in the overall assessment of a compound's drug-like properties.
G-Protein Coupled Receptor (GPCR) Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compounds and a known reference antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and a microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand (typically at its Kₑ), and the serially diluted test compounds.
-
Initiate Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
Objective: To determine the IC₅₀ of a test compound for the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Human liver microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)
-
Test compounds and known CYP inhibitors
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors.
-
Incubation Mixture: In a 96-well plate, pre-incubate the test compound, HLM, and phosphate buffer at 37°C.
-
Initiate Reaction: Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Determine the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression.
Human Liver Microsome (HLM) Stability Assay
This assay provides an early indication of a compound's metabolic clearance.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in HLM.
Materials:
-
Human liver microsomes
-
Test compounds and reference compounds (high and low clearance)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Protocol:
-
Incubation Setup: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard).
-
Sample Processing: After the final time point, centrifuge all samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ = (0.693/t₁/₂) / (mg microsomal protein/mL)).
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal permeability and identifying compounds that are substrates for efflux transporters.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds and control compounds (high and low permeability)
-
Efflux inhibitor (e.g., verapamil for P-glycoprotein)
-
LC-MS/MS system
Protocol:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Assay Setup: Wash the monolayers with transport buffer. Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Efflux Assessment (Optional): In a separate experiment, co-incubate the test compound with an efflux inhibitor to determine if permeability is affected.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a substrate for active efflux.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Chloromethyl)-5-methylisoxazole Derivatives
This guide provides an in-depth technical comparison of the cross-reactivity of 3-(chloromethyl)-5-methylisoxazole derivatives. As researchers, scientists, and drug development professionals, understanding the potential for off-target binding is paramount to ensuring the specificity and safety of novel therapeutic agents and diagnostic assays. This document will delve into the rationale behind experimental design, present illustrative experimental data, and provide detailed protocols for assessing the cross-reactivity of this important class of compounds.
Introduction: The Significance of the Isoxazole Scaffold and the Imperative of Cross-Reactivity Assessment
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound moiety, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutics. Its reactive chloromethyl group allows for facile derivatization, enabling the exploration of a broad chemical space to optimize potency and selectivity.
However, this structural versatility also presents a challenge: the potential for cross-reactivity. Cross-reactivity occurs when a compound binds to unintended biological targets, such as receptors, enzymes, or antibodies, that are structurally similar to the intended target. This can lead to a variety of undesirable outcomes, including off-target toxicity, reduced efficacy, and inaccurate results in diagnostic immunoassays. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any new chemical entity.
This guide will walk you through the principles and practicalities of conducting cross-reactivity studies for this compound derivatives, with a focus on immunochemical methods.
The Cornerstone of Immunoassay: Hapten Synthesis and Antibody Production
To investigate the cross-reactivity of small molecules like isoxazole derivatives using immunoassays, we must first generate specific antibodies that can recognize them. Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This small molecule, when prepared for immunization, is referred to as a hapten.
Causality in Experimental Choices: Hapten Design
The design of the hapten is a critical determinant of the resulting antibody's specificity. The position at which the linker is attached to the isoxazole derivative will influence which parts of the molecule are exposed to the immune system and, consequently, which structural features the antibodies will recognize.
For a this compound derivative, a rational approach would be to introduce a linker at a position that preserves the key structural motifs of the isoxazole core and the 5-methyl group, as these are likely to be important for target recognition. The reactive chloromethyl group at the 3-position can be exploited for conjugation, but this would mask a potentially important functional group. A more strategic approach would be to synthesize a hapten with a linker attached to a less critical part of the molecule, allowing the key isoxazole features to be presented to the immune system.
Diagram 1: Hapten Design Strategy
Caption: Workflow for generating antibodies against a small molecule hapten.
The Litmus Test: Competitive ELISA for Cross-Reactivity Profiling
The competitive enzyme-linked immunosorbent assay (ELISA) is a powerful and widely used technique for quantifying the binding affinity of an antibody to its target and for assessing cross-reactivity with related compounds.
The Principle of Competitive ELISA
In a competitive ELISA for a small molecule, a known amount of the hapten-protein conjugate is immobilized on the surface of a microtiter plate well. The specific antibody is pre-incubated with a sample containing the free analyte (the this compound derivative or a potential cross-reactant). This mixture is then added to the well. The free analyte in the sample competes with the immobilized hapten for binding to the limited number of antibody binding sites. The more free analyte present in the sample, the less antibody will be available to bind to the immobilized hapten. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal. A lower signal indicates a higher concentration of the free analyte in the sample, signifying stronger binding to the antibody.
Diagram 2: Competitive ELISA Workflow
Caption: Schematic of the competitive ELISA principle.
Comparative Cross-Reactivity Data: A Case Study with a Structurally Related Isoxazole Fungicide
The cross-reactivity (CR) is typically calculated using the following formula:
CR (%) = (IC50 of Iprovalicarb / IC50 of Cross-Reactant) x 100
where IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding.
Table 1: Cross-Reactivity of an Anti-Iprovalicarb Polyclonal Antibody with Structurally Related Compounds
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Iprovalicarb | (S)-2-methyl-1-[1-(4-methylphenyl)ethylcarbamoyl]propylcarbamic acid (S)-1-phenylethyl ester | 3.51 | 100 |
| Iprovalicarb Isopropyl Ester | (S)-2-methyl-1-[1-(4-methylphenyl)ethylcarbamoyl]propylcarbamic acid isopropyl ester | >1000 | <0.35 |
| Valine Methyl Ester | Methyl 2-amino-3-methylbutanoate | >1000 | <0.35 |
| Phenylalanine Methyl Ester | Methyl 2-amino-3-phenylpropanoate | >1000 | <0.35 |
Data adapted from Lee, J. K., et al. (2009). Development of an ELISA for the detection of the residues of the fungicide iprovalicarb. Journal of agricultural and food chemistry, 57(22), 10634-10641.
Interpretation of the Data
The data clearly demonstrates the high specificity of the polyclonal antibody for iprovalicarb. The key takeaways are:
-
Importance of the Ester Group: The dramatic decrease in cross-reactivity for the isopropyl ester analog highlights the critical role of the (S)-1-phenylethyl ester moiety in antibody recognition. This suggests that this part of the molecule is a key component of the epitope.
-
Specificity for the Overall Structure: The lack of cross-reactivity with simple amino acid esters like valine and phenylalanine methyl esters, which share some structural similarities, indicates that the antibody recognizes the overall conformation of the iprovalicarb molecule rather than just a small, isolated fragment.
This case study underscores the importance of carefully designing the hapten to expose the most immunologically relevant and specific epitopes of the target molecule. For this compound derivatives, this would mean ensuring the isoxazole ring and its substituents at the 3 and 5 positions are accessible for antibody binding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity studies, detailed and well-validated protocols are essential.
Protocol: Hapten Synthesis and Conjugation to Carrier Protein
This protocol provides a general framework for the synthesis of a hapten from a this compound derivative and its conjugation to a carrier protein.
Materials:
-
This compound derivative with a functional group for linker attachment (e.g., a carboxylic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Hapten:
-
Dissolve the isoxazole derivative hapten (with a carboxylic acid group) and NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Estimate the hapten-to-protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Protocol: Competitive Indirect ELISA
Materials:
-
Hapten-protein conjugate (coating antigen)
-
Antibody specific to the this compound derivative
-
This compound derivative standards and potential cross-reactants
-
Goat anti-rabbit (or anti-mouse) IgG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well microtiter plates
Procedure:
-
Coating:
-
Dilute the hapten-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the this compound derivative standard and potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA).
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Binding:
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the antibody/analyte mixture to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration.
-
Determine the IC50 values for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound.
-
Conclusion and Future Perspectives
The study of cross-reactivity is an indispensable component of the development of drugs and diagnostics based on this compound derivatives. As demonstrated through the principles of hapten design, the mechanics of competitive immunoassays, and a case study with a related isoxazole compound, even minor structural alterations can profoundly influence antibody recognition. A thorough understanding and empirical evaluation of cross-reactivity are essential for ensuring the specificity, safety, and efficacy of these promising molecules.
Future work in this area should focus on the development of monoclonal antibodies to specific this compound derivatives to enable more precise and reproducible cross-reactivity studies. Furthermore, the use of complementary techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide a more comprehensive understanding of the binding kinetics and thermodynamics of these interactions. By embracing a multi-faceted approach to cross-reactivity assessment, we can confidently advance the development of novel isoxazole-based technologies for the benefit of human health.
A Senior Application Scientist's Guide to Comparative Docking of Isoxazole-Based COX-2 Inhibitors
Welcome to an in-depth guide on the comparative molecular docking of isoxazole-based enzyme inhibitors. The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A key reason for its prevalence is its ability to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and reproducible computational workflow. Our focus will be on Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway and a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[4] We will conduct a comparative docking study of two hypothetical but representative isoxazole-based inhibitors, Valdecoxib (a known selective COX-2 inhibitor) and a derivative, Compound X , to elucidate their structure-activity relationships (SAR) through computational methods.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7] This in-silico approach is indispensable in modern drug discovery for virtual screening of large compound libraries and for optimizing lead candidates.[6][]
The Target and the Inhibitors: A Rationale
Enzyme Target: Cyclooxygenase-2 (COX-2)
The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. For our study, we will use the crystal structure of human COX-2 (PDB ID: 1CX2).[3]
Selected Inhibitors for Comparison:
-
Valdecoxib: A well-characterized, FDA-approved NSAID that selectively inhibits COX-2. Its isoxazole ring is crucial for its binding and activity.
-
Compound X: A hypothetical derivative of Valdecoxib where the sulfonamide group is replaced with a carboxamide group. This modification allows us to probe the importance of the sulfonamide moiety for COX-2 binding.
This comparative choice is deliberate. By analyzing a known drug and its close analog, we can directly investigate how a specific structural change impacts the binding mechanism and affinity, a common task in lead optimization.
Experimental Workflow: A Comprehensive Protocol
This section details the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated docking program.[9][10]
Diagram of the Comparative Docking Workflow
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Safety Operating Guide
Navigating the Disposal of 3-(Chloromethyl)-5-methylisoxazole: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of reactive chemical intermediates like 3-(Chloromethyl)-5-methylisoxazole. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard: Key Properties of this compound
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This chlorinated heterocyclic compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[1][2][3]
| Property | Value | Source |
| CAS Number | 35166-37-1 | [1][3] |
| Molecular Formula | C5H6ClNO | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Signal Word | Danger | [1] |
The presence of a reactive chloromethyl group makes this compound susceptible to nucleophilic substitution reactions, a key consideration in both its chemical utility and its degradation for disposal.
Immediate Safety and Handling Protocols
Proper handling is the first line of defense against accidental exposure and contamination. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[1][2]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and replaced if any signs of degradation are present.[1][2]
-
Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Isolate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in general waste.[1] The recommended disposal route is through a licensed hazardous waste disposal facility, typically involving high-temperature incineration.
The following workflow provides a comprehensive overview of the disposal process, from in-laboratory management to final off-site treatment.
Caption: Disposal workflow for this compound.
Step 1: Segregation and Collection
All waste streams containing this compound, including neat material, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a dedicated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and kept securely closed when not in use.
Step 2: Waste Characterization (RCRA Classification)
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly characterized.[2] this compound waste is likely to be classified as follows:
-
Characteristic Waste : Due to its corrosive nature, it may exhibit the corrosivity characteristic (D002) if it is an aqueous solution with a pH ≤ 2 or ≥ 12.5, or if it has the ability to corrode steel.[5]
-
Listed Waste : While not specifically listed by name, wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under the F-list (e.g., F024, F025) .[6][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste codes.
Step 3 (Optional but Recommended): In-Laboratory Chemical Neutralization
To reduce the reactivity and hazardous nature of this compound before collection by a waste vendor, a chemical neutralization step via alkaline hydrolysis can be performed. The reactive chloromethyl group is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a less reactive hydroxymethyl derivative.
Experimental Protocol: Alkaline Hydrolysis
Disclaimer : This is a general guideline. The reaction should be performed on a small scale first to ensure it can be conducted safely. The reaction can be exothermic.
-
Preparation : In a chemical fume hood, prepare a reaction vessel of appropriate size (e.g., a round-bottom flask) equipped with a magnetic stirrer and placed in an ice bath to control the temperature.
-
Dilution : If working with a concentrated solution of this compound, dilute it with a water-miscible solvent that does not react with sodium hydroxide (e.g., tetrahydrofuran or isopropanol).
-
Neutralization : Slowly add a 1 M solution of sodium hydroxide (NaOH) to the stirred solution of the isoxazole derivative. The molar ratio of NaOH to the isoxazole should be at least 1:1, with a slight excess of NaOH recommended to ensure complete reaction.
-
Monitoring : Monitor the reaction progress by an appropriate method, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to confirm the disappearance of the starting material. The reaction time will vary depending on the concentration and temperature but should be allowed to proceed for several hours at room temperature after the initial addition.
-
Final pH Adjustment : After the reaction is complete, neutralize the excess base by slowly adding a dilute acid (e.g., 1 M HCl) until the pH of the solution is between 6 and 8.
-
Collection : The resulting neutralized solution should be collected in a hazardous waste container, clearly labeled with its components, and disposed of through your institution's hazardous waste management program.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
Step 5: Contact a Licensed Disposal Vendor
Your institution's EHS department will typically manage the relationship with licensed hazardous waste disposal vendors. Provide them with the accurate waste characterization, including the RCRA waste codes and the composition of the waste stream.
Step 6: Packaging and Labeling for Transport
The disposal vendor will provide guidance on the proper packaging and labeling of the waste for transportation, which must comply with the Department of Transportation (DOT) regulations for hazardous materials.[8] For a "not otherwise specified" (N.O.S.) corrosive liquid, the proper shipping name would be something like "Corrosive liquid, acidic, organic, n.o.s. (contains this compound)".[8]
Step 7: Manifesting and Transportation
A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed. The waste will then be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).
Step 8: Final Disposal
The most appropriate final disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[9] This process destroys the organic molecule, converting it to less harmful inorganic compounds.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding the hazards, implementing robust handling procedures, and following a systematic disposal plan that includes proper characterization, and where feasible, in-laboratory neutralization, researchers can ensure that their work is conducted in a safe and environmentally conscious manner. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. alsglobal.com [alsglobal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. epa.gov [epa.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. uscompliance.com [uscompliance.com]
- 9. Halogenated organic waste identification : qualitative method - UBC Library Open Collections [open.library.ubc.ca]
Mastering the Safe Handling of 3-(Chloromethyl)-5-methylisoxazole: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 3-(Chloromethyl)-5-methylisoxazole, a versatile heterocyclic building block, is a prime example of a reagent that demands meticulous handling to ensure both personal safety and experimental success. This guide moves beyond rudimentary safety data sheets to provide a holistic operational framework, grounded in scientific principles and field-proven expertise.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance, primarily due to its potential to cause significant irritation and burns.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The chloromethyl group, a common feature in reactive organic compounds, contributes to its potential as an irritant and lachrymator. Furthermore, as a halogenated organic compound, its disposal requires specific protocols to mitigate environmental impact.[3][4][5]
The isoxazole ring itself, while generally stable, can undergo ring cleavage under certain conditions, such as in the presence of reducing agents or strong bases.[6] While this reactivity is often exploited in synthetic chemistry, it also underscores the importance of avoiding unintended reactions through proper storage and handling.
Core Principles of Personal Protective Equipment (PPE) Selection
A risk-based approach to PPE is paramount. The following recommendations are designed to provide a robust barrier against the specific hazards posed by this compound.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[1]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reacting the compound under vigorous conditions, a face shield should be worn in conjunction with chemical splash goggles.[7][8]
Hand Protection: Choosing the Right Glove Material
The selection of appropriate gloves is critical to prevent skin contact, which can lead to irritation or burns.[1][2] For chlorinated organic compounds, not all glove materials are created equal.
-
Recommended Glove Materials:
-
Nitrile: Offers good resistance to a range of chemicals, including many chlorinated compounds. Disposable nitrile gloves are a suitable choice for incidental contact.[9]
-
Neoprene: Provides excellent resistance to a broad spectrum of chemicals and is a robust choice for situations involving more than incidental contact.[7][8]
-
-
Glove Inspection and Use:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
For prolonged handling, consider double-gloving to provide an additional layer of protection.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash your hands thoroughly after removing gloves.
-
Body Protection: Shielding Against Accidental Spills
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect your street clothes and underlying skin.[9]
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory to protect your feet from spills.
Respiratory Protection: When Engineering Controls Are Not Enough
This compound may cause respiratory irritation.[1] The primary method for controlling exposure to vapors should always be the use of engineering controls.
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][10] Fit-testing of respirators is mandatory to ensure a proper seal.[7]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1][2] Have all necessary PPE readily available and in good condition.
-
Work Area: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the hazards of the isoxazole derivative.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb the spill. For solid spills, carefully sweep or scoop the material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Disposal of this compound Waste
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[5][11]
-
Waste Container: Collect all waste containing this compound, including contaminated consumables, in a designated, clearly labeled hazardous waste container.[4]
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain.[4]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Primary Hazards | Skin corrosion/irritation, serious eye damage/irritation, respiratory irritation. | [1][2] |
| CAS Number | 35166-37-1 | [1] |
| Incompatible Materials | Strong oxidizing agents, bases, amines, strong reducing agents. | [1] |
| Recommended Glove Materials | Nitrile, Neoprene | [7][8][9] |
| Recommended Fire Extinguishing Media | Carbon dioxide, dry chemical, foam. | [1] |
| Waste Classification | Halogenated Organic Waste | [5][11] |
Conclusion
By adopting a comprehensive and informed approach to the handling of this compound, from PPE selection to waste disposal, you can significantly mitigate the associated risks. This guide serves as a foundation for building a culture of safety in your laboratory, ensuring that your pursuit of scientific advancement is never compromised by a lapse in safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


